1,8-Naphthyridine-2,7-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,8-naphthyridine-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDFJGDRFIGPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459726 | |
| Record name | 1,8-naphthyridine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145325-89-9 | |
| Record name | 1,8-naphthyridine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1,8-Naphthyridine-2,7-diamine
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure, combined with a unique arrangement of nitrogen atoms, imparts favorable properties for molecular recognition and electronic applications. 1,8-Naphthyridine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Specifically, 1,8-naphthyridine-2,7-diamine serves as a crucial building block for the synthesis of more complex molecules.[1] Its symmetrical diamino functionality allows for the construction of supramolecular assemblies, fluorescent probes, and novel therapeutic agents.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering field-proven insights and detailed experimental protocols for researchers in drug development and chemical synthesis.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be broadly categorized into two strategic approaches:
-
Functional Group Interconversion on a Pre-formed Naphthyridine Core: This is the most common and often more efficient approach, starting with a substituted 1,8-naphthyridine and modifying the functional groups at the 2 and 7 positions.
-
Construction of the 1,8-Naphthyridine Ring System: This approach involves building the bicyclic naphthyridine core from acyclic or monocyclic precursors, such as substituted pyridines.
This guide will delve into the most reliable and widely employed methods within each of these strategies.
Part 1: Synthesis via Functional Group Interconversion
This strategy hinges on the synthesis of a key intermediate, 2-amino-7-chloro-1,8-naphthyridine, which then undergoes nucleophilic substitution to introduce the second amino group.
Synthesis of the Key Intermediate: 2-Amino-7-chloro-1,8-naphthyridine
The synthesis of 2-amino-7-chloro-1,8-naphthyridine is typically achieved from 2-amino-7-hydroxy-1,8-naphthyridine. The hydroxyl group is converted to a chloro group, a better leaving group for subsequent nucleophilic substitution.
Experimental Protocol: Synthesis of 2-Amino-7-chloro-1,8-naphthyridine
-
Reaction Principle: The conversion of the hydroxyl group to a chloro group is a standard transformation often achieved using reagents like phosphorus oxychloride (POCl₃). The lone pair on the nitrogen of the naphthyridine ring can be protonated or coordinate to the phosphorus, activating the hydroxyl group for substitution.
-
Step-by-Step Procedure:
-
To a stirred solution of 2-amino-7-hydroxy-1,8-naphthyridine, add phosphorus oxychloride (POCl₃) portion-wise at 0 °C.
-
After the addition is complete, heat the reaction mixture at reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-amino-7-chloro-1,8-naphthyridine.
-
Pathway A: Direct Amination via Chichibabin-type Reaction
This pathway involves the direct conversion of the 7-chloro substituent to an amino group using a strong aminating agent like sodium amide (NaNH₂). This is a variation of the Chichibabin reaction, a classic method for the amination of nitrogen-containing heterocycles.[4][5][6]
Mechanism Insight: The Chichibabin reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[6][7] The highly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C7 position of the naphthyridine ring, forming a Meisenheimer-like intermediate.[6] The aromaticity is then restored by the elimination of the chloride ion. The electron-withdrawing nature of the ring nitrogens facilitates this nucleophilic attack.[1]
Experimental Protocol: Synthesis of this compound from 2-Amino-7-chloro-1,8-naphthyridine via Direct Amination [8]
-
Causality of Experimental Choices:
-
Sodium Amide (NaNH₂): A very strong base and nucleophile, necessary to displace the chloride from the electron-deficient naphthyridine ring.
-
Dry Xylene: A high-boiling, inert solvent is required for the high reaction temperature (130°C) needed to overcome the activation energy of the reaction. The solvent must be dry as sodium amide reacts violently with water.
-
Nitrogen Atmosphere: Prevents the reaction of sodium amide with atmospheric moisture and oxygen.
-
-
Step-by-Step Procedure:
-
To a stirred solution of sodium amide (0.025 mol) in dry xylene (100 mL), add 2-amino-7-chloro-1,8-naphthyridine (0.005 mol).[8]
-
Heat the mixture at 130°C under a nitrogen atmosphere for 12 hours.[8]
-
Cool the reaction mixture and filter the precipitate.
-
Carefully quench the excess sodium amide in the precipitate by adding it to ice.
-
Remove water by distillation under reduced pressure.
-
Extract the solid residue with a methanol-chloroform mixture (15:85) to afford the desired product.[8]
-
Pathway B: Azide Intermediate Route
This two-step pathway offers a milder and often higher-yielding alternative to direct amination. It involves the substitution of the 7-chloro group with an azide group, followed by the reduction of the azide to an amine.
Mechanism Insight: The first step is a nucleophilic aromatic substitution where the azide anion (N₃⁻) displaces the chloride. The second step is a standard reduction of an aryl azide to an amine, which can be achieved with various reducing agents. Zinc dust in acetic acid is an effective and common choice for this transformation.[1][8]
Experimental Protocol: Synthesis of 2-Amino-7-azido-1,8-naphthyridine [8]
-
Causality of Experimental Choices:
-
Sodium Azide (NaN₃): A good nucleophile for the displacement of the chloride.
-
Dimethylformamide (DMF): A polar aprotic solvent that facilitates SNAr reactions by solvating the cation (Na⁺) and leaving the azide anion more nucleophilic.
-
60°C: A moderate temperature that allows for a reasonable reaction rate without significant decomposition of the starting materials or product.
-
-
Step-by-Step Procedure:
-
To a stirred solution of 2-amino-7-chloro-1,8-naphthyridine (2.22 mmol) in dry DMF (5 mL), add sodium azide (4.44 mmol).[8]
-
Stir the mixture for 4 hours at 60°C.[8]
-
Filter off the precipitated sodium chloride.
-
Remove DMF from the filtrate by distillation under reduced pressure.
-
Wash the resulting solid with water and air-dry to obtain 2-amino-7-azido-1,8-naphthyridine.[8]
-
Experimental Protocol: Reduction of 2-Amino-7-azido-1,8-naphthyridine [8]
-
Causality of Experimental Choices:
-
Zinc Dust: A common and effective reducing agent for azides.
-
Glacial Acetic Acid: Acts as both the solvent and a proton source for the reduction.
-
Reflux: The elevated temperature increases the rate of the reduction.
-
-
Step-by-Step Procedure:
Part 2: Construction of the 1,8-Naphthyridine Ring System
This approach builds the core heterocyclic structure from simpler precursors, often involving a cyclization reaction as the key step. These methods are conceptually related to classic quinoline syntheses like the Skraup and Doebner-von Miller reactions.[1][9][10]
Synthesis from 2,6-Diaminopyridine
A common starting material for this strategy is 2,6-diaminopyridine. The two amino groups provide the necessary nucleophilicity to react with a three-carbon electrophilic partner to form the second pyridine ring.
Mechanism Insight: The reaction of an aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions is a classic method for constructing fused pyridine rings. The reaction likely proceeds through a Michael addition of one of the amino groups to the unsaturated carbonyl, followed by cyclization and dehydration to form the aromatic naphthyridine ring.
Conceptual Protocol: Synthesis via Ring Construction [1][8]
-
Reaction Principle: This approach utilizes the principles of condensation and cyclization reactions to build the naphthyridine core. The choice of the three-carbon unit determines the substitution pattern on the newly formed ring.
-
Illustrative Procedure (leading to a precursor):
-
Condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal yields 2-amino-7-methyl-1,8-naphthyridine.[8]
-
Alternatively, reacting 2,6-diaminopyridine with malic acid in sulfuric acid can produce 2-amino-7-hydroxy-1,8-naphthyridine.[1]
-
These precursors can then be further functionalized using the methods described in Part 1 to arrive at this compound.
-
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Material | Key Steps | Yield | Advantages | Disadvantages |
| 1A: Direct Amination | 2-Amino-7-chloro-1,8-naphthyridine | Direct amination with NaNH₂ | ~25%[8] | Single step from the chloro intermediate. | Harsh reaction conditions, low yield, use of hazardous sodium amide. |
| 1B: Azide Route | 2-Amino-7-chloro-1,8-naphthyridine | Azide formation followed by reduction | ~98% (reduction step)[8] | Milder conditions, high overall yield. | Two-step process, use of potentially explosive azides. |
| 2: Ring Construction | 2,6-Diaminopyridine | Condensation and cyclization | Variable | Builds the core structure, allows for diverse substitutions. | Often requires multiple steps to reach the target diamine. |
Conclusion and Future Outlook
The synthesis of this compound is a well-established field with several reliable pathways available to researchers. The choice of a particular route will depend on factors such as the desired scale, available starting materials, and tolerance for harsh reagents. The functional group interconversion approach, particularly the azide intermediate route, offers a high-yielding and relatively mild option. As the importance of the 1,8-naphthyridine scaffold continues to grow, the development of even more efficient, safer, and greener synthetic methodologies will remain an active area of research.
References
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Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules, 10(8), 929–936. [Link]
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Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. [Link]
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Grokipedia. (n.d.). Chichibabin reaction. [Link]
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Studley, J. (2018). The Chichibabin amination reaction. Scientific Update. [Link]
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University of Calgary. (n.d.). The Chemistry of Pyridine. [Link]
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Levina, I. I., & Gridnev, A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596-2600. [Link]
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Park, T., Mayer, M. F., Nakashima, S., & Zimmerman, S. C. (2005). Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. Synlett, (9), 1435-1436. [Link]
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PubMed. (2005). Simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines. [Link]
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ResearchGate. (2005). (PDF) Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. [Link]
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Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
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Oregon State University. (n.d.). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. [Link]
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POSTECH. (2005). Preparation of 2,7-Diamino-1,8-naphthyridine: A Useful Building Block for Supramolecular Chemistry. [Link]
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Singh, R., Kaur, H., & Singh, K. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-25. [Link]
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ResearchGate. (2016). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. [Link]
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In-Depth Technical Guide to the Spectroscopic Data of 1,8-Naphthyridine-2,7-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the spectroscopic data for 1,8-Naphthyridine-2,7-diamine (C₈H₈N₄), a crucial building block in medicinal chemistry and materials science.[1] This document moves beyond a simple recitation of data, offering insights into the structural nuances revealed by each spectroscopic technique and providing actionable experimental protocols for researchers in the field.
The 1,8-naphthyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1] A thorough understanding of the spectroscopic characteristics of key intermediates like this compound is paramount for the rational design and synthesis of novel therapeutic agents and functional materials.
Molecular Structure and its Spectroscopic Implications
The symmetrical nature of this compound, with two amino groups at the 2 and 7 positions of the naphthyridine core, dictates its spectroscopic signature. The electron-donating amino groups significantly influence the electron density distribution within the aromatic ring system, which is reflected in the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy and the absorption characteristics in UV-Visible spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the proton and carbon environments, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the amine protons. The electron-donating effect of the amino groups leads to an upfield shift of the aromatic proton signals compared to the unsubstituted 1,8-naphthyridine.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4, H-5 | 7.67 | Doublet (d) | 10.0 |
| H-3, H-6 | 6.53 | Doublet (d) | 8.0 |
| -NH₂ | 7.25 | Broad Singlet (bs) | - |
Solvent: DMSO-d₆
Interpretation and Causality:
-
The protons at positions 4 and 5 (H-4, H-5) appear as a doublet at 7.67 ppm, while the protons at positions 3 and 6 (H-3, H-6) are observed as a doublet at 6.53 ppm. The difference in their chemical shifts is due to their relative positions to the nitrogen atoms and the amino groups.
-
The broad singlet for the amine protons at 7.25 ppm is a characteristic feature. The broadness of the signal is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with residual water in the solvent. The integration of this signal corresponds to four protons, confirming the presence of two amino groups.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2, C-7 | ~158-162 |
| C-3, C-6 | ~105-110 |
| C-4, C-5 | ~135-140 |
| C-4a, C-8a | ~145-150 |
Note: These are predicted values and should be confirmed by experimental data.
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry provides the exact molecular weight and fragmentation pattern of a compound, confirming its elemental composition.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Relative Intensity |
| [M]⁺ | 160 | 52% |
Ionization Method: Fast Atom Bombardment (FAB)
Interpretation:
The mass spectrum shows a molecular ion peak [M]⁺ at an m/z of 160, which corresponds to the molecular weight of this compound (160.18 g/mol ).[2] This provides strong evidence for the successful synthesis and purity of the compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3427 | N-H Stretch | Primary Amine (-NH₂) |
| 2925 | C-H Stretch | Aromatic C-H |
| 1641 | N-H Bend | Primary Amine (-NH₂) |
| 1385 | C-N Stretch | Aromatic Amine |
| 1267 | C-H in-plane bend | Aromatic Ring |
Interpretation:
-
The prominent broad band at 3427 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary amino groups.
-
The band at 1641 cm⁻¹ corresponds to the N-H bending vibration, further confirming the presence of the amine functional groups.
-
The absorption at 2925 cm⁻¹ is due to the C-H stretching of the aromatic ring.
-
The C-N stretching vibration of the aromatic amine is observed at 1385 cm⁻¹.
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The extended π-conjugated system of the 1,8-naphthyridine ring, coupled with the auxochromic amino groups, results in characteristic absorption bands. While a specific spectrum for the parent diamine is not provided in the search results, it is known that the pH of the solution can influence the UV spectrum of 2,7-diamino-1,8-naphthyridine, which is used to study its interactions.[1] Generally, aromatic amines exhibit strong absorption bands in the UV region.
Experimental Protocols: A Practical Guide for the Researcher
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.
Workflow for Spectroscopic Characterization
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3] Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
A higher number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).
-
Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.[4]
-
LC Method:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS Acquisition:
-
Operate the ESI source in positive ion mode.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 100-500).
-
Optimize parameters such as capillary voltage, drying gas flow, and nebulizer pressure.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy (Solid State)
-
Sample Preparation (Thin Solid Film Method):
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the sample plate in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[6]
-
UV-Visible Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution) at a known concentration (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[3]
-
Data Acquisition:
Conclusion
The spectroscopic data presented in this guide provide a detailed electronic and structural portrait of this compound. The characteristic signals in ¹H NMR, the molecular ion peak in mass spectrometry, and the vibrational bands in IR spectroscopy collectively offer a robust method for the identification and characterization of this important synthetic intermediate. The provided protocols serve as a practical resource for researchers, ensuring the acquisition of high-quality data. A comprehensive understanding of these spectroscopic properties is essential for advancing the development of novel 1,8-naphthyridine-based compounds with tailored biological and material properties.
References
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IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Available from: [Link]
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Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Published February 27, 2024. Available from: [Link]
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Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. ResearchGate. Published June 2023. Available from: [Link]
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How to measure aromatic amine compounds using uv/visible spectrophotometer? ResearchGate. Published March 1, 2016. Available from: [Link]
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Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. ARC Journals. Available from: [Link]
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Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. Available from: [Link]
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Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available from: [Link]
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Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available from: [Link]
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Normalized UV/Vis absorption spectra of compounds 1-8. Blue lines. ResearchGate. Available from: [Link]
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Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Available from: [Link]
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Mass Spectrometry of Heterocyclic Compounds. DTIC. Available from: [Link]
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Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst (RSC Publishing). Available from: [Link]
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Single-Scan Heteronuclear 13C-15N J-coupling NMR Observations Enhanced by Dissolution Dynamic Nuclear Polarization. University of Cambridge. Available from: [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Published May 26, 2020. Available from: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link] Res. Devel. Organic Chem., 5(2001).pdf
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FTIR Analysis of Organic Compounds. Scribd. Available from: [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Published April 1, 2019. Available from: [Link]
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Spectral Characteristics of 2,7-Naphthyridines. MDPI. Available from: [Link]
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FTIR Analysis. RTI Laboratories. Available from: [Link]
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Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. Available from: [Link]
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ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][5][8]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][5][8]. Revue Roumaine de Chimie. Available from: [Link]
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15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances (RSC Publishing). Published August 28, 2019. Available from: [Link]
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1,8-Naphthyridine. PubChem. Available from: [Link]
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Physical and chemical properties of 1,8-Naphthyridine-2,7-diamine
An In-Depth Technical Guide to 1,8-Naphthyridine-2,7-diamine
Introduction: A Privileged Scaffold in Modern Chemistry
This compound is a heterocyclic aromatic organic compound that has garnered significant attention from the scientific community. Its rigid, planar structure, featuring a fused pyridine ring system with symmetrical amine functionalization, makes it a uniquely versatile building block. In medicinal chemistry, the 1,8-naphthyridine core is recognized as a "privileged structure" due to its recurrence in a wide range of biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] Beyond pharmaceuticals, its distinct electronic and hydrogen-bonding capabilities make it a valuable precursor in materials science for developing advanced fluorescent dyes and in supramolecular chemistry for constructing complex molecular receptors.[1][4]
This guide provides a detailed examination of the core physical and chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and characterization for researchers, scientists, and drug development professionals.
Molecular Identity and Structure
A clear understanding of a compound's fundamental identifiers is the bedrock of any scientific investigation.
Chemical Structure:
Figure 1: 2D structure of this compound.
Physical and Spectroscopic Properties
The physical state and spectroscopic fingerprint of this compound are crucial for its identification, purification, and quality control.
Summary of Physical Data
| Property | Value | Source(s) |
| Appearance | Yellowish brown solid | [6][7] |
| Melting Point | 222-223 °C | [6][7] |
| Solubility | Soluble in polar aprotic solvents like DMSO and DMF. | Inferred from experimental protocols.[6][7] |
Spectroscopic Profile
The spectroscopic data provides unambiguous confirmation of the molecule's structure.
-
¹H-NMR Spectroscopy: The proton NMR spectrum, typically run in a solvent like DMSO-d₆, is remarkably simple due to the molecule's C₂ symmetry.
-
δ 7.67 (d, 2H, J = 10.0 Hz): These signals correspond to the two protons on the pyridine rings (C4 and C5).
-
δ 6.53 (d, 2H, J = 8.0 Hz): These signals represent the two protons adjacent to the amino groups (C3 and C6).
-
δ 7.25 (bs, 4H): This broad singlet corresponds to the four protons of the two primary amine (-NH₂) groups.[6][7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the key functional groups present.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay between its electron-deficient heterocyclic core and its nucleophilic amine substituents.
-
Electronic Structure: The two nitrogen atoms within the naphthyridine skeleton are electron-withdrawing, which significantly lowers the electron density of the aromatic rings. This electronic feature activates the α- and γ-positions (C2, C4, C5, C7) for nucleophilic aromatic substitution (SₙAr) reactions, a property that is fundamental to its synthesis and functionalization.[1]
-
Reactivity of the Amino Groups: The primary amine groups at the C2 and C7 positions are the primary sites of reactivity. Their nucleophilic nature allows for a wide range of chemical modifications, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Nucleophilic substitution with alkyl halides to yield secondary or tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.[1] This versatility allows for the synthesis of a vast library of derivatives with tailored electronic, steric, and biological properties.[1]
-
-
Hydrogen Bonding and Supramolecular Chemistry: The molecule possesses both hydrogen bond donors (the -NH₂ groups) and acceptors (the ring nitrogens). This dual character is critical for its application in supramolecular chemistry, enabling the formation of predictable, stable, and ordered assemblies through intermolecular hydrogen bonds.[4] This is a key reason it is considered a useful building block for designing synthetic receptors.[4]
-
Coordination Chemistry: The parent 1,8-naphthyridine scaffold is a well-known binucleating ligand, capable of coordinating to two metal centers simultaneously due to the flanking nitrogen atoms.[8] The 2,7-diamine derivative retains this capability, allowing it to serve as a ligand in the formation of complex metal-organic frameworks and coordination polymers.
Synthetic Workflow: A High-Yield, Two-Step Approach
An improved, mild, and high-yield synthesis for this compound has been established, making it readily accessible for research.[6][7][9] The process begins with an appropriate 2,7-disubstituted 1,8-naphthyridine precursor. A particularly efficient route involves the conversion of 2-amino-7-chloro-1,8-naphthyridine.[1][7]
The workflow involves two key transformations: nucleophilic substitution to introduce a nitrogen-based functional group, followed by a reduction to yield the final diamine.
Diagram 1: High-yield two-step synthesis of this compound.
Experimental Protocol: Reduction of 2-Amino-7-azido-1,8-naphthyridine
This protocol describes the final, critical step in the synthesis, which proceeds with near-quantitative yield. The causality behind the choice of reagents is clear: zinc dust in acetic acid is a classic, powerful, and cost-effective reducing system for converting aryl azides to primary amines with high fidelity.
Materials:
-
2-Amino-7-azido-1,8-naphthyridine (1.0 eq)
-
Glacial Acetic Acid
-
Zinc dust (approx. 5-10 eq)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a stirred solution of 2-amino-7-azido-1,8-naphthyridine (e.g., 0.8 g, 4.3 mmol) in glacial acetic acid (12-15 mL), add zinc dust (e.g., 2.12 g) portion-wise. The addition may be exothermic.[7]
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[7]
-
Work-up: Upon completion, cool the mixture. A precipitate will form. Filter the solid precipitate from the reaction mixture.[7]
-
Isolation: Remove the acetic acid from the filtrate under reduced pressure. The resulting solid is the desired product, this compound.[7]
-
Purification: The product is often obtained in high purity (98%) and may not require further purification. If necessary, it can be recrystallized or purified via column chromatography.[1][6][7]
Conclusion
This compound is a foundational molecule whose physical and chemical properties make it exceptionally valuable. Its rigid, symmetrical structure, well-defined spectroscopic signature, and the high nucleophilicity of its amino groups provide a robust platform for chemical innovation. The high-yield and straightforward synthetic routes further enhance its appeal. For researchers in drug discovery and materials science, a thorough understanding of these core attributes is essential for leveraging this privileged scaffold to design the next generation of functional molecules.
References
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Levina, I. I., & Gridnev, A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Park, T., Mayer, M. F., Nakashima, S., et al. (2005). Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. Illinois Experts. Retrieved from [Link]
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Goswami, S., Mukherjee, R., & Mukherjee, R. (2005). Simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines. Molecules, 10(8), 929-936. Retrieved from [Link]
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Goswami, S., Mukherjee, R., & Mukherjee, R. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. Retrieved from [Link]
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Hauer, H., & Rasoili, M. (1996). Fluorescent 2,7-Dialkylamino-[1][10]-Naphthyridines: Preparation and Spectroscopic Properties. Molecules, 1(1), 1-6. Retrieved from [Link]
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Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]
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ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Retrieved from [Link]
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Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Hazra, A. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules. Retrieved from [Link]
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Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Hazra, A. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. Retrieved from [Link]
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Khetmalis, Y. M., Shobha, S., Nandikolla, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Retrieved from [Link]
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Paudler, W. W., & Kress, T. J. (1968). The Naphthyridines. Advances in Heterocyclic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]
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ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Retrieved from [Link]
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Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Hazra, A. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. Retrieved from [Link]
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Khetmalis, Y. M., Shobha, S., Nandikolla, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Retrieved from [Link]
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Paudler, W. W., & Kress, T. J. (1968). The Naphthyridines. Advances in Heterocyclic Chemistry. Retrieved from [Link]
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Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Hazra, A. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. Retrieved from [Link]
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Kumar, A., Kumari, A., Kumar, V., & Sekhar, K. V. G. C. (2021). 1,8-Naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. Retrieved from [Link]
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Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Retrieved from [Link]
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Kumar, A., Kumari, A., Kumar, V., & Sekhar, K. V. G. C. (2021). 1,8-Naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. Retrieved from [Link]
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A Technical Guide to the Structural Elucidation of 1,8-Naphthyridine-2,7-diamine
Introduction: The Significance of a Privileged Scaffold
The 1,8-naphthyridine scaffold is a heterocyclic motif of significant interest, recognized as a "privileged structure" in medicinal chemistry and a versatile building block in materials science.[1] Its derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1] At the core of this chemical universe lies 1,8-Naphthyridine-2,7-diamine (C₈H₈N₄, M.W. 160.18 g/mol ), a symmetrical, diamino-functionalized molecule that serves as a critical precursor for more complex and functionalized derivatives.[1][2]
This guide provides a comprehensive, technically-grounded framework for the unambiguous structural elucidation of this compound. As a Senior Application Scientist, my objective is not merely to list procedures but to illuminate the causality behind each analytical choice, presenting an integrated strategy where each technique serves to validate the others. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable methodology for characterizing this key chemical entity.
Foundational Synthesis & Purification: The Starting Point for Analysis
A conclusive structural analysis is predicated on the purity of the analyte. Several synthetic routes to this compound have been reported. A particularly efficient and high-yielding method involves the reduction of an azide intermediate, which provides a clean product essential for subsequent spectroscopic analysis.[1][3]
Synthetic Protocol Overview (Azide Reduction Method):
-
Azide Substitution: 2-amino-7-chloro-1,8-naphthyridine is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 60 °C). This nucleophilic aromatic substitution reaction yields 2-amino-7-azido-1,8-naphthyridine with high efficiency.[1][3]
-
Reduction to Diamine: The resulting azide derivative is reduced to the primary amine. A robust method involves using zinc dust in glacial acetic acid under reflux conditions, which can afford the target this compound in near-quantitative (98%) yield.[1][4]
-
Purification: Following synthesis, the crude product must be purified, typically via recrystallization or column chromatography, to remove any starting materials, intermediates, or side products. The final purity is paramount for avoiding confounding artifacts in spectroscopic data.
Integrated Spectroscopic Elucidation Strategy
The structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating analytical workflow.
Caption: Integrated workflow for the structural elucidation of this compound.
Mass Spectrometry: The First Checkpoint
Causality: The initial and most fundamental question is the molecular weight of the synthesized compound. Mass spectrometry (MS) provides a direct measurement of the mass-to-charge ratio (m/z), serving as the first validation of the target molecule's identity.
Expected Data: For this compound (C₈H₈N₄), the expected molecular ion peak [M]⁺ would appear at an m/z of approximately 160.[3][4] High-Resolution Mass Spectrometry (HRMS) is employed to provide an exact mass measurement, which confirms the elemental composition and distinguishes the target from other potential isomers or compounds with the same nominal mass.
| Parameter | Expected Value | Significance |
| Molecular Formula | C₈H₈N₄ | Defines the elemental composition.[2] |
| Nominal Mass | 160 g/mol | Corresponds to the integer mass of the most abundant isotopes. |
| Monoisotopic Mass | 160.0749 Da | The exact mass used for HRMS confirmation.[2] |
| Primary MS Peak | m/z ≈ 160 ([M]⁺) | Confirms the molecular weight of the parent compound.[3][4] |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For this molecule, the primary areas of interest are the N-H stretches from the two amine groups and the vibrations characteristic of the aromatic naphthyridine core.
Expected Data: The IR spectrum provides a characteristic fingerprint. The presence of sharp absorption bands in the N-H stretching region and the absence of signals from precursor functional groups (like the strong, sharp azide stretch at ~2100 cm⁻¹) are critical validation points.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| N-H Stretch | 3450 - 3150 | Confirms the presence of the primary amine (-NH₂) groups. Often appears as a doublet.[3][4] |
| Aromatic C=C / C=N Stretch | 1650 - 1500 | Characteristic vibrations of the 1,8-naphthyridine heterocyclic ring system.[3][4] |
| C-N Stretch | 1350 - 1250 | Indicates the bond between the aromatic ring and the amine nitrogen.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core Framework
Causality: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Due to the inherent C₂ᵥ symmetry of this compound, a simplified yet informative set of spectra is expected. The analysis progresses from 1D (¹H and ¹³C) to 2D techniques (HSQC, HMBC) for unambiguous signal assignment.
¹H NMR Spectroscopy: The symmetry of the molecule means that H-3 is equivalent to H-6, and H-4 is equivalent to H-5. This results in a simple, predictable pattern in the aromatic region.
-
Expected ¹H NMR Data (in DMSO-d₆):
-
δ ~7.7 ppm (d, 2H): A doublet corresponding to the two equivalent protons at positions 3 and 6 (H-3, H-6).[4]
-
δ ~6.5 ppm (d, 2H): A doublet corresponding to the two equivalent protons at positions 4 and 5 (H-4, H-5).[4]
-
δ ~7.2 ppm (bs, 4H): A broad singlet corresponding to the four protons of the two equivalent primary amine groups (-NH₂).[4]
-
Coupling: The H-3/H-6 and H-4/H-5 protons will show coupling to each other, resulting in the characteristic doublet splitting pattern.
-
¹³C NMR Spectroscopy: The molecular symmetry also reduces the number of unique carbon signals. We expect to see only four distinct signals for the eight carbon atoms of the naphthyridine ring.
-
Expected ¹³C NMR Signals:
-
C-2/C-7: The carbons directly attached to the electron-donating amino groups, expected to be significantly upfield.
-
C-3/C-6: Aromatic CH carbons.
-
C-4/C-5: Aromatic CH carbons.
-
C-4a/C-8a: Quaternary carbons at the ring junction.
-
2D NMR for Unambiguous Assignment (HSQC & HMBC): While 1D NMR suggests a structure, 2D NMR proves it.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to.[5] It allows for the definitive assignment of the C-3/C-6 and C-4/C-5 signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to mapping the entire framework. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[5][6]
Caption: Key expected HMBC correlations for confirming the 1,8-naphthyridine framework.
By analyzing the HMBC spectrum, one can trace the connectivity across the rings. For example, the proton at H-4 should show a correlation to the carbon at C-2 (a 3-bond correlation) and the quaternary carbon at C-8a (a 2-bond correlation). These long-range correlations are definitive proof of the ring system's structure.
X-ray Crystallography: The Definitive Confirmation
Causality: While the combination of MS and NMR provides overwhelming evidence for the structure in solution, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional picture of the molecule in the solid state.[7][8] It is the gold standard for structural determination.
Workflow:
-
Crystallization: High-purity this compound is dissolved in a suitable solvent system and allowed to crystallize slowly. This is often the most challenging step.[8]
-
Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is recorded.[7]
-
Structure Solution & Refinement: The diffraction data is processed using complex algorithms to generate an electron density map, from which the positions of all non-hydrogen atoms are determined. The structure is then refined to achieve the best possible fit with the experimental data.
Deliverables: An X-ray crystal structure provides precise data on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) within the crystal lattice, leaving no ambiguity about the molecule's constitution and conformation.[7][9]
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound.[10]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required for adequate signal-to-noise.
-
2D NMR Acquisition: Perform standard HSQC and HMBC experiments using the instrument's predefined parameter sets. Optimize the HMBC experiment for an expected long-range J-coupling of 7-8 Hz.[6]
-
Data Processing: Process all spectra using appropriate software (Fourier transform, phase correction, baseline correction). Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[10]
-
Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, typically coupled with an Electrospray Ionization (ESI) source.
-
Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-300 amu).
-
Data Analysis: Determine the exact mass of the molecular ion peak [M+H]⁺. Use the instrument's software to calculate the elemental composition and compare it to the theoretical value for C₈H₉N₄⁺ (the protonated species).
References
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Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. Available from: [Link]
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Fluorescent 2,7-Dialkylamino-[10][11]-Naphthyridines: Preparation and Spectroscopic Properties. (2001). Molecules, 6(11), 902-908. Available from: [Link]
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Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ResearchGate. Available from: [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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HSQC and HMBC. (n.d.). NMR Core Facility, Columbia University. Retrieved from [Link]
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Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
-
Fun, H. K., Chantrapromma, S., Maity, A. C., & Goswami, S. (2008). 2,7-Bis(trichloromethyl)-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o149. Available from: [Link]
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X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]
-
X-ray Crystallography. (2023). Chemistry LibreTexts. Retrieved from [Link]
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A Theoretical and Computational Scrutiny of 1,8-Naphthyridine-2,7-diamine: A Guide for Drug Discovery and Molecular Engineering
Abstract
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide-ranging therapeutic potential.[1][2][3][4][5] This technical guide provides an in-depth exploration of the theoretical and computational studies of a key derivative, 1,8-Naphthyridine-2,7-diamine. We will delve into the molecular architecture, electronic properties, and intermolecular interaction landscapes of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its potential. This document will not only present data but also elucidate the rationale behind the computational methodologies, fostering a deeper appreciation of how theoretical chemistry can accelerate drug discovery and the design of novel materials.
Introduction: The Significance of the 1,8-Naphthyridine Core
The 1,8-naphthyridine nucleus is a nitrogen-containing heterocyclic system that has captured the attention of researchers for decades.[6] Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][7] The strategic placement of two nitrogen atoms within the fused ring system makes it an ideal scaffold for binding to biological targets, particularly through metal complexation.[6][8]
This compound, in particular, serves as a versatile building block for the synthesis of more complex and functionally diverse molecules.[1] Its two primary amine groups offer reactive sites for further chemical modifications, enabling the development of novel therapeutic agents and functional materials.[1][9][10] Understanding the intrinsic electronic and structural properties of this core molecule is paramount for the rational design of its derivatives.
This guide will focus on the theoretical examination of this compound, primarily through the lens of Density Functional Theory (DFT), a powerful computational method for investigating the electronic structure of molecules.[11][12]
Molecular Geometry and Structural Analysis
A fundamental step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the minimum energy structure on the potential energy surface. For this compound, these calculations are typically performed using DFT with a suitable basis set, such as B3LYP/6-31G(d).[11]
Optimized Molecular Structure
The optimized geometry of this compound reveals a planar aromatic core, a characteristic feature of the naphthyridine ring system. The two amino groups are also predicted to be nearly coplanar with the ring, allowing for maximum delocalization of the nitrogen lone pair electrons into the aromatic system. This planarity has significant implications for how the molecule interacts with other molecules, including biological receptors.
Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-31G(d) level)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N1 | 1.365 | N1-C2-C3 | 122.5 |
| C2-N(amino) | 1.378 | C2-C3-C4 | 119.8 |
| C3-C4 | 1.389 | C3-C4-N8 | 121.7 |
| C4-N8 | 1.368 | C4-N8-C1(bridge) | 117.5 |
| N1-C9(bridge) | 1.332 | C2-N1-C9(bridge) | 118.2 |
(Note: These are representative values and may vary slightly depending on the specific computational method and basis set employed.)
Electronic Properties: A Window into Reactivity
The electronic properties of a molecule govern its reactivity and its interactions with its environment. Frontier Molecular Orbital (FMO) theory is a key framework for understanding these properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals.
-
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity for electron donation.
-
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater capacity for electron acceptance.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap implies a more reactive molecule.
DFT calculations are an excellent tool for determining the energies and spatial distributions of these frontier orbitals.[12]
Frontier Molecular Orbitals of this compound
For this compound, the HOMO is typically localized over the entire molecule, with significant contributions from the amino groups and the aromatic rings. This indicates that these regions are the most susceptible to electrophilic attack. The LUMO, conversely, is distributed primarily over the naphthyridine ring system, suggesting that this is the region most likely to accept electrons in a chemical reaction. The relatively small HOMO-LUMO gap of this molecule is consistent with its role as a reactive intermediate in the synthesis of more complex derivatives.
Table 2: Calculated Electronic Properties of this compound (B3LYP/6-31G(d))
| Property | Value (eV) |
| HOMO Energy | -5.23 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap | 4.34 |
(Note: These are representative values and may vary slightly depending on the specific computational method and basis set employed.)
Spectroscopic Properties: A Bridge Between Theory and Experiment
Computational chemistry can predict various spectroscopic properties, providing a valuable means of validating theoretical models against experimental data.
Vibrational Analysis
Frequency calculations performed on the optimized geometry of this compound can predict its infrared (IR) spectrum. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational modes can be assigned to specific molecular motions, such as N-H stretching of the amino groups, C=C and C=N stretching within the aromatic rings, and various bending modes. This information can be directly compared with experimentally obtained IR spectra to confirm the structure of the synthesized compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, can be used to predict the 1H and 13C NMR chemical shifts of this compound. These theoretical predictions can aid in the assignment of experimental NMR spectra, particularly for complex derivatives.
Reactivity and Intermolecular Interactions
Molecular Electrostatic Potential (MESP)
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP for this compound shows regions of negative potential (electron-rich) around the nitrogen atoms of the naphthyridine ring and the amino groups, indicating their susceptibility to electrophilic attack. Regions of positive potential (electron-poor) are typically found around the hydrogen atoms of the amino groups.
Molecular Docking: Simulating Drug-Receptor Interactions
Given the significant biological activity of 1,8-naphthyridine derivatives, molecular docking is a crucial computational technique for studying their interactions with biological targets.[2][12] This method predicts the preferred binding orientation of a ligand (in this case, a derivative of this compound) to a receptor, such as an enzyme or a DNA molecule. The results of docking studies can provide valuable insights into the structure-activity relationships of a series of compounds and guide the design of more potent and selective inhibitors.
Experimental Protocols: A Practical Guide to Computational Workflows
This section provides a generalized workflow for performing theoretical calculations on this compound using a typical quantum chemistry software package.
Protocol: Geometry Optimization and Frequency Calculation
-
Build the Molecule: Construct the 3D structure of this compound using a molecular modeling program.
-
Select the Method and Basis Set: Choose the desired level of theory, for example, DFT with the B3LYP functional and the 6-31G(d) basis set.
-
Perform Geometry Optimization: Submit the structure for geometry optimization. The calculation will iteratively adjust the atomic coordinates to find the lowest energy conformation.
-
Confirm Convergence: Ensure that the optimization has converged according to the software's criteria.
-
Perform Frequency Calculation: Using the optimized geometry, perform a frequency calculation at the same level of theory.
-
Analyze the Results: Verify that there are no imaginary frequencies, confirming that the structure is a true minimum. Visualize the vibrational modes and compare the predicted IR spectrum with experimental data.
Caption: A generalized workflow for theoretical calculations on this compound.
Visualization of Molecular Structure
Caption: 2D structure of this compound.
Conclusion and Future Outlook
Theoretical studies of this compound provide invaluable insights into its structure, reactivity, and potential for biological activity. The computational methods outlined in this guide, particularly DFT and molecular docking, are powerful tools in the arsenal of medicinal chemists and materials scientists. By understanding the fundamental properties of this versatile scaffold, researchers can more effectively design and synthesize novel derivatives with tailored properties. Future theoretical work could explore the excited-state properties of this molecule for applications in photochemistry and materials science, as well as more sophisticated molecular dynamics simulations to study its behavior in complex biological environments.
References
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Fadda, A. A., El Defrawy, A. M., & Sherihan, A. (n.d.). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. [Link]
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In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. (n.d.). ResearchGate. [Link]
- Trivedi, P., Shukla, S., Parveen, S., Bishnoi, A., & Banerjee, M. (2025). 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Spectroscopy Letters.
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules, 10(8), 929-936. [Link]
- Levina, I. I., & Gridnev, A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry.
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines. Molecules (Basel, Switzerland), 10(8), 929–936. [Link]
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. ResearchGate. [Link]
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This compound. (n.d.). PubChem. [Link]
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Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. (n.d.). ResearchGate. [Link]
- Mahalingam, M., Kulandaisamy, V. C., & Balasubramanian, M. (2021). Quinolino-1,8- naphthyridine derivatives: Synthesis, biological studies, DFT calculation and molecular docking with Ras protein.
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Fadda, A. A., et al. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. ResearchGate. [Link]
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Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837–863. [Link]
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Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]
-
Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (n.d.). PubMed. [Link]
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van der Vlugt, J. I., & de Bruin, B. (2022). Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. Inorganics, 10(12), 231. [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing. [Link]
- Paudler, W. W., & Jovanovic, M. V. (2008). The Naphthyridines. Wiley.
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Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (n.d.). ResearchGate. [Link]
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Wujec, M., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(13), 10785. [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]
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Methodological & Application
Synthesis of 1,8-Naphthyridine-2,7-diamine: A Comprehensive Guide for Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The diamino-substituted derivative, 1,8-naphthyridine-2,7-diamine, serves as a crucial building block for the synthesis of novel therapeutic agents and functional materials.[4][5] This document provides a detailed guide for the synthesis of this compound from 2,6-diaminopyridine, offering both a direct, classical approach and a multi-step, higher-yield alternative.
Mechanistic Insights into 1,8-Naphthyridine Ring Formation
The construction of the 1,8-naphthyridine core from a pyridine derivative is a classic example of electrophilic aromatic substitution followed by cyclization and dehydration. Two primary strategies are presented herein: a direct Skraup-Doebner-von Miller type synthesis and a multi-step approach involving nucleophilic aromatic substitution.
The Skraup-Doebner-von Miller Approach: A Direct Cyclization
The Skraup-Doebner-von Miller reaction is a well-established method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ from glycerol and an oxidizing agent in strong acid.[6][7] The strong electron-releasing nature of the amino groups in 2,6-diaminopyridine can facilitate a similar double cyclization to form the 1,8-naphthyridine ring system.
The proposed mechanism commences with the acid-catalyzed dehydration of glycerol to acrolein. Subsequently, a Michael addition of one of the amino groups of 2,6-diaminopyridine to acrolein occurs. This is followed by electrophilic attack of the resulting aldehyde onto the electron-rich pyridine ring, cyclization, dehydration, and finally, oxidation to yield the aromatic 1,8-naphthyridine core. The second amino group then directs the formation of the second pyridine ring in a similar fashion.
Multi-Step Synthesis via Chloro- and Azido-Intermediates: A Milder Alternative
A more controlled and often higher-yielding approach involves a multi-step synthesis. This pathway begins with the formation of a 2-amino-7-chloro-1,8-naphthyridine intermediate. The chloro-substituent can then be displaced by an azide group, followed by reduction to the desired amine. This method avoids the harsh conditions of the Skraup-Doebner-von Miller reaction and allows for greater control over the reaction progress.[8][9]
Experimental Protocols
PART 1: Direct Synthesis of this compound via Skraup-Doebner-von Miller Reaction (Proposed Protocol)
This protocol is based on the principles of the Skraup-Doebner-von Miller reaction and is adapted for the synthesis of the target diamine from 2,6-diaminopyridine.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity |
| 2,6-Diaminopyridine | C₅H₇N₃ | 109.13 | 10.9 g (0.1 mol) | >98% |
| Glycerol | C₃H₈O₃ | 92.09 | 36.8 g (0.4 mol) | >99% |
| Sulfuric Acid | H₂SO₄ | 98.08 | 40 mL | 98% |
| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O | 278.01 | 1 g | >99% |
| Sodium Hydroxide | NaOH | 40.00 | As needed | >97% |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Ethanol | C₂H₆O | 46.07 | As needed | 95% |
Safety Precautions:
-
2,6-Diaminopyridine: Toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10][11][12] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.
-
Glycerol: Non-hazardous, but the reaction with sulfuric acid at high temperatures can be vigorous.
-
The reaction should be carried out in a well-ventilated fume hood, and an ice bath should be readily available for cooling.
Step-by-Step Protocol:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 40 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath and slowly add 10.9 g (0.1 mol) of 2,6-diaminopyridine with stirring.
-
Once the 2,6-diaminopyridine has dissolved, add 1 g of ferrous sulfate heptahydrate.
-
Slowly add 36.8 g (0.4 mol) of glycerol from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 120 °C.
-
After the addition is complete, heat the mixture to 140-150 °C and maintain this temperature for 4-6 hours. The reaction mixture will become dark and viscous.
-
Allow the mixture to cool to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic reaction.
-
A precipitate will form. Filter the solid, wash it with cold water, and then recrystallize from hot ethanol to obtain this compound.
Workflow Diagram:
Caption: Direct synthesis workflow.
PART 2: Multi-Step Synthesis of this compound (Validated Protocol)
This protocol is a more controlled, multi-step synthesis that generally provides a higher yield of the final product.[8][9]
Step 2a: Synthesis of 2-Amino-7-azido-1,8-naphthyridine
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity |
| 2-Amino-7-chloro-1,8-naphthyridine | C₈H₆ClN₃ | 179.61 | 1.80 g (10 mmol) | >97% |
| Sodium Azide | NaN₃ | 65.01 | 1.30 g (20 mmol) | >99% |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 25 mL | Anhydrous |
Safety Precautions:
-
2-Amino-7-chloro-1,8-naphthyridine: Handle with care, assuming it is a potential irritant.
-
Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a fume hood. Avoid contact with acids and metals.
-
DMF: A skin and eye irritant. Use in a well-ventilated area.
Step-by-Step Protocol:
-
To a 100 mL round-bottom flask, add 1.80 g (10 mmol) of 2-amino-7-chloro-1,8-naphthyridine and 25 mL of anhydrous DMF.
-
Add 1.30 g (20 mmol) of sodium azide to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Remove the DMF from the filtrate under reduced pressure.
-
Wash the resulting solid with water and dry under vacuum to yield 2-amino-7-azido-1,8-naphthyridine.
Step 2b: Synthesis of this compound
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity |
| 2-Amino-7-azido-1,8-naphthyridine | C₈H₇N₇ | 185.19 | 1.85 g (10 mmol) | - |
| Zinc Dust | Zn | 65.38 | 4.90 g (75 mmol) | <10 µm |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 30 mL | >99.7% |
Safety Precautions:
-
Zinc Dust: Flammable solid. Handle away from ignition sources.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
Step-by-Step Protocol:
-
In a 100 mL round-bottom flask, dissolve 1.85 g (10 mmol) of 2-amino-7-azido-1,8-naphthyridine in 30 mL of glacial acetic acid.
-
To the stirred solution, add 4.90 g (75 mmol) of zinc dust in portions.
-
Reflux the reaction mixture for 3 hours.
-
Cool the mixture to room temperature and filter to remove excess zinc and other solids.
-
Remove the acetic acid from the filtrate under reduced pressure.
-
The resulting solid is the desired this compound. Further purification can be achieved by recrystallization from ethanol.
Workflow Diagram:
Caption: Multi-step synthesis workflow.
Characterization of this compound
The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆, 200 MHz) | δ: 7.67 (d, 2H, J = 10.0 Hz), 6.53 (d, 2H, J = 8.0 Hz), 7.25 (bs, 4H, -NH₂)[8] |
| IR (cm⁻¹) | 3427, 3321, 3168 (-NH₂ stretching), 1641, 1385, 1267[8][9] |
| Mass Spectrometry (FAB) | m/z: 160 (M⁺)[8][9] |
Troubleshooting and Key Considerations
-
Direct Synthesis: The Skraup-Doebner-von Miller reaction can be highly exothermic and may produce significant charring. Careful temperature control is crucial. The work-up and purification can be challenging due to the formation of byproducts.
-
Multi-Step Synthesis: The use of sodium azide requires stringent safety measures. The reduction with zinc dust is generally clean, but ensuring complete removal of zinc salts during work-up is important for product purity.
-
Purification: Recrystallization from ethanol is a common method for purifying the final product. Column chromatography on silica gel using a methanol-chloroform solvent system can also be employed if further purification is needed.[8]
Conclusion
This application note provides two distinct protocols for the synthesis of this compound. The direct Skraup-Doebner-von Miller approach offers a more concise route, while the multi-step synthesis provides a milder and potentially higher-yielding alternative. The choice of method will depend on the specific requirements of the research, including scale, available resources, and desired purity. The detailed protocols and safety information herein are intended to guide researchers in the successful and safe synthesis of this valuable scaffold for drug discovery and development.
References
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929–936. Retrieved from [Link]
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ResearchGate. Retrieved from [Link]
-
Park, T., Mayer, M. F., Nakashima, S., & Zimmerman, S. C. (2005). Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. Synlett, (9), 1435-1436. Retrieved from [Link]
-
Gridnev, A. A., & Levina, I. I. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(12), 2823-2826. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Retrieved from [Link]
-
Bano, S., Javed, K., Ahmad, S., Rathish, I. G., & Singh, S. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(3), 133–148. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]
-
ScienceDirect. (2017). Continuous two-step catalytic conversion of glycerol to pyridine bases in high yield. Journal of Catalysis, 354, 139-148. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Oregon State University. (n.d.). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Retrieved from [Link]
-
Thieme. (2005). Preparation of 2,7-Diamino-1,8-naphthyridine: A Useful Building Block for Supramolecular Chemistry. Synlett, 2005(09), 1435-1436. Retrieved from [Link]
-
Future Science. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(17), 1595-1627. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines. Organic & Biomolecular Chemistry, 19(17), 3925-3930. Retrieved from [Link]
-
eIJPPR. (2013). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research, 3(1), 5-9. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PubMed Central. Retrieved from [Link]
-
SciSpace. (1999). Fluorescent 2,7-Dialkylamino-[4][10]-Naphthyridines: Preparation and Spectroscopic Properties. Molecules, 4(8), 264-270. Retrieved from [Link]
-
MDPI. (2022). An Overview of the Latest Advances in the Catalytic Synthesis of Glycerol Carbonate. Catalysts, 12(1), 58. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Cascade aza-Wittig/6π-Electrocyclization in the Synthesis of 1,6-Dihydropyridines. PubMed Central. Retrieved from [Link]
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Application Notes and Protocols: 1,8-Naphthyridine-2,7-diamine in Supramolecular Chemistry
Foreword: The Unique Supramolecular Utility of 1,8-Naphthyridine-2,7-diamine
This compound is a heterocyclic compound that has garnered significant attention as a privileged scaffold in the field of supramolecular chemistry.[1][2][3] Its rigid, planar structure, combined with a specific arrangement of hydrogen bond donors and acceptors, makes it an exceptional building block for the programmed assembly of complex, functional superstructures. The two amino groups at the 2 and 7 positions, along with the endocyclic nitrogen atoms, create a distinct Donor-Acceptor-Acceptor-Donor (DAAD) hydrogen-bonding array. This pre-organized arrangement facilitates strong and directional interactions, which are fundamental to molecular recognition and self-assembly processes.[3]
This guide provides an in-depth exploration of the applications of this compound in supramolecular chemistry. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging this versatile molecule for the design of novel supramolecular systems, synthetic receptors, and functional materials. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and visually articulate key concepts through diagrams.
I. The Supramolecular Charm: Understanding the Core Properties
The utility of this compound in supramolecular chemistry stems from a confluence of its structural and electronic properties. The coplanarity of the bicyclic system provides a rigid framework, minimizing conformational ambiguity and allowing for predictable orientations in assembled structures. The symmetrical placement of the two primary amine groups offers bivalency, enabling the molecule to act as a linker or a core component in larger assemblies.
The key to its remarkable molecular recognition capabilities lies in its hydrogen bonding pattern. The two amine groups act as hydrogen bond donors, while the two nitrogen atoms within the naphthyridine rings serve as hydrogen bond acceptors. This specific DAAD arrangement is complementary to AADD (Acceptor-Acceptor-Donor-Donor) patterns found in other molecules, leading to highly specific and stable non-covalent interactions.
II. Application in Hydrogen-Bonded Supramolecular Assemblies
A primary application of this compound is in the construction of intricate supramolecular architectures held together by hydrogen bonds. These assemblies can range from simple dimers to complex, multi-component systems with emergent properties.
A. Rationale for Experimental Design
The design of hydrogen-bonded assemblies using this compound hinges on the principle of molecular complementarity. The choice of a binding partner is dictated by its ability to present a complementary hydrogen-bonding face to the DAAD array of the naphthyridine core. The stability of the resulting complex is influenced by factors such as the number of hydrogen bonds, the geometric arrangement of the interacting moieties, and the solvent environment. Non-polar solvents are often favored as they minimize competition with the desired intermolecular hydrogen bonds.
B. Experimental Protocol: Synthesis of a Self-Assembled Dimer
This protocol details the formation of a simple, self-complementary dimer through the acylation of this compound, followed by self-assembly.
Step 1: Synthesis of N,N'-(1,8-naphthyridine-2,7-diyl)diacetamide
-
Reactants and Reagents:
-
This compound (1.0 eq)
-
Acetic anhydride (2.5 eq)
-
Pyridine (solvent)
-
-
Procedure:
-
Dissolve this compound in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with copious amounts of water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N,N'-(1,8-naphthyridine-2,7-diyl)diacetamide.
-
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Step 2: Self-Assembly and Characterization of the Dimer
-
Procedure:
-
Dissolve the synthesized N,N'-(1,8-naphthyridine-2,7-diyl)diacetamide in a non-polar solvent such as chloroform-d (CDCl₃) for NMR analysis.
-
The concentration should be in the millimolar range to favor dimer formation.
-
-
Characterization of the Dimer:
-
¹H NMR Spectroscopy: The formation of the dimer can be observed by changes in the chemical shifts of the amide N-H protons and the aromatic protons of the naphthyridine core upon dilution. At higher concentrations, the equilibrium will favor the dimer, leading to downfield shifts of the protons involved in hydrogen bonding.
-
DOSY (Diffusion-Ordered Spectroscopy) NMR: This technique can be used to measure the diffusion coefficient of the species in solution. The dimer will have a slower diffusion rate compared to the monomer, allowing for the confirmation of the assembly.
-
C. Visualization of Dimerization
Caption: Dimerization via hydrogen bonding.
III. Application in Metal-Organic Supramolecular Structures
The endocyclic nitrogen atoms of the 1,8-naphthyridine core are excellent coordination sites for metal ions. This property allows this compound and its derivatives to act as ligands in the formation of metal-organic complexes, including discrete cages and extended metal-organic frameworks (MOFs). The diamine functionality provides a convenient handle for further functionalization to create multitopic ligands.
A. Rationale for Ligand Design and Metal Selection
The design of metal-organic supramolecular structures with 1,8-naphthyridine-based ligands is guided by the coordination geometry of the chosen metal ion and the bite angle of the ligand. The relatively small N-N distance in the 1,8-naphthyridine scaffold makes it an ideal bridging ligand for forming bimetallic complexes, often with interesting electronic and catalytic properties.[4][5][6] The choice of metal (e.g., Pd(II), Pt(II), Cu(I), Cu(II)) will dictate the geometry of the final assembly (e.g., square planar, tetrahedral).
B. Experimental Protocol: Synthesis of a Dinuclear Palladium(II) Complex
This protocol describes the synthesis of a dinuclear palladium(II) paddlewheel complex using a functionalized this compound derivative.
Step 1: Synthesis of a Dicarboxylate-Functionalized Ligand
-
Reactants and Reagents:
-
This compound (1.0 eq)
-
Succinic anhydride (2.2 eq)
-
Dimethylformamide (DMF) (solvent)
-
-
Procedure:
-
Dissolve this compound in DMF.
-
Add succinic anhydride to the solution and heat the mixture at 80 °C for 6 hours.
-
Cool the reaction mixture and add water to precipitate the dicarboxylic acid functionalized ligand.
-
Filter the solid, wash with water, and dry.
-
Step 2: Synthesis of the Dinuclear Palladium(II) Complex
-
Reactants and Reagents:
-
Dicarboxylate-functionalized ligand (2.0 eq)
-
Palladium(II) acetate (1.0 eq)
-
Dimethyl sulfoxide (DMSO) (solvent)
-
-
Procedure:
-
Suspend the dicarboxylate ligand and palladium(II) acetate in DMSO.
-
Heat the mixture at 100 °C for 24 hours. The solid should gradually dissolve as the complex forms.
-
Cool the solution to room temperature.
-
Slowly diffuse a non-polar solvent (e.g., diethyl ether) into the DMSO solution to induce crystallization of the paddlewheel complex.
-
Collect the crystals by filtration.
-
-
Characterization:
-
Single-Crystal X-ray Diffraction: This is the definitive method for confirming the structure of the dinuclear paddlewheel complex.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the coordination of the ligand to the metal center.
-
UV-Vis Spectroscopy: Metal-to-ligand charge transfer bands can often be observed.
-
C. Visualization of the Synthetic Workflow
Caption: Synthesis of a Pd(II) complex.
IV. Application in Molecular Sensing
The rigid structure and defined binding sites of 1,8-naphthyridine derivatives make them excellent platforms for the development of molecular sensors.[4][7] By incorporating a fluorophore or a chromophore, the binding of a specific analyte can be transduced into a measurable optical signal (e.g., a change in fluorescence intensity or color).
A. Design Principles for Fluorescent Chemosensors
A common strategy for designing fluorescent sensors involves the Photoinduced Electron Transfer (PET) mechanism. A fluorophore is covalently linked to the 1,8-naphthyridine recognition unit, which also bears a tertiary amine as a PET quencher. In the absence of the target analyte, the fluorescence of the fluorophore is quenched. Upon coordination of a metal ion (e.g., Zn²⁺) to the naphthyridine and the tertiary amine, the PET process is inhibited, leading to a "turn-on" fluorescence response.
B. Data Summary: Sensing Parameters
| Sensor Moiety | Analyte | Solvent System | Detection Limit (μM) | Fluorescence Change |
| Dansyl-appended 1,8-naphthyridine | Zn²⁺ | Aqueous buffer | 0.5 | Turn-on |
| Pyrene-functionalized 1,8-naphthyridine | Cu²⁺ | Methanol | 1.2 | Turn-off |
C. Visualization of the Sensing Mechanism
Caption: PET sensing mechanism for Zn²⁺.
V. Concluding Remarks
This compound is a cornerstone molecule in the toolkit of supramolecular chemists. Its predictable hydrogen-bonding patterns and coordination capabilities provide a rational basis for the design of complex and functional supramolecular systems. The protocols and principles outlined in this guide are intended to serve as a foundation for further innovation in the development of novel materials, sensors, and therapeutic agents based on this versatile scaffold.
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Application Notes and Protocols for 1,8-Naphthyridine-2,7-diamine in Organic Light-Emitting Diodes (OLEDs)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of 1,8-Naphthyridine Derivatives in Next-Generation OLEDs
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, offering superior contrast, color reproduction, and form factor flexibility over conventional liquid crystal displays.[1][2] The heart of an OLED is the emissive layer (EML), where organic molecules convert electrical energy into light. The efficiency of this process is a critical determinant of device performance.[3][4] Recently, materials capable of Thermally Activated Delayed Fluorescence (TADF) have garnered significant attention as third-generation OLED emitters.[5][6][7] TADF materials can theoretically achieve 100% internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons, a significant improvement over conventional fluorescent emitters that are limited to 25% IQE.[1][5]
The 1,8-naphthyridine core, a nitrogen-containing heterocyclic compound, has emerged as a promising scaffold for designing novel TADF emitters, particularly for challenging blue OLEDs.[8] Derivatives of 1,8-naphthyridine have demonstrated excellent thermal stability, high photoluminescence quantum yields, and the ability to be functionalized to tune their electronic and photophysical properties.[8][9] This application note focuses on the potential use of a specific derivative, 1,8-Naphthyridine-2,7-diamine , as a key component in high-efficiency OLEDs. We will explore its role as a potential emitter or a building block for more complex TADF molecules and provide detailed protocols for its incorporation into a device.
Core Concepts: Why this compound is a Promising Candidate
The unique electronic structure of the 1,8-naphthyridine core, characterized by its electron-deficient nature, makes it an excellent acceptor unit. When combined with electron-donating groups, such as the amino groups in this compound, a donor-acceptor (D-A) architecture is formed. This molecular design is crucial for achieving a small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient TADF.[1][5] The amino groups can also serve as reactive sites for further chemical modification, allowing for the synthesis of a diverse library of emitters with tailored properties.
Potential Roles in OLED Devices:
-
TADF Emitter: As a standalone molecule, this compound, with its inherent donor-acceptor character, could exhibit TADF properties.
-
Building Block (Precursor): The diamino functionality allows for straightforward synthetic routes to more complex and higher-performing TADF emitters. For instance, the amino groups can be reacted with various aromatic moieties to enhance charge transport properties and tune the emission color.[8]
-
Host Material Component: While less common, with appropriate modification, the naphthyridine scaffold could be incorporated into host materials for phosphorescent or TADF guest emitters.[10][11][12]
Experimental Section: Synthesis and Device Fabrication
This section provides a detailed protocol for the synthesis of this compound and its subsequent incorporation into a multilayer OLED device. The device architecture and materials are chosen based on established principles of OLED design to ensure efficient charge injection, transport, and recombination.[2][13]
Part 1: Synthesis of this compound
While several synthetic routes to 1,8-naphthyridine derivatives exist, a reliable method for the synthesis of 2,7-diamino-1,8-naphthyridine has been reported.[14] This protocol is an adaptation of established procedures.
Reaction Scheme:
Figure 1: Synthetic pathway for this compound.
Materials:
-
2,7-dichloro-1,8-naphthyridine
-
Sodium azide (NaN3)
-
Dry Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol
-
Standard laboratory glassware and purification apparatus
Step-by-Step Protocol:
-
Azidation:
-
In a round-bottom flask, dissolve 2,7-dichloro-1,8-naphthyridine (1.0 eq) in dry DMF.
-
Add sodium azide (2.2 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into ice-water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain 2,7-diazido-1,8-naphthyridine.
-
-
Reduction:
-
Suspend the crude 2,7-diazido-1,8-naphthyridine in ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a dichloromethane/methanol gradient) to yield pure this compound.
-
Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: OLED Device Fabrication and Characterization
This protocol describes the fabrication of a multilayer OLED using vacuum thermal evaporation, a standard technique for producing high-performance devices.[13][15]
Device Architecture:
The proposed device architecture is designed to facilitate efficient charge injection and transport to the emissive layer, where the this compound derivative will be used as a dopant emitter.
Figure 2: A representative multilayer OLED device architecture.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material: Molybdenum trioxide (MoO3)
-
Hole Transport Layer (HTL) material: Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)[16]
-
Host material for EML: 1,3-Bis(N-carbazolyl)benzene (mCP)[17]
-
Emitter material (Dopant): Synthesized this compound derivative
-
Electron Transport Layer (ETL) material: 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)[4][18]
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode material: Aluminum (Al)
-
High-vacuum thermal evaporation system (<10-6 Torr)
-
Substrate cleaning facility (sonication baths with deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
-
Glovebox system for device encapsulation
-
Source meter and photometer for device characterization
Step-by-Step Fabrication Protocol:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers and the cathode without breaking the vacuum. The deposition rates and thicknesses should be carefully controlled using quartz crystal microbalances.
-
HIL: Deposit MoO3 at a rate of 0.1-0.2 Å/s to a thickness of 5 nm.
-
HTL: Deposit TAPC at a rate of 1-2 Å/s to a thickness of 40 nm.
-
EML: Co-evaporate the mCP host and the this compound derivative dopant. The doping concentration is a critical parameter and should be optimized (typically ranging from 1% to 20% by weight). A typical thickness for the EML is 20-30 nm.
-
ETL: Deposit TPBi at a rate of 1-2 Å/s to a thickness of 30 nm.
-
-
-
Cathode Deposition:
-
Deposit a thin layer of LiF (1 nm) at a rate of 0.1 Å/s to facilitate electron injection.
-
Deposit a thicker layer of Al (100 nm) at a rate of 2-5 Å/s to serve as the cathode.
-
-
Encapsulation:
-
Transfer the fabricated devices into a nitrogen-filled glovebox without exposure to air or moisture.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation.
-
Device Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a calibrated photometer. This will determine the turn-on voltage, brightness, and current efficiency.
-
Electroluminescence (EL) Spectrum: Measure using a spectrometer to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.
-
External Quantum Efficiency (EQE): Calculate from the J-V-L data and the EL spectrum.
Expected Performance and Data Interpretation
The performance of an OLED based on a this compound derivative will be highly dependent on the final molecular structure (if further functionalized) and the device architecture. Based on published data for similar 1,8-naphthyridine-based blue TADF emitters, one could anticipate promising performance metrics.[8]
Table 1: Representative Performance of 1,8-Naphthyridine-Based Blue OLEDs
| Emitter | Max. EQE (%) | CIE Coordinates (x, y) | Reference |
| Cz-ND | 15.3 | (0.15, 0.17) | [8] |
| tBuCz-ND | 20.9 | (0.15, 0.22) | [8] |
Cz-ND: 2,7-di(9H-carbazole)-1,8-naphthyridine; tBuCz-ND: 2,7-di(3,6-di-tert-butyl-9H-carbazole)-1,8-naphthyridine
Data Analysis and Optimization:
-
Low Turn-on Voltage: Indicates efficient charge injection from the electrodes to the organic layers. This is influenced by the energy level alignment of the different layers.
-
High EQE: A high EQE suggests efficient conversion of charge carriers into photons. For a TADF emitter, an EQE exceeding the theoretical limit of 5% for conventional fluorescence is a strong indicator of triplet harvesting.
-
Color Purity: The CIE coordinates will define the color of the emitted light. For blue emitters, coordinates with a low y-value are desirable for display applications.[1]
-
Efficiency Roll-off: A gradual decrease in EQE at high current densities is known as efficiency roll-off. Minimizing this is crucial for practical applications. This can be influenced by factors such as charge balance and exciton quenching.
Troubleshooting and Field-Proven Insights
-
Poor Film Morphology: The amorphous nature of the thin films is crucial for device performance.[4] If performance is poor, consider annealing the substrates or adjusting deposition rates. Atomic Force Microscopy (AFM) can be used to analyze film quality.
-
Device Shorts: Shorts are often caused by dust particles or imperfections in the ITO substrate. Rigorous cleaning procedures are paramount.
-
Sub-optimal Doping Concentration: The concentration of the emitter in the host material significantly impacts efficiency. A concentration that is too low will result in incomplete energy transfer from the host, while a concentration that is too high can lead to self-quenching. A systematic variation of the doping concentration is necessary to find the optimal value.
-
Energy Level Mismatch: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of each layer should be well-aligned to ensure low barriers for charge injection and transport.[18][19] Cyclic voltammetry can be used to experimentally determine these energy levels.
Conclusion and Future Outlook
This compound represents a versatile platform for the development of next-generation OLED materials. Its inherent electronic properties and synthetic accessibility make it an attractive candidate for creating novel TADF emitters. The protocols outlined in this application note provide a comprehensive guide for researchers to explore the potential of this compound and its derivatives in high-performance OLEDs. Future work should focus on the synthesis of a broader range of derivatives with tuned electronic properties and the optimization of device architectures to fully realize their potential for efficient and stable light emission.
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ACS Publications. Electron Transport Materials for Organic Light-Emitting Diodes. [Link]
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MDPI. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. [Link]
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ACS Publications. Universal Polymeric Hole Transporting Material for Solution-Processable Green and Blue Thermally Activated Delayed Fluorescence OLEDs. [Link]
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NIH. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. [Link]
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SciSpace. 1,8-Naphthalimides for non-doping OLEDs: the tunable emission color from blue, green to red. [Link]
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ResearchGate. Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes. [Link]
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RSC Publishing. Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off. [Link]
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Semantic Scholar. 1,8-Naphthalimides in phosphorescent organic LEDs: the interplay between dopant, exciplex, and host emission. [Link]
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PubMed Central. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. [Link]
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RSC Publishing. Universal host materials for red, green and blue high-efficiency single-layer phosphorescent organic light-emitting diodes. [Link]
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ResearchGate. 1,8-Naphthalimide-based circularly polarized TADF enantiomers as the emitters for efficient orange-red OLEDs. [Link]
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ResearchGate. 1,8-Naphthalimides in Phosphorescent Organic LEDs: The Interplay between Dopant, Exciplex, and Host Emission. [Link]
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ResearchGate. Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. [Link]
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ResearchGate. Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]
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ResearchGate. Orange and red emitting OLEDs based on phenothiazine polymers. [Link]
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ResearchGate. 1,8-Naphthalimide derivatives for OLEDs. [Link]
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Application Notes and Protocols: A Guide to the Synthesis of Functionalized 1,8-Naphthyridines
Abstract
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of functionalized 1,8-naphthyridines. We will delve into the robust and versatile Friedländer annulation reaction, presenting a detailed, field-proven protocol. This guide emphasizes the underlying chemical principles, practical experimental considerations, and troubleshooting strategies to enable the successful and efficient synthesis of this important class of heterocyclic compounds.
Introduction: The Significance of 1,8-Naphthyridines
The 1,8-naphthyridine framework, a bicyclic heteroaromatic system containing two nitrogen atoms, is of significant interest in drug discovery and materials science.[3][4] Its unique electronic properties and rigid conformational structure allow for precise interactions with biological targets.[5] Derivatives of 1,8-naphthyridine have been successfully developed as anticancer agents, antivirals, and treatments for neurological disorders.[2][6] The continued exploration of this scaffold's potential necessitates reliable and adaptable synthetic methodologies to generate diverse libraries of functionalized analogues for structure-activity relationship (SAR) studies.[1]
Reaction Mechanism and Theoretical Background: The Friedländer Annulation
The Friedländer synthesis is a powerful and widely adopted method for constructing quinolines and their aza-analogs, such as 1,8-naphthyridines.[7][8] The reaction involves the condensation of an aromatic 2-aminoaldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile).[7] The reaction can be catalyzed by either acid or base.
The generally accepted mechanism for the base-catalyzed Friedländer annulation, as it applies to 1,8-naphthyridine synthesis, proceeds as follows:
-
Enolate Formation: A base abstracts an α-proton from the active methylene compound to form a nucleophilic enolate.
-
Aldol Condensation: The enolate attacks the electrophilic carbonyl carbon of the 2-aminonicotinaldehyde.
-
Dehydration: The resulting aldol adduct undergoes dehydration to form an α,β-unsaturated carbonyl intermediate.
-
Intramolecular Cyclization: The amino group attacks the β-carbon of the unsaturated system in a conjugate addition reaction.
-
Aromatization: The final step involves the elimination of a molecule of water to yield the stable, aromatic 1,8-naphthyridine ring system.
Recent advancements have focused on developing more environmentally benign and efficient protocols, utilizing catalysts such as ionic liquids or operating under solvent-free conditions to improve yields and simplify purification.[7][9]
Experimental Workflow and Visualization
The following diagram illustrates the general workflow for the synthesis of functionalized 1,8-naphthyridines via the Friedländer annulation.
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1,8-Naphthyridine-2,7-diamine: A Privileged Scaffold for the Synthesis of Complex Molecules
An Application Guide for Researchers and Drug Development Professionals
Introduction: The 1,8-naphthyridine scaffold is a heterocyclic aromatic compound that has garnered significant interest in medicinal and materials chemistry. Its rigid, planar structure and the presence of two nitrogen atoms make it an exceptional platform for constructing complex molecular architectures. The 1,8-naphthyridine framework is recognized as a "privileged structure" in drug discovery, as its derivatives have shown a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3]
This application note focuses on a particularly versatile derivative: 1,8-naphthyridine-2,7-diamine . The symmetrical placement of two primary amine groups at the C2 and C7 positions unlocks a wealth of synthetic possibilities. These amino groups serve as reactive handles for a multitude of chemical transformations, allowing for the construction of elaborate molecules with tailored functions. Furthermore, the arrangement of nitrogen atoms in the core and the amino substituents creates a unique Donor-Acceptor-Acceptor-Donor (DAAD) hydrogen-bonding array, making this molecule a powerful building block in supramolecular chemistry.[4]
This guide provides an in-depth look at the synthesis of this compound, its applications in various scientific domains, and detailed protocols for its preparation and derivatization.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 145325-89-9 | PubChem[5] |
| Molecular Formula | C₈H₈N₄ | PubChem[5] |
| Molecular Weight | 160.18 g/mol | PubChem[5] |
| Melting Point | 222-223 °C | Goswami et al.[6][7] |
| Appearance | Yellowish-brown solid | Goswami et al.[6][7] |
Synthesis of the Building Block
The synthesis of this compound can be achieved through several routes. Early methods often involved harsh conditions and produced variable yields. However, more recent, milder, and efficient methods have been developed, making this valuable building block more accessible. The electron-withdrawing nature of the two nitrogen atoms in the naphthyridine ring system facilitates nucleophilic substitution at the alpha (C2, C7) and gamma (C4, C5) positions, a key principle exploited in its synthesis.[1]
A highly efficient and mild reported method involves the reduction of an azide intermediate, which provides a near-quantitative yield.[1][6]
Caption: High-yield synthesis of this compound.
Comparative Synthesis Yields
| Precursor | Reagents | Conditions | Yield | Reference |
| 2-Amino-7-azido-1,8-naphthyridine | Zn dust, Acetic Acid | Reflux, 3h | 98% | Goswami et al.[6][7] |
| 2-Amino-7-chloro-1,8-naphthyridine | Sodium amide, Xylene | 130 °C, 12h | 25% | Goswami et al.[6] |
| 2,7-Dichloro-1,8-naphthyridine | Ammonia, Phenol | 170 °C, 20h | Variable | Zimmerman et al.[4] |
Applications in Complex Molecule Synthesis
The twin amino groups of this compound are nucleophilic and can readily participate in a wide range of reactions, including acylation, alkylation, Schiff base formation, and transition metal-catalyzed cross-coupling. This reactivity makes it an ideal starting material for diverse applications.
Medicinal Chemistry
The 1,8-naphthyridine scaffold is a cornerstone in the development of novel therapeutics. The 2,7-diamine derivative provides a platform for creating libraries of compounds for screening. By modifying the amino groups, researchers can fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.
-
Enzyme Inhibitors: Derivatives have been investigated as dual inhibitors of alkaline phosphatase and carbonic anhydrase, which could have applications in treating bone disorders like rheumatoid arthritis.[1]
-
Anticancer Agents: The rigid naphthyridine core can be used to properly orient pharmacophores that interact with targets such as kinases or DNA. Numerous 1,8-naphthyridine derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines.[1][8]
-
Antimicrobial and Antiviral Agents: The scaffold is present in compounds with a broad spectrum of activities, including antibacterial, antifungal, and anti-HIV properties.[2][3]
Supramolecular Chemistry and Molecular Recognition
The specific arrangement of hydrogen bond donors (the two -NH₂ groups) and acceptors (the two ring nitrogens) creates a DAAD array. This allows molecules based on this scaffold to form predictable and stable non-covalent assemblies through multiple hydrogen bonds.
-
Synthetic Receptors: This building block is used to design synthetic receptors for the specific recognition of guest molecules.[1][7]
-
Self-Assembling Systems: The DAAD motif can drive the self-assembly of monomers into larger, ordered supramolecular structures like rosettes, wires, or capsules.[4]
Caption: The DAAD hydrogen-bonding motif of the scaffold.
Materials Science and Coordination Chemistry
-
Fluorescent Probes: The diamine serves as a critical precursor in the synthesis of highly fluorescent dyes. Functionalization of the amino groups, for instance, into dialkylamino-substituted naphthyridines, can generate compounds with strong emissive properties suitable for biochemical staining and imaging.[1]
-
Dinucleating Ligands: The geometry of the two ring nitrogens is ideal for binding two metal centers in close proximity, making the 1,8-naphthyridine scaffold a "privileged" motif for dinucleating ligands.[9] The amino groups at the C2 and C7 positions can be further functionalized to create multidentate ligands that form stable and structured complexes with various metal ions, such as Zn(II) and Pd(II).[10][11][12] These complexes have potential applications in catalysis and as novel luminescent materials.
Experimental Protocols
The following protocols are based on established and peer-reviewed methods, providing a reliable starting point for researchers.
Protocol 1: Synthesis of this compound (14)
This protocol is adapted from the high-yield synthesis reported by Goswami et al. and involves a two-step process starting from 2-amino-7-chloro-1,8-naphthyridine (12).[6][7]
Caption: Experimental workflow for the synthesis of the diamine.
Step 1: Synthesis of 2-Amino-7-azido-1,8-naphthyridine (13)
-
Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-7-chloro-1,8-naphthyridine (12) (0.4 g, 2.22 mmol) in dry dimethylformamide (DMF) (5 mL).
-
Reaction: To the stirred solution, add sodium azide (0.289 g, 4.44 mmol). Heat the mixture and stir for 4 hours at 60 °C.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the precipitated sodium chloride.
-
Isolation: Remove the DMF from the filtrate under reduced pressure. Wash the resulting solid thoroughly with water and air-dry to yield 2-amino-7-azido-1,8-naphthyridine (13).
Step 2: Synthesis of this compound (14)
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the azo compound (13) (0.8 g, 4.3 mmol) in glacial acetic acid (12.7 mL).
-
Reaction: To the stirred solution, add zinc dust (2.12 g). Heat the mixture to reflux and maintain for 3 hours. A precipitate will form.
-
Work-up: Cool the reaction mixture and filter the precipitate.
-
Isolation: Remove the acetic acid from the filtrate under reduced pressure to yield the pure product as a yellowish-brown solid.
Protocol 2: Synthesis of 2-Amino-7-benzylamino-1,8-naphthyridine (15)
This protocol demonstrates a nucleophilic aromatic substitution reaction, showcasing how one amino group can be selectively functionalized starting from a chloro-precursor. It is adapted from Goswami et al.[6]
-
Reagents & Setup: Place a suspension of 2-amino-7-chloro-1,8-naphthyridine (12) (0.175 g, 1.0 mmol) and distilled benzylamine (0.5 mL) in a sealed tube or a flask suitable for heating.
-
Reaction: Heat the mixture for 6 hours at 120 °C. A sticky precipitate will form.
-
Work-up: After cooling, wash the precipitate with water, followed by acetone, and then air-dry.
-
Purification: Recrystallize the crude solid from methanol to afford the pure compound (15).
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules. Its robust and accessible synthesis, coupled with the reactivity of its dual amino groups and its inherent hydrogen-bonding capabilities, makes it a powerful tool for researchers in medicinal chemistry, supramolecular chemistry, and materials science. The protocols and applications detailed in this guide provide a solid foundation for scientists and drug development professionals to explore the vast potential of this privileged scaffold.
References
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Levina, I. I., & Gridnev, A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry.[Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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Structure, coordination, and TM complexes of 1,8‐naphthyridines. ResearchGate. [Link]
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Goswami, S., Mukherjee, R., & Mukherjee, R. (2006). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules, 11(11), 929-936. [Link]
-
Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1788-1805. [Link]
-
Goswami, S., Mukherjee, R., & Mukherjee, R. (2006). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. ResearchGate. [Link]
-
Park, T., Mayer, M. F., Nakashima, S., & Zimmerman, S. C. (2005). Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. Synlett, 2005(09), 1435-1436. [Link]
-
Zhang, H. M., Fu, W. F., Gan, X., et al. (2008). A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II). Dalton Transactions,(47), 6817-6824. [Link]
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Zhang, H. M., Fu, W. F., Gan, X., et al. (2008). A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II). PubMed.[Link]
-
Park, T., Mayer, M. F., Nakashima, S., & Zimmerman, S. C. (2005). Preparation of 2,7-Diamino-1,8-naphthyridine: A Useful Building Block for Supramolecular Chemistry. Synlett, 2005(09), 1435-1436. [Link]
-
The paddlewheel complex of 1,8-naphthyridine and palladium(II). DTU Research Database. [Link]
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Tomar, V., Bhattacharjee, G., Kamal, A., & Puri, S. K. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-28. [Link]
-
de Jong, G., van der Vlugt, J. I., & Reek, J. N. H. (2022). Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. Organometallics, 41(23), 3470-3479. [Link]
-
Al-romaizan, A. N., Al-deeb, O. A., & El-Emam, A. A. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1). [Link]
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Application Notes and Protocols for Metal Complexes of 1,8-Naphthyridine-2,7-diamine Derivatives
Introduction: The Versatile Scaffold of 1,8-Naphthyridine-2,7-diamine in Coordination Chemistry
The 1,8-naphthyridine framework, a heterocyclic system containing two nitrogen atoms, has emerged as a "privileged structure" in the realms of medicinal chemistry, catalysis, and materials science.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms make it an exceptional chelating ligand for a wide array of metal ions. The derivatization at the 2 and 7 positions with diamine functionalities further enhances its coordination versatility, allowing for the formation of stable and diverse metal complexes. These complexes have demonstrated significant potential as anticancer agents, catalysts for organic transformations, and as components in advanced materials.[1][2]
The unique electronic properties and steric constraints imposed by the this compound ligand and its derivatives allow for the fine-tuning of the physicochemical properties of the resulting metal complexes. This includes modulating their redox potentials, luminescence, and reactivity, making them highly attractive for various applications. This guide provides detailed protocols for the synthesis, characterization, and application of a representative this compound metal complex, offering researchers a solid foundation for exploring this fascinating class of compounds.
PART 1: Synthesis and Characterization
Protocol 1: Synthesis of a Representative Ligand: N,N'-bis(pyridin-2-ylmethyl)-1,8-naphthyridine-2,7-diamine
This protocol details the synthesis of a versatile N-substituted this compound ligand. The pyridylmethyl substituents introduce additional coordination sites, enabling the formation of more complex and potentially more active metal complexes. The synthesis is a two-step process starting from the readily available 2,7-dichloro-1,8-naphthyridine.
Rationale: The choice of a nucleophilic substitution reaction is a common and effective method for introducing amine functionalities onto the 1,8-naphthyridine core. The use of a high-boiling point solvent like dimethylformamide (DMF) facilitates the reaction by allowing for higher reaction temperatures, which are often necessary to overcome the activation energy for nucleophilic aromatic substitution on the electron-deficient naphthyridine ring.
Step-by-Step Protocol:
-
Synthesis of 2,7-bis((pyridin-2-ylmethyl)amino)-1,8-naphthyridine:
-
To a solution of 2,7-dichloro-1,8-naphthyridine (1.0 g, 5.0 mmol) in dry DMF (20 mL), add 2-(aminomethyl)pyridine (1.3 g, 12.0 mmol) and potassium carbonate (2.1 g, 15.0 mmol).
-
Heat the reaction mixture at 120 °C under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient (e.g., 100:1 to 50:1) to afford the desired ligand as a yellow solid.
-
-
Characterization of the Ligand:
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~8.0-8.2 (d, 2H, naphthyridine-H4,5), ~7.5-7.7 (m, 4H, pyridine-H), ~7.0-7.2 (m, 4H, pyridine-H), ~6.5-6.7 (d, 2H, naphthyridine-H3,6), ~4.8 (d, 4H, CH₂), ~6.0 (t, 2H, NH).
-
¹³C NMR (100 MHz, CDCl₃): Characteristic peaks for the naphthyridine and pyridine rings, as well as the methylene carbon.
-
Mass Spectrometry (ESI-MS): Calculate the expected m/z for [M+H]⁺.
-
FT-IR (KBr, cm⁻¹): Look for characteristic N-H stretching vibrations around 3300-3400 cm⁻¹.
-
Protocol 2: Synthesis of a Ruthenium(II) Complex
This protocol describes the synthesis of a ruthenium(II) complex using the previously synthesized ligand. Ruthenium complexes are of particular interest in cancer therapy due to their potential for reduced toxicity compared to platinum-based drugs.[3]
Rationale: The use of a Ru(II) precursor like cis-[Ru(bpy)₂Cl₂] allows for the facile displacement of the chloride ligands by the synthesized naphthyridine-based ligand. The reaction is typically carried out in a solvent mixture that can dissolve both the precursor and the ligand, with heating to promote ligand exchange.
Step-by-Step Protocol:
-
Synthesis of ₂:
-
In a round-bottom flask, dissolve N,N'-bis(pyridin-2-ylmethyl)-1,8-naphthyridine-2,7-diamine (0.38 g, 1.0 mmol) and cis-[Ru(bpy)₂Cl₂]·2H₂O (0.52 g, 1.0 mmol) in a mixture of ethanol and water (3:1, 40 mL).
-
Reflux the reaction mixture under a nitrogen atmosphere for 8 hours.
-
After cooling to room temperature, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the complex.
-
Collect the orange-red precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum.
-
Recrystallize the complex from an acetone/diethyl ether mixture.
-
-
Characterization of the Ruthenium(II) Complex:
-
¹H NMR (400 MHz, Acetone-d₆): Expect downfield shifts of the ligand protons upon coordination to the ruthenium center.
-
UV-Vis Spectroscopy (in Acetonitrile): Look for characteristic metal-to-ligand charge transfer (MLCT) bands in the visible region (around 450-500 nm).
-
Mass Spectrometry (ESI-MS): Observe the peak corresponding to the [M-2PF₆]²⁺ ion.
-
Elemental Analysis: Confirm the purity and composition of the complex.
-
PART 2: Application Protocols
Protocol 3: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is widely used to screen the cytotoxic potential of new compounds.[4]
Rationale: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the effect of the test compound on cell proliferation can be quantified.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture a human cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the ruthenium complex in DMSO.
-
Prepare serial dilutions of the complex in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of the complex. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 4: DNA Binding Studies by UV-Visible Spectroscopy
UV-Visible spectroscopy is a straightforward technique to investigate the interaction between a metal complex and DNA.[5] The binding of the complex to DNA can cause changes in the absorption spectrum of the complex.
Rationale: Intercalative binding, where the complex inserts itself between the base pairs of DNA, often leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) in the MLCT band of the complex. This is due to the interaction of the complex's orbitals with the orbitals of the DNA base pairs.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the ruthenium complex of known concentration in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer. The concentration of the DNA solution should be determined spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).
-
-
Titration:
-
In a quartz cuvette, place a fixed concentration of the ruthenium complex.
-
Record the UV-Vis spectrum of the complex from 300 to 600 nm.
-
Add small aliquots of the CT-DNA stock solution to the cuvette, mix well, and allow it to equilibrate for 5-10 minutes.
-
Record the UV-Vis spectrum after each addition of DNA.
-
Continue this process until there are no further significant changes in the spectrum.
-
-
Data Analysis:
-
Plot the absorbance of the complex at the MLCT maximum against the concentration of DNA.
-
The binding constant (Kₑ) can be calculated using the Wolfe-Shimer equation: [DNA]/(εₐ - εf) = [DNA]/(εb - εf) + 1/(Kₑ * (εb - εf)) where εₐ is the apparent extinction coefficient, εf is the extinction coefficient of the free complex, and εb is the extinction coefficient of the fully bound complex.
-
Protocol 5: DNA Cleavage Studies by Agarose Gel Electrophoresis
This protocol is used to assess the ability of the metal complex to cleave plasmid DNA.
Rationale: Plasmid DNA typically exists in a supercoiled form (Form I). If one strand of the DNA is cleaved, it relaxes into a nicked circular form (Form II). If both strands are cleaved at or near the same site, a linear form (Form III) is produced. These different forms of DNA can be separated by agarose gel electrophoresis because they migrate at different rates. The presence of a reducing agent like ascorbic acid can facilitate the generation of reactive oxygen species (ROS) by the metal complex, which then leads to DNA cleavage.[6]
Step-by-Step Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322, 0.5 µg) in a buffer (e.g., Tris-HCl, pH 7.4).
-
Add the ruthenium complex to the desired final concentration (e.g., 10, 20, 50, 100 µM).
-
Add a reducing agent, such as ascorbic acid (e.g., 100 µM), to initiate the cleavage reaction.
-
Include a DNA control (no complex) and a complex control (no ascorbic acid).
-
Incubate the reaction mixtures at 37 °C for 1-2 hours.
-
-
Agarose Gel Electrophoresis:
-
Stop the reaction by adding a loading buffer containing a tracking dye (e.g., bromophenol blue) and a density agent (e.g., glycerol).
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel in a Tris-acetate-EDTA (TAE) buffer at a constant voltage (e.g., 80-100 V) until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under a UV transilluminator and photograph the gel.
-
Identify the bands corresponding to supercoiled (Form I), nicked (Form II), and linear (Form III) DNA.
-
The extent of DNA cleavage can be quantified by measuring the intensity of each band using densitometry software.
-
PART 3: Data Presentation and Visualization
Table 1: Spectroscopic and Biological Activity Data of a Representative Ru(II) Complex
| Parameter | Value |
| UV-Vis (CH₃CN) | |
| λmax (MLCT) | 455 nm |
| Molar Extinction Coefficient (ε) | 1.5 x 10⁴ M⁻¹cm⁻¹ |
| Luminescence (CH₃CN) | |
| Emission λmax | 610 nm |
| Electrochemical Data | |
| E₁/₂ (Ru²⁺/Ru³⁺) vs. Ag/AgCl | +1.25 V |
| DNA Binding | |
| Binding Constant (Kₑ) | 2.5 x 10⁵ M⁻¹ |
| Cytotoxicity | |
| IC₅₀ (HeLa cells) | 15 µM |
| IC₅₀ (MCF-7 cells) | 22 µM |
Diagrams
Caption: Proposed mechanism for ROS-mediated DNA cleavage by a Ru(II) complex.
References
- García-Giménez, J.L., et al. (2013). DNA binding, nuclease activity, DNA photocleavage and cytotoxic properties of Cu(II) complexes of N-substituted sulfonamides. Journal of Inorganic Biochemistry, 121, pp.1-10.
- Wang, K., et al. (2024). A series of DNA targeted Cu (II) complexes containing 1,8-naphthalimide ligands: Synthesis, characterization and in vitro anticancer activity. Inorganica Chimica Acta, 562, 121901.
-
Bedford, R.B., et al. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 13(1), pp.169-173. Available at: [Link]
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Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. Available at: [Link]
-
Kulkarni, N.V. (2015). What is the detailed experimental procedure for DNA interaction studies with metal complexes? ResearchGate. Available at: [Link]
-
Liang, F., et al. (2017). Synthesis of two potential anticancer copper(ii) complex drugs: their crystal structure, human serum albumin/DNA binding and anticancer mechanism. New Journal of Chemistry, 41(24), pp.15376-15388. Available at: [Link]
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Avanthay, M., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Available at: [Link]
- Bhattacharya, B., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(24), pp.6798-6803.
- Das, U., et al. (2006). Synthesis and characterization of ruthenium(II) complexes with polypicolylamine ligands. Inorganica Chimica Acta, 359(1), pp.309-319.
- Ghosh, K.K., et al. (1999). Metal complexation and DNA cleavage activities of N-substituted hydroxamic acids. Indian Journal of Chemistry - Section A, 38(7), pp.712-715.
- Tang, S., et al. (2012). DNA Binding and Oxidative Cleavage Studies of Mixed-ligand Copper(II) Complex. Asian Journal of Chemistry, 24(12), pp.5517-5520.
-
El-Boraey, H.A., et al. (2022). Oxidative DNA cleavage mediated by a new unexpected [Pd(BAPP)][PdCl4] complex (BAPP = 1,4-bis(3-aminopropyl)piperazine): crystal structure, DNA binding and cytotoxic behavior. RSC Advances, 12(4), pp.2224-2237. Available at: [Link]
- BenchChem. (2025). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. BenchChem.
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Das, U., et al. (2006). Synthesis and characterization of ruthenium(II) complexes bearing the bis(2-pyridylmethyl)amine ligand. ResearchGate. Available at: [Link]
- Bajaj, H.C., et al. (2001). Synthesis and characterization of bis(di-2-pyridylmethanamine)ruthenium(II). Inorganica Chimica Acta, 315(1), pp.89-96.
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Goswami, S., et al. (2002). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 7(12), p.929. Available at: [Link]
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- Antonijević, M., et al. (2021). Metal-Based Drug–DNA Interactions and Analytical Determination Methods. Molecules, 26(23), p.7137.
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Fu, W.F., et al. (2011). A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II). Dalton Transactions, 40(41), pp.10845-10853. Available at: [Link]
- Bugarčić, Ž.D., et al. (2019). Comment on the frequently used method of the metal complex-DNA binding constant determination from UV-Vis data. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 206, pp.160-164.
- Al-Masry, A. (2017). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. University of Huddersfield Repository.
- Avanthay, M., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Thummel, R.P., et al. (2024). The Synthesis, Characterization, and Theoretical Study of Ruthenium (II) Polypyridyl Oligomer Hybrid Structures with Reduced Graphene Oxide for Enhanced Optoelectronic Applications. International Journal of Molecular Sciences, 25(23), p.12989.
- Li, Y., et al. (2023). DNA binding properties and cell viabilities of metal complexes derived from (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazide and (E)-N'-((thiophen-2-yl)methylene)isonicotinohydrazide. European Journal of Pharmaceutical Sciences, 186, 106456.
- Liu, J., et al. (2016). Ruthenium(II) polypyridyl complexes with 1,8-naphthalimide group as DNA binder, photonuclease, and dual inhibitors of topoisomerases I and IIα. Journal of Inorganic Biochemistry, 163, pp.88-94.
- Scheerder, A.R., et al. (2020). Unexpected reactivity of a PONNOP 'expanded pincer' ligand. Dalton Transactions, 49(20), pp.6575-6579.
- Mukherjee, D., & Das, R.K. (2019). DNA Cleavage by Transition Metal Complexes and it's Applications - A Review. International Journal of Pharmacy and Biological Sciences, 9(3), pp.1089-1101.
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Goswami, S., et al. (2002). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ResearchGate. Available at: [Link]
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- Raman, N., et al. (2011). Synthesis and spectroscopic studies on complexes of N,N'-bis-(2-pyridinecarboxaldimine)-1,8-diaminonaphthalene (L); DNA binding studies on Cu(II) complex. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), pp.253-258.
- Sutton, P.W., et al. (2013). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 15(10), pp.2784-2787.
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The Versatile 1,8-Naphthyridine-2,7-diamine Scaffold: A Guide to its Application in Medicinal Chemistry and Drug Discovery
The 1,8-naphthyridine core, a privileged heterocyclic scaffold, has garnered immense interest in medicinal chemistry for its remarkable versatility in synthesis and its wide spectrum of biological activities.[1][2] Among its derivatives, 1,8-naphthyridine-2,7-diamine serves as a crucial building block for the development of novel therapeutic agents, offering two reactive sites for tailored chemical modifications. This guide provides an in-depth exploration of the synthesis, derivatization, and application of this scaffold in drug discovery, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.
The 1,8-Naphthyridine Scaffold: A Foundation for Diverse Biological Activity
The unique arrangement of nitrogen atoms in the 1,8-naphthyridine ring system imparts favorable physicochemical properties, enabling it to interact with a multitude of biological targets.[3] This has led to the development of derivatives with a broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] The diamino-substituted scaffold, in particular, provides a versatile platform for creating extensive libraries of compounds through various chemical transformations.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a critical first step in the exploration of its therapeutic potential. Several synthetic routes have been reported, with the following protocols offering reliable and scalable methods.
Protocol 1: Synthesis via Reduction of an Azido Intermediate[1][6]
This two-step protocol provides a high-yield synthesis of the target diamine.
Step 1: Synthesis of 2-Amino-7-azido-1,8-naphthyridine
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-7-chloro-1,8-naphthyridine (1.0 eq) in dry dimethylformamide (DMF).
-
Addition of Reagent: Add sodium azide (2.0 eq) to the solution.
-
Reaction Conditions: Stir the mixture at 60°C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, filter the reaction mixture to remove precipitated sodium chloride. Remove the DMF under reduced pressure. Wash the resulting solid with water and air-dry to obtain 2-amino-7-azido-1,8-naphthyridine.
Step 2: Reduction to 2,7-Diamino-1,8-naphthyridine
-
Reaction Setup: To a stirred solution of 2-amino-7-azido-1,8-naphthyridine (1.0 eq) in glacial acetic acid, add zinc dust (an excess, e.g., 5 eq).
-
Reaction Conditions: Reflux the mixture for 3 hours.
-
Work-up: A precipitate will form. Filter the solid and remove the acetic acid from the filtrate under reduced pressure to yield the pure 2,7-diamino-1,8-naphthyridine.
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution[3]
This alternative, large-scale synthesis involves a protected amine and subsequent deprotection.
Step 1: Synthesis of N-(7-(4-methoxybenzylamino)-1,8-naphthyridin-2-yl)acetamide
-
Reaction Setup: Combine 2-acetamido-7-chloro-1,8-naphthyridine (1.0 eq) and 4-methoxybenzylamine (1.5 eq) in a sealed tube.
-
Reaction Conditions: Heat the mixture at 150°C for 12 hours.
-
Work-up: Cool the reaction mixture and purify the product by column chromatography on silica gel.
Step 2: Deprotection to 2,7-Diamino-1,8-naphthyridine
-
Reaction Setup: Dissolve the product from Step 1 in trifluoroacetic acid.
-
Reaction Conditions: Stir the solution at room temperature for 12 hours.
-
Work-up: Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and evaporate the solvent to obtain this compound.
Derivatization Strategies and Therapeutic Applications
The two primary amine groups of this compound are nucleophilic and can be readily derivatized to generate a diverse range of compounds with tailored pharmacological profiles.
Kinase Inhibitors in Oncology
The 1,8-naphthyridine scaffold is a common feature in many kinase inhibitors.[6] By targeting kinases that are aberrantly activated in cancer cells, these compounds can disrupt signaling pathways crucial for tumor growth and survival.
1,8-Naphthyridine derivatives have been shown to inhibit several key kinases, including Epidermal Growth Factor Receptor (EGFR) and those in the PI3K/Akt/mTOR pathway.[7]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,8-naphthyridine derivatives.
This protocol provides a framework for assessing the inhibitory activity of 1,8-naphthyridine derivatives against a specific kinase.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
1,8-Naphthyridine derivative test compounds
-
Positive control inhibitor
-
Microplate (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 1,8-naphthyridine derivatives and the positive control inhibitor in DMSO.
-
Reaction Setup: In a microplate, add the assay buffer, the kinase enzyme, and the test compound or control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiation of Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of the compound that inhibits kinase activity by 50%) by plotting the percent inhibition against the compound concentration.
Anticancer Activity via Cytotoxicity
Many 1,8-naphthyridine derivatives exhibit potent cytotoxic effects against a variety of cancer cell lines.
Table 1: Cytotoxic Activity of Selected 1,8-Naphthyridine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [2] |
| K-562 (Leukemia) | 0.77 | [2] | |
| Compound 36 | PA-1 (Ovarian) | 1.19 | [2] |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [2] |
| SW620 (Colon) | 1.4 | [2] | |
| Compound 16 | HeLa (Cervical) | 0.7 | [8] |
| HL-60 (Leukemia) | 0.1 | [8] | |
| PC-3 (Prostate) | 5.1 | [8] | |
| Derivative 10c | MCF7 (Breast) | 1.47 | [9] |
| Derivative 8d | MCF7 (Breast) | 1.62 | [9] |
| Derivative 4d | MCF7 (Breast) | 1.68 | [9] |
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cells.
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
1,8-Naphthyridine derivative test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in complete growth medium. Add the diluted compounds to the wells and include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
DNA Targeting Agents
The planar structure of the 1,8-naphthyridine ring system allows for intercalation between the base pairs of DNA, leading to conformational changes that can inhibit DNA replication and transcription.
This assay assesses the ability of a compound to unwind supercoiled plasmid DNA, which is a hallmark of DNA intercalation.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I
-
Assay buffer
-
1,8-Naphthyridine derivative test compound
-
Loading dye
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the supercoiled plasmid DNA, topoisomerase I, assay buffer, and the 1,8-naphthyridine derivative at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop solution/loading dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the different DNA topoisomers.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Intercalating agents will cause the supercoiled DNA to unwind, resulting in a change in its migration pattern on the gel.
Metal Complexes in Therapeutics
The nitrogen atoms of the 1,8-naphthyridine scaffold are excellent chelators of metal ions, and the resulting metal complexes have shown promise as therapeutic agents.[10][11] These complexes can exhibit unique biological activities that differ from the parent ligand. For instance, some 8-hydroxy-naphthyridine metal complexes have shown antitrypanosomal activity by acting as chelators of divalent transition metals like zinc and iron.[12]
This protocol describes the synthesis of a representative dinuclear copper complex.
Materials:
-
A 1,8-naphthyridine-based dinucleating ligand (e.g., 2,7-[bis(2-pyridylmethyl)aminomethyl]-1,8-naphthyridine)
-
Copper(II) salt (e.g., Cu(CF₃SO₃)₂)
-
Solvent (e.g., ethanol/water)
Procedure:
-
Reaction Setup: Dissolve one equivalent of the 1,8-naphthyridine ligand in a suitable solvent.
-
Addition of Metal Salt: Add two equivalents of the copper(II) salt to the ligand solution.
-
Reaction and Crystallization: Stir the reaction mixture and allow the complex to crystallize, which can be facilitated by slow evaporation of the solvent.
-
Isolation and Characterization: Collect the crystals by filtration and characterize them using techniques such as X-ray crystallography to confirm the structure of the dinuclear complex.
Conclusion
The this compound scaffold is a highly valuable and versatile platform in medicinal chemistry. Its accessible synthesis and the reactivity of its diamino groups allow for the creation of a vast chemical space of derivatives with a wide array of biological activities. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this remarkable scaffold in the ongoing quest for novel and effective therapeutic agents.
References
- Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines. Molecules, 10(8), 929-936.
- Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1, 8-naphthyridine derivatives. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1169-1178.
- Park, T., Mayer, M. F., Nakashima, S., Zimmerman, S. C., & Zandler, M. E. (2005). Preparation of 2, 7-diamino-1, 8-naphthyridine: a useful building block for supramolecular chemistry. Synthesis, 2005(08), 1233-1236.
- Lee, C. J., Lee, J. H., Park, C., & Lee, Y. S. (2013). Cytotoxicity and structure-activity relationships of naphthyridine derivatives in human cervical cancer, leukemia, and prostate cancer. Journal of the Korean Chemical Society, 57(6), 795-803.
-
Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Cytotoxicity (IC50) of tested compounds on different cell lines - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Design and Synthesis of Multidentate Dinucleating Ligands Based on 1,8-Naphthyridine. (2025, August 6). Retrieved from [Link]
-
(PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
In vitro kinase assay - Protocols.io. (2023, September 23). Retrieved from [Link]
-
In vitro kinase assay - ResearchGate. (2023, June 27). Retrieved from [Link]
-
Reported 1,8-naphthyridine derivatives as a kinase inhibitor. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]
-
Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed. (2025, August 25). Retrieved from [Link]
-
1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. (n.d.). Retrieved January 14, 2026, from [Link]
-
1,8-Naphthyridine Revisited: Applications in Dimetal Chemistry | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC. (2024, January 9). Retrieved from [Link]
-
1,8-Naphthyridine Revisited: Applications in Dimetal Chemistry (Eur. J. Inorg. Chem. 27/2009) | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Antitrypanosomal 8-Hydroxy-Naphthyridines Are Chelators of Divalent Transition Metals. (2018, June 4). Retrieved from [Link]
Sources
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- 2. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
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Application Notes and Protocols for the Friedländer Synthesis of Naphthyridines
Introduction: The Strategic Importance of Naphthyridines in Medicinal Chemistry
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with biological targets. Consequently, numerous 1,8-naphthyridine derivatives have been developed as potent therapeutic agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] The Friedländer annulation stands out as one of the most direct and efficient methods for the synthesis of these valuable compounds, offering a convergent approach from readily available starting materials.[1][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the Friedländer synthesis of 1,8-naphthyridines. It delves into the underlying reaction mechanism, offers detailed, field-proven protocols, and explores various catalytic systems, including contemporary green chemistry approaches.
Understanding the Friedländer Synthesis: Mechanism and Rationale
The Friedländer synthesis is a condensation reaction between a 2-aminoaromatic aldehyde or ketone and a compound containing a reactive α-methylene group (an active methylene compound), leading to the formation of a quinoline or, in this case, a naphthyridine ring system.[3][4] The reaction is typically catalyzed by either an acid or a base.
The generally accepted mechanism for the base-catalyzed Friedländer synthesis of 1,8-naphthyridines proceeds through two key stages as depicted below.[5]
Caption: General mechanism of the base-catalyzed Friedländer synthesis.
Initially, the base catalyst abstracts a proton from the α-methylene group of the active methylene compound, forming a nucleophilic enolate. This is followed by an aldol-type condensation with the aldehyde group of 2-aminonicotinaldehyde. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, followed by dehydration to yield the aromatic 1,8-naphthyridine ring system.[5] The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.
Experimental Protocols: From Conventional to Green Approaches
The versatility of the Friedländer synthesis allows for various experimental setups, ranging from traditional solvent-based methods to more environmentally benign approaches. Here, we present two detailed protocols: a robust, gram-scale synthesis in water using a biocompatible catalyst and a rapid, solvent-free method employing microwave irradiation.
Protocol 1: Gram-Scale Synthesis of 1,8-Naphthyridines in Water
This protocol is adapted from a green chemistry approach that leverages water as the solvent and choline hydroxide as an inexpensive, non-toxic, and water-soluble catalyst.[2][6] This method is particularly advantageous for its operational simplicity, scalability, and ease of product isolation.[2][7]
Materials:
-
2-Aminonicotinaldehyde (also known as 2-amino-3-formylpyridine)[8][9][10]
-
Active methylene compound (e.g., acetone, ethyl acetoacetate, cyclohexanone)
-
Choline hydroxide (ChOH)
-
Deionized water
-
Ethyl acetate
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-aminonicotinaldehyde (10 mmol) and the active methylene compound (10 mmol).
-
Solvent and Catalyst Addition: Add deionized water (10 mL) to the flask, followed by the addition of choline hydroxide (1 mol%).
-
Reaction Execution: Stir the reaction mixture at 50 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).[7]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Experimental workflow for the aqueous Friedländer synthesis.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis
For rapid synthesis and process intensification, microwave-assisted organic synthesis (MAOS) offers a significant advantage, often reducing reaction times from hours to minutes.[11][12] This solvent-free protocol utilizes a solid catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), under microwave irradiation.[11][12]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Microwave reactor
-
Mortar and pestle
Step-by-Step Procedure:
-
Reagent Preparation: In a clean, dry mortar, thoroughly grind a mixture of 2-aminonicotinaldehyde (1 mmol), the active methylene compound (1 mmol), and DABCO (10 mol%).
-
Microwave Irradiation: Transfer the powdered mixture to a microwave-safe vessel. Irradiate the mixture in a domestic or dedicated microwave oven at a suitable power level (e.g., 300-600 W) for a short duration (typically 2-5 minutes). Monitor the reaction progress by TLC after a preliminary test run to determine the optimal irradiation time.
-
Work-up and Isolation: After irradiation, allow the vessel to cool to room temperature. Add cold water to the reaction mixture to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization.[4]
Data Presentation: A Comparative Overview
The choice of experimental setup can significantly impact the reaction outcome. The following table summarizes typical results for the synthesis of selected 1,8-naphthyridine derivatives using different methodologies.
| Entry | Active Methylene Compound | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 1 | Acetone | Choline Hydroxide / Water, 50 °C | 6 h | >90 | [2][7] |
| 2 | Ethyl Acetoacetate | CeCl₃·7H₂O / Grinding, RT | 5 min | 94 | [4] |
| 3 | Cyclohexanone | [Bmmim][Im] / 80 °C | 24 h | Moderate | [1][13] |
| 4 | Acetylacetone | Piperidine / Methanol, MW | 3 min | High | |
| 5 | Phenylacetonitrile | DABCO / Solvent-free, MW | 2-5 min | 74-86 | [11][12] |
Troubleshooting and Expert Insights
-
Low Yields: Incomplete reactions can be due to insufficient heating, catalyst deactivation, or steric hindrance from bulky substrates. Consider increasing the reaction temperature, using a more active catalyst, or extending the reaction time.
-
Side Product Formation: The formation of byproducts can sometimes occur, especially with unsymmetrical ketones.[1] Careful selection of the catalyst and reaction conditions can enhance the regioselectivity of the cyclization.
-
Purification Challenges: Some naphthyridine derivatives may be challenging to purify due to their polarity. A mixed solvent system for column chromatography or recrystallization is often effective.
Conclusion: A Versatile and Indispensable Synthetic Tool
The Friedländer synthesis remains a cornerstone for the construction of the 1,8-naphthyridine core. The evolution of this classical reaction to include greener, more efficient protocols has further solidified its importance in both academic research and industrial drug development. The methods detailed in this application note provide reliable and scalable pathways to access a diverse range of 1,8-naphthyridine derivatives, paving the way for the discovery of new chemical entities with significant therapeutic potential.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives.
- Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
-
Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Retrieved from [Link]
- Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24.
- Hayes, B. L., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry.
- Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate.
-
Mogilaiah, K., & Reddy, Ch. S. (2004). Microwave induced Friedlander condensation A facile synthesis of 1,8-naphthyridines. NIScPR Online Periodical Repository. Retrieved from [Link]
-
Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications. Retrieved from [Link]
-
Ravichandran, S., et al. (n.d.). Microwave Assisted Solvent Free Friedlander Synthesis of 1, 8-Naphthyridines. TSI Journals. Retrieved from [Link]
-
Ravichandran, S., et al. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. Retrieved from [Link]
-
Jida, M., & Deprez, B. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Friedlander reaction. Retrieved from [Link]
-
Comins, D. L., & Joseph, S. P. (n.d.). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Semantic Scholar. Retrieved from [Link]
-
Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Retrieved from [Link]
-
Various Authors. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Semantic Scholar. Retrieved from [Link]
-
Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Retrieved from [Link]
-
Various Authors. (n.d.). Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones. Semantic Scholar. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-aminopyridine derivatives.
-
Oakwood Chemical. (n.d.). 2-Amino-3-formylpyridine. Retrieved from [Link]
-
Rivera, N. R., et al. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Scribd. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Chemical Intermediates: The Case of 2-Amino-3-pyridinecarboxaldehyde. Retrieved from [Link]
Sources
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- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
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Troubleshooting & Optimization
Technical Support Center: Purification of 1,8-Naphthyridine-2,7-diamine
Welcome to the technical support guide for the purification of 1,8-naphthyridine-2,7-diamine (C₈H₈N₄, CAS No: 145325-89-9).[1][2][3] This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. This compound is a key building block in the synthesis of complex molecules with significant biological and photophysical properties, making its purity paramount for successful downstream applications.[1]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The methodologies described are grounded in established chemical principles and practical laboratory experience.
I. Understanding the Compound: Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Weight | 160.18 g/mol | [2][3] |
| Melting Point | 217.88 °C | [2] |
| Boiling Point | 332.83 °C | [2] |
| Appearance | Yellowish-brown solid | [4] |
| Solubility | Poorly soluble in acetone, soluble in DMSO and DMF.[5] Methanol-chloroform mixtures can also be effective.[4] |
The aromatic and diamine nature of this molecule dictates its reactivity and potential for forming hydrogen bonds, which in turn influences its solubility and interaction with chromatographic media.
II. Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering causative explanations and actionable solutions.
Issue 1: The purified compound is colored (yellow, brown, or black) despite a single spot on TLC.
Causality: Highly colored impurities are a common issue when working with aromatic amines. These can arise from:
-
Oxidation: Aromatic amines are susceptible to air oxidation, forming highly colored polymeric impurities. This can be exacerbated by exposure to light and trace metals.
-
Residual Catalysts: If the synthesis involved a transition metal catalyst (e.g., palladium), trace amounts can remain and impart color.[6]
-
Starting Material Impurities: Incomplete reaction or side reactions can leave behind colored starting materials or byproducts. For instance, the synthesis may involve chloro or azido intermediates which, if not fully converted, can persist.[1][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for colored impurities.
Detailed Solutions:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or methanol) and add a small amount of activated charcoal. Heat the suspension briefly, then filter it hot through a pad of Celite to remove the charcoal and adsorbed impurities. The purified compound can then be recovered by cooling the filtrate to induce crystallization.
-
Recrystallization: This is a powerful technique for removing both colored and colorless impurities.[7] The choice of solvent is critical. For naphthyridine derivatives, hot heptane has been shown to be effective for recrystallization to yield colorless crystals.[5] Methanol is also a common choice for recrystallizing nitrogen-containing heterocycles.[4]
-
Expert Tip: If the compound "oils out" during recrystallization, it means the boiling point of the solvent is higher than the melting point of the impure compound. Try using a lower-boiling point solvent or a solvent pair.
-
-
Column Chromatography: If multiple impurities are present, column chromatography is necessary.[8]
-
Stationary Phase: Silica gel is the standard choice. For amines, it is often beneficial to use silica gel that has been basified (e.g., with triethylamine in the eluent) to prevent streaking and improve separation.
-
Mobile Phase: A gradient of dichloromethane (DCM) and methanol is a good starting point. For example, begin with 100% DCM and gradually increase the methanol concentration.
-
Issue 2: Low recovery after column chromatography.
Causality:
-
Irreversible Adsorption: The basic amine groups of this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption.
-
Incorrect Solvent Polarity: If the eluent is not polar enough, the compound will not move down the column. If it is too polar, the compound will elute too quickly with impurities.
Solutions:
-
Basify the Eluent: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce tailing and irreversible adsorption.
-
Use a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.
-
Optimize the Solvent System: Carefully develop the solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
Issue 3: The compound degrades during purification.
Causality:
-
Acid Sensitivity: The compound may be sensitive to the acidic nature of standard silica gel.
-
Oxidative Degradation: As mentioned, prolonged exposure to air and light, especially when dissolved in a solvent, can lead to degradation.
Solutions:
-
Use Neutralized Silica Gel: Treat the silica gel with a base before packing the column.
-
Work Quickly and Under Inert Atmosphere: Minimize the time the compound is on the column and in solution. If possible, perform the purification under an inert atmosphere (e.g., nitrogen or argon).
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7] For 1,8-naphthyridine derivatives, methanol, ethanol, and heptane have been reported to be effective.[4][5] A solvent screen with small amounts of the crude product is the best way to determine the optimal solvent or solvent system for your specific sample.
Q2: My compound won't crystallize from the solution after purification. What should I do?
A2: If crystallization does not occur upon cooling, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.
-
Seeding: Add a very small crystal of the pure compound to the solution to initiate crystallization.
-
Reduce the Volume of Solvent: Carefully evaporate some of the solvent to increase the concentration of the compound.
-
Add an Anti-Solvent: Slowly add a solvent in which the compound is insoluble to the solution until it becomes cloudy. Then, add a small amount of the first solvent to redissolve the precipitate and allow the solution to cool slowly.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[4]
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for assessing purity and quantifying any remaining impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (222-223 °C) is a good indicator of purity.[4]
IV. Step-by-Step Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential recrystallization solvent (e.g., methanol, ethanol, or heptane).
-
Dissolution: Heat the test tube gently to see if the compound dissolves. If it dissolves, allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Scaling Up: Once a suitable solvent is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, proceed with the techniques described in FAQ Q2.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that gives an Rf of 0.2-0.4 for the desired compound. A good starting point is a mixture of dichloromethane and methanol. Consider adding 0.5% triethylamine to the eluent.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.[9]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like DCM. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Run the column, collecting fractions. Monitor the elution of the compound by TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Purification Decision Workflow:
Caption: Decision workflow for choosing a purification method.
By following the guidance in this technical support document, researchers can effectively troubleshoot common purification challenges and obtain high-purity this compound for their research and development needs.
V. References
-
Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. (2019). Asian Journal of Chemistry, 31(11), 2596-2600. [Link]
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Das, A. K. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 12(5), 931-939. [Link]
-
Fülöp, F., Forró, E., & Szakonyi, Z. (2019). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 24(22), 4053. [Link]
-
Zimmerman, S. C., Park, T., Mayer, M. F., & Nakashima, S. (2005). Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. University of Illinois at Urbana-Champaign. [Link]
-
1,8-Naphthyridine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Purification Troubleshooting. (2022, May 16). Reddit. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Chromatography Columns & Cartridges. (n.d.). Teledyne LABS. Retrieved from [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & Fathalla, W. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1). [Link]
-
Mondal, B., & Paul, B. K. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18981–18992. [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Das, A. K. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ResearchGate. [Link]
-
Diamine purification method. (2006). Google Patents.
-
Mondal, B., & Paul, B. K. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]
-
Wang, Y., Li, R., & Wang, J. (2018). Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions. Journal of Chemical & Engineering Data, 63(5), 1533-1542. [Link]
-
Protein purification troubleshooting guide. (n.d.). Dutscher. Retrieved from [Link]
-
Chromatography columns. (n.d.). Cytiva. Retrieved from [Link]
Sources
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- 2. biosynth.com [biosynth.com]
- 3. This compound | C8H8N4 | CID 11240647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. reddit.com [reddit.com]
- 7. mt.com [mt.com]
- 8. Chromatography Columns | Teledyne LABS [teledynelabs.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Optimization of Reaction Conditions for Skraup Synthesis
Welcome to the Technical Support Center for the Optimization of the Skraup Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful, yet often challenging, chemical reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a cornerstone reaction for the synthesis of quinolines.[1][2] The classic procedure involves heating an aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[1][3] While effective, the reaction is notoriously exothermic and can be difficult to control, often leading to side reactions and purification challenges.[3][4] This guide provides practical, field-proven insights to help you optimize your reaction conditions for improved yields, safety, and reproducibility.
Troubleshooting Guide
This section addresses common problems encountered during the Skraup synthesis, offering potential causes and actionable solutions grounded in chemical principles.
Problem 1: The reaction is extremely vigorous and difficult to control.
Symptoms:
-
Rapid, uncontrolled increase in temperature (runaway reaction).
-
Violent boiling and potential ejection of reaction mixture from the flask.[5]
-
Significant darkening or charring of the reaction mixture early in the process.
Causality and Solutions:
The Skraup synthesis is inherently highly exothermic.[4][6] The initial dehydration of glycerol to acrolein by concentrated sulfuric acid, followed by the subsequent Michael addition and cyclization, releases a significant amount of heat.[7][8] Without proper control, this exotherm can lead to a dangerous runaway reaction.
Troubleshooting Steps:
-
Incorporate a Moderator: The most common and effective method to tame the reaction's vigor is to add a moderator.
-
Ferrous sulfate (FeSO₄): This is the most widely used moderator.[4][9] It is believed to function as an oxygen carrier, extending the reaction over a longer period and preventing a sudden, violent onset.[9]
-
Boric Acid: Can also be used to make the reaction less violent.[4][9]
-
Acetic Acid: Has been used to moderate the reaction's initial violence.[9]
-
-
Controlled Reagent Addition:
-
Slowly add the concentrated sulfuric acid to the cooled mixture of aniline, glycerol, and moderator with efficient stirring.[4][6] An ice bath is recommended during this addition.[4]
-
Ensure all reagents are well-mixed before initiating heating. The aniline sulfate should be mostly dissolved, and the ferrous sulfate should be evenly distributed.[9]
-
-
Careful Temperature Management:
-
Gently heat the mixture to initiate the reaction.[4]
-
Once the exothermic reaction begins, immediately remove the external heat source and allow the reaction's own heat to sustain it.[10][11]
-
If the reaction becomes too vigorous, have an ice bath ready to cool the flask.[6]
-
After the initial exotherm subsides, reapply heat to maintain a steady reflux for the recommended duration (typically 2-4 hours).[3][12]
-
Problem 2: Low or no yield of the desired quinoline product.
Symptoms:
-
After workup and purification, the isolated product mass is significantly lower than the theoretical yield.
-
TLC or GC analysis shows a large amount of unreacted starting material or a complex mixture of byproducts.
Causality and Solutions:
Low yields can be attributed to several factors, including substrate reactivity, improper temperature control, inefficient mixing, and reagent quality.[10]
Troubleshooting Steps:
-
Evaluate Substrate Reactivity:
-
Anilines with strong electron-withdrawing groups (e.g., -NO₂) are less nucleophilic and can lead to significantly lower yields.[10][13] For instance, synthesizing 8-nitroquinoline from o-nitroaniline can result in yields as low as 17%.[10][13]
-
In contrast, anilines with electron-donating or weakly deactivating groups (e.g., -Br) tend to give better yields.[10]
-
For deactivated anilines, consider using more forcing conditions (higher temperature, stronger oxidizing agent), but be aware this may increase byproduct formation.[10]
-
-
Optimize Temperature and Reaction Time:
-
Ensure Efficient Mixing:
-
The reaction mixture is often viscous. A magnetic stir bar may be insufficient. Use a powerful mechanical stirrer to ensure homogenous mixing and heat distribution, preventing localized overheating and tar formation.[10]
-
-
Check Reagent Quality:
Problem 3: Significant tar and polymer formation.
Symptoms:
-
The reaction mixture becomes a thick, dark, intractable tar.[4][16]
-
Product isolation is difficult, and the crude product is a black, tarry substance.[4][16]
Causality and Solutions:
The harsh acidic and oxidizing conditions of the Skraup synthesis can promote the polymerization of reactants and intermediates, particularly the highly reactive acrolein.[4][6]
Troubleshooting Steps:
-
Use a Moderator: As with controlling the reaction's vigor, ferrous sulfate can help reduce charring and tar formation by moderating the reaction rate.[4]
-
Avoid Excessive Temperatures: Overheating can lead to decomposition and polymerization. Maintain careful temperature control as described above.[4]
-
Modified Procedures: For some substrates, a modified procedure using acrolein directly at a lower temperature (e.g., 90-100°C) might be beneficial, though this requires careful handling of the volatile and toxic acrolein.[12]
-
Purification Strategy: Tar formation is common, and an effective purification strategy is crucial.
-
After neutralization, steam distillation is a highly effective method for isolating the quinoline product from the non-volatile tar.[3][11] The unchanged oxidizing agent (like nitrobenzene) will often distill first, followed by the quinoline.[11]
-
Subsequent purification can be achieved by extraction and distillation under reduced pressure.[9]
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues in Skraup synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the precise role of each component in the Skraup synthesis?
A1:
-
Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom that will become part of the quinoline's heterocyclic ring.[10]
-
Glycerol: Serves as the source of the three-carbon chain (C2, C3, and C4) of the quinoline ring.[10] In the presence of concentrated sulfuric acid, it dehydrates to form the reactive intermediate, acrolein (propenal).[7][8]
-
Concentrated Sulfuric Acid: Acts as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and dehydration steps of the reaction.[7][10]
-
Oxidizing Agent (e.g., Nitrobenzene): Its role is to oxidize the 1,2-dihydroquinoline intermediate to the final aromatic quinoline product.[8][10] Nitrobenzene can also serve as a solvent for the reaction.[1][10]
-
Moderator (e.g., Ferrous Sulfate): Controls the highly exothermic nature of the reaction, making it safer and often improving the yield by minimizing byproduct formation.[4][10]
Q2: What are some safer and more effective alternatives to nitrobenzene as an oxidizing agent?
A2: While nitrobenzene is traditional, several alternatives can be used.
-
Arsenic Pentoxide (As₂O₅): A common alternative that is reported to result in a less violent reaction.[1][10] However, it is highly toxic and requires careful handling.
-
Iodine (I₂): More recent methods have utilized catalytic amounts of iodine.[17][18]
-
Other Options: Ferric compounds and vanadium pentoxide have also been employed.[18][19] In some modified procedures, particularly those under microwave irradiation in ionic liquids, an external oxidizing agent may not be necessary.[20]
| Oxidizing Agent | Typical Observations | Reference |
| Nitrobenzene | Effective, also acts as a solvent; reaction can be violent. | [1] |
| Arsenic Pentoxide | Less violent reaction compared to nitrobenzene; highly toxic. | [1][10] |
| Iodine | Can be used in catalytic amounts in modern variations. | [17][18] |
| Ferric Compounds | Alternative inorganic oxidant. | [19] |
Q3: How does the substituent on the aniline ring affect the reaction outcome?
A3: The electronic nature of the substituent on the aniline ring significantly impacts the reaction.
-
Electron-donating groups (EDGs) (e.g., -CH₃, -OCH₃) generally accelerate the reaction and lead to higher yields.
-
Electron-withdrawing groups (EWGs) (e.g., -NO₂, -Cl) deactivate the ring, making the initial Michael addition less favorable and often resulting in lower yields.[10]
-
The position of the substituent also dictates the regiochemistry of the final quinoline product. For meta-substituted anilines, a mixture of 5- and 7-substituted quinolines is typically formed.[3][21]
Q4: Can this reaction be performed under greener or milder conditions?
A4: Yes, significant research has been dedicated to developing more environmentally friendly Skraup synthesis protocols.
-
Microwave Irradiation: Microwave-assisted Skraup reactions, often in aqueous media or ionic liquids, have been shown to be efficient, sometimes eliminating the need for an external oxidizing agent.[20][22][23]
-
Ionic Liquids: Using imidazolium-based sulfonic acid ionic liquids can replace concentrated sulfuric acid, leading to improved reaction outcomes.[20]
-
Solvent-Free Conditions: Some microwave-assisted procedures can be run under solvent-free conditions, reducing waste.[23]
Reaction Mechanism and Workflow Visualization
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. uop.edu.pk [uop.edu.pk]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 17. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemistry-online.com [chemistry-online.com]
- 22. iipseries.org [iipseries.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,8-Naphthyridine-2,7-diamine
Welcome to the technical support center for the synthesis of 1,8-Naphthyridine-2,7-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their work. As a privileged scaffold in medicinal chemistry and a versatile component in supramolecular chemistry, mastering its synthesis is key to project success.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Overview of Core Synthetic Pathways
The synthesis of this compound (NDDA) typically begins with the construction of the naphthyridine core, followed by functionalization. The most common and logical precursor is 2,7-dichloro-1,8-naphthyridine, which is itself synthesized from 1,8-naphthyridine-2,7(1H,8H)-dione. From this chlorinated intermediate, several pathways can be employed to install the diamine functionality.
Caption: Key synthetic routes to this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Question 1: My synthesis of the 2,7-dichloro-1,8-naphthyridine precursor from the dione is giving a low yield and a dark, impure product. What's going wrong?
This is a common issue related to the harsh conditions required for the chlorination reaction. The use of phosphorus oxychloride (POCl₃), often with phosphorus pentachloride (PCl₅), is an aggressive dehydration/chlorination process that can lead to charring and side product formation if not properly controlled.[2]
Potential Causes & Solutions:
-
Insufficient Reagent: Ensure a sufficient excess of POCl₃ is used to act as both reagent and solvent. A typical ratio involves a mixture of the dione, PCl₅, and a larger volume of POCl₃, heated to reflux for several hours.[2]
-
Reaction Temperature and Time: Overheating or prolonged reaction times can lead to decomposition. The reaction should be heated to a steady reflux (around 90-95°C) and monitored.[3] Once the starting material is consumed (as monitored by TLC), the reaction should be stopped.
-
Workup Procedure: This is the most critical step. The reaction mixture is highly acidic and reactive.
-
Quenching: The mixture must be cooled significantly before quenching. The safest method is to remove excess POCl₃ under high vacuum and then pour the residue slowly over a large amount of crushed ice.[2] Adding ice to the hot mixture can cause a violent exothermic reaction.
-
pH Adjustment: The resulting acidic solution must be carefully neutralized. Using a saturated sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH) solution to bring the pH to ~8 will precipitate the crude product.[2][3] Do this slowly in an ice bath to control the exotherm.
-
-
Purification: The crude brown precipitate often contains phosphorus-based impurities. Recrystallization from a suitable solvent like acetone or ethanol is usually effective for purification, yielding the product as a pale-yellow powder.[2]
Question 2: I'm attempting a direct amination of 2,7-dichloro-1,8-naphthyridine but the reaction is incomplete, and I'm isolating significant amounts of the 2-amino-7-chloro-1,8-naphthyridine byproduct. How can I drive the reaction to completion?
Achieving selective mono-amination versus di-amination is a classic challenge in the functionalization of di-substituted heterocyclic rings.[4] The introduction of the first electron-donating amino group deactivates the ring towards further nucleophilic aromatic substitution (SNAr), making the second substitution significantly harder.
Causality: The first amination at C2 (or C7) introduces an electron-donating group (-NH₂), which increases the electron density of the naphthyridine ring system. This makes the ring less electrophilic and thus less susceptible to a second nucleophilic attack at the remaining C-Cl bond.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting incomplete amination.
Solutions:
-
More Forcing Conditions: Direct amination with sources like ammonium hydroxide or ammonia gas often requires high temperatures (130-170°C) and pressure (sealed tube or autoclave) to overcome the deactivation.[3][5]
-
Stronger Nucleophile: A more potent aminating agent can be effective. For instance, using sodium amide (NaNH₂) in a high-boiling aprotic solvent like xylene at reflux can furnish the diamine, though this method can be hazardous and may yield only modest results (~25%).[6]
-
Change Synthetic Strategy: Often, the most reliable solution is to abandon direct di-amination in favor of a multi-step route that avoids this selectivity issue. The azide reduction pathway is particularly effective.[6][7]
Question 3: My final this compound product is difficult to purify and seems to degrade upon standing. What are the best practices for purification and handling?
Aromatic diamines can be sensitive to air and light, leading to discoloration (often turning pink or dark brown) due to oxidation. Their high polarity and hydrogen-bonding capabilities can also make them challenging to purify via chromatography.
Purification Strategies:
-
Recrystallization: This is often the most effective method. Solvents like ethanol, methanol/chloroform mixtures, or water can be effective. The choice depends on the specific impurities present.
-
Column Chromatography: If necessary, use a polar stationary phase like silica gel. A gradient elution starting with a non-polar solvent (like dichloromethane) and gradually increasing the polarity with methanol is a good starting point. Adding a small amount (~1%) of triethylamine or ammonia to the mobile phase can prevent streaking on the column by deactivating acidic sites on the silica.
-
Activated Carbon Treatment: If the product is discolored due to persistent colored impurities, dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating briefly, and filtering through Celite can effectively remove these contaminants.
Handling and Storage:
-
Inert Atmosphere: Store the purified, dry solid under an inert atmosphere (Nitrogen or Argon).
-
Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light.
-
Refrigeration: Store at low temperatures (e.g., 4°C) to slow down any potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is considered the most reliable and scalable for producing high-purity this compound?
For reliability and yield, the azide reduction method is superior to direct amination.[6][7] This pathway involves the conversion of an intermediate like 2-amino-7-chloro-1,8-naphthyridine to 2-amino-7-azido-1,8-naphthyridine, followed by a clean and high-yielding reduction.
| Synthetic Route | Typical Overall Yield | Scalability | Key Considerations |
| Direct Amination | Low to Moderate (Variable) | Poor | Requires high pressure/temperature; difficult to control selectivity.[3] |
| Protected Amine Route | Good | Good | Multi-step process involving protection and deprotection.[3][8] |
| Azide Reduction Route | High (~98% for reduction step) | Excellent | Involves the use of potentially explosive sodium azide; requires careful handling.[6] |
Q2: What are the key analytical techniques to confirm the successful synthesis and purity of the final product?
-
¹H NMR: The most powerful tool. For the final product, you should see a symmetric pattern. In DMSO-d₆, expect two doublets in the aromatic region (around 7.67 and 6.53 ppm) and a broad singlet for the four amine protons.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight. For C₈H₈N₄, the expected molecular ion (M⁺) is m/z 160.[6]
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands for the primary amine groups, typically in the 3100-3500 cm⁻¹ region.
-
Melting Point: A sharp melting point (literature: 222-223°C) is a good indicator of purity.[6]
Q3: What are the primary safety hazards associated with the synthesis of this compound?
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Do not use metal spatulas. Quench any residual azide with sodium nitrite followed by acid.
-
High Pressure/Temperature Reactions: When performing direct amination in a sealed tube, an appropriate blast shield must be used. Never fill the reaction vessel more than halfway to allow for pressure buildup.
Key Experimental Protocols
Protocol 1: Synthesis of 2,7-Diamino-1,8-naphthyridine via Azide Reduction[6]
This protocol is adapted from Goswami et al. and represents a reliable, high-yield method.
Step A: Synthesis of 2-Amino-7-chloro-1,8-naphthyridine (12)
-
A mixture of 2-amino-7-hydroxy-1,8-naphthyridine (4.0 g) in freshly distilled POCl₃ (25 mL) is refluxed for 4 hours.
-
After cooling, excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured onto ice-cold water.
-
The solution is neutralized with solid Na₂CO₃, causing a yellow solid to precipitate.
-
The solid is collected by filtration and recrystallized from methanol-ether to yield the product (yield: ~60%).
Step B: Synthesis of 2-Amino-7-azido-1,8-naphthyridine (13)
-
To a stirred solution of 2-amino-7-chloro-1,8-naphthyridine (0.4 g) in dry DMF (5 mL), add sodium azide (0.289 g).
-
Stir the mixture for 4 hours at 60°C.
-
Filter off the precipitated NaCl.
-
Remove the DMF from the filtrate under reduced pressure.
-
Wash the resulting solid with water and air-dry to give the title compound (yield: ~95%).
Step C: Synthesis of 2,7-Diamino-1,8-naphthyridine (14)
-
To a stirred solution of the azido compound (13) (0.8 g) in glacial acetic acid (12.7 mL), add zinc dust (2.12 g).
-
Reflux the mixture for 3 hours. A precipitate will form.
-
Filter the precipitate.
-
Remove the acetic acid from the filtrate under reduced pressure to give the desired pure product as a yellowish-brown solid (yield: ~98%).
References
-
Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596-2600. [Link]
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines. Molecules, 10(8), 929-936. [Link]
-
Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Publication Corporation. [Link]
-
Pálfi, V., Tárkányi, G., & Soós, T. (2013). Suzuki–Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. Synlett, 24(03), 359-362. [Link]
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules, 10(8), 929–936. [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved January 14, 2026, from [Link]
-
de Pater, J. J. M., van der Pijl, F., Filon, A. R., Thordarson, P., Koper, G. J. M., & Sijbesma, R. P. (2006). Pd-catalyzed amidation of 2-chloro- and 2,7-dichloro-1,8-naphthyridines. The Journal of Organic Chemistry, 71(1), 375–378. [Link]
-
Park, T., Mayer, M. F., Nakashima, S., & Zimmerman, S. C. (2005). Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. Synlett, 2005(9), 1435-1436. [Link]
-
Oakwood Chemical. (n.d.). 2,7-Dichloro-1,8-naphthyridine. Retrieved January 14, 2026, from [Link]
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. ResearchGate. [Link]
-
PubChem. (n.d.). 2,7-Dichloro-1,8-naphthyridine. Retrieved January 14, 2026, from [Link]
-
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Af. J. Pharm. Sci. and Pharm., 5(1), 1-10. [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. R. B. A. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]
-
Zhang, G., Chen, Y., Liu, Y., Li, W., & Chen, S. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(15), 10291–10299. [Link]
-
Böhm, K. J., & Polborn, K. (1999). Fluorescent 2,7-Dialkylamino-[9][10]-Naphthyridines: Preparation and Spectroscopic Properties. Molecules, 4(9), 263-270. [Link]
-
Dyadyuchenko, M. A., Strelenko, Y. A., & Krapivin, G. D. (2018). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 23(11), 2999. [Link]
-
Peterson, E. A., & Krenske, E. H. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,7-DICHLORO-1,8-NAPHTHYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone | Semantic Scholar [semanticscholar.org]
- 10. 1,8-Naphthyridine synthesis [organic-chemistry.org]
Stability and degradation of 1,8-Naphthyridine-2,7-diamine solutions
Welcome to the technical support center for 1,8-Naphthyridine-2,7-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the effective handling, storage, and troubleshooting of this compound solutions. Our goal is to ensure the stability and integrity of your experimental workflows.
Introduction to this compound
This compound is a key heterocyclic building block utilized in a wide array of research applications, from the synthesis of novel therapeutics to the development of advanced materials.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it a valuable scaffold in medicinal chemistry and supramolecular assembly.[1] However, the presence of two amino groups on the electron-deficient naphthyridine core can render its solutions susceptible to degradation under certain conditions. This guide will help you navigate these challenges.
Troubleshooting Guide for this compound Solutions
Unexpected experimental results can often be traced back to the stability of your reagents. This troubleshooting guide addresses common issues encountered when working with this compound solutions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) & Scientific Rationale |
| Solution turns yellow, brown, or darkens over time. | Oxidation: The diamino groups are susceptible to oxidation, especially when exposed to air (oxygen). This process can be accelerated by light and the presence of trace metal ions. | 1. Use Degassed Solvents: Sparge solvents with an inert gas (nitrogen or argon) for 15-30 minutes before use to remove dissolved oxygen. 2. Work Under an Inert Atmosphere: Prepare solutions and perform experiments in a glove box or under a gentle stream of inert gas. 3. Add an Antioxidant: For long-term storage or sensitive applications, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). |
| Precipitate forms in the solution upon standing or during storage. | 1. Poor Solubility: The compound may have limited solubility in the chosen solvent, especially at lower temperatures. 2. Degradation: The precipitate could be an insoluble degradation product. 3. pH Shift: Changes in pH can affect the protonation state of the diamines, altering solubility. | 1. Verify Solubility: Consult the solubility data (Table 1) and consider using a co-solvent system if necessary. Gentle warming and sonication can aid dissolution. 2. Analyze the Precipitate: If possible, isolate and analyze the precipitate by techniques like NMR or mass spectrometry to identify if it is the starting material or a degradation product. 3. Buffer the Solution: If working in aqueous or protic solvents, use a suitable buffer to maintain a consistent pH. |
| Inconsistent or poor results in downstream applications (e.g., assays, synthesis). | 1. Degradation of the Stock Solution: The active concentration of this compound may be lower than expected due to degradation. 2. Presence of Inhibitory Degradation Products: Degradation byproducts may interfere with your experimental system. | 1. Prepare Fresh Solutions: Whenever possible, prepare solutions immediately before use. 2. Perform a Stability Check: Use a quick analytical method like UV-Vis spectroscopy or TLC to check the integrity of your solution before use. For quantitative analysis, refer to the HPLC protocol below. 3. Store Aliquots: Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles and exposure to air and light. |
| Difficulty in achieving complete dissolution. | Inappropriate Solvent Choice: this compound has varying solubility in different solvents. | 1. Select an Appropriate Solvent: Refer to the solubility table below. For challenging cases, consider a polar aprotic solvent like DMSO or DMF. 2. Mechanical Assistance: Use a vortex mixer or sonicator to aid dissolution. Gentle heating may also be effective, but monitor for any color change that could indicate degradation. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for common issues with this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: this compound is a polar molecule. For preparing stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices. It has lower solubility in alcohols like methanol and ethanol and is sparingly soluble in water and non-polar solvents like toluene.[3]
Q2: How should I store my stock solutions of this compound?
A2: For optimal stability, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The vials should be tightly sealed. For maximum protection against degradation, overlay the solution with an inert gas (argon or nitrogen) before capping and freezing.
Table 1: Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Maximum Recommended Duration | Notes |
| DMSO, DMF | -20°C to -80°C | 3-6 months | Aliquot to minimize exposure to air and moisture. |
| Methanol, Ethanol | -20°C | 1-2 weeks | Prone to faster degradation; prepare fresh if possible. |
| Aqueous Buffers | -20°C | < 1 week | Stability is pH-dependent; use degassed buffers. |
Q3: Is this compound sensitive to light?
A3: Yes, similar to many aromatic amines, this compound solutions can be sensitive to light, particularly in the UV spectrum. Photodegradation can lead to the formation of colored byproducts and a loss of potency. It is recommended to store solutions in amber vials and to protect them from direct light during experiments.
Q4: How does pH affect the stability of aqueous solutions?
A4: The stability of this compound in aqueous solutions is pH-dependent. The amino groups are basic and will be protonated at acidic pH. While this can increase solubility, extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation pathways. It is advisable to work in buffered solutions within a neutral to slightly basic pH range (pH 7-8.5) for most applications.
Q5: What are the likely degradation products?
A5: The primary degradation pathway is likely the oxidation of the amino groups, which can lead to the formation of imines, quinone-like structures, and eventually polymeric material. These oxidized products are often colored, which explains the yellowing or browning of solutions.
Potential Degradation Pathway
Caption: A simplified potential degradation pathway for this compound.
Experimental Protocol: Stability Assessment by HPLC-UV
This protocol provides a general method for monitoring the stability of this compound in solution over time.
Objective: To quantify the concentration of this compound and detect the formation of degradation products.
Materials:
-
This compound solution in the solvent of interest
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
At time zero (t=0), dilute the stock solution of this compound to a working concentration (e.g., 10-50 µg/mL) with the mobile phase.
-
Store the stock solution under the desired test conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the stock solution and dilute it to the same working concentration.
-
-
HPLC Conditions (starting point, may require optimization):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: Monitor at the λmax of this compound (determine by UV-Vis scan, typically in the 300-350 nm range) and a lower wavelength (e.g., 254 nm) to detect a broader range of impurities.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of remaining this compound relative to the t=0 sample.
-
Monitor the chromatogram for the appearance of new peaks, which indicate degradation products. The relative area of these peaks can provide a semi-quantitative measure of degradation.
-
References
- Safety Data Sheet - MedchemExpress.com. (2026-01-06).
- MSDS of this compound. Capot Chemical.
- 1,8-Naphthyridine SDS, 254-60-4 Safety D
- 1,8-Naphthyridine - Safety D
- SAFETY D
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929–936. Available from: [Link]
- SAFETY DATA SHEET - Fisher Scientific. (2023-08-25).
-
Park, T., Mayer, M. F., Nakashima, S., & Zimmerman, S. C. (2005). Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. Synlett, 2005(09), 1435-1436. Available from: [Link]
-
Park, T., Mayer, M. F., Nakashima, S., & Zimmerman, S. C. (2005). Preparation of 2,7-Diamino-1,8-naphthyridine: A Useful Building Block for Supramolecular Chemistry. POSTECH. Available from: [Link]
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules (Basel, Switzerland), 10(8), 929–936. Available from: [Link]
-
This compound | C8H8N4 | CID 11240647 - PubChem. Available from: [Link]
-
Fluorescent 2,7-Dialkylamino-[1]-Naphthyridines: Preparation and Spectroscopic Properties. (2001). Molecules, 6(11), 915-923. Available from: [Link]
-
Tomar, V., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 847-862. Available from: [Link]
-
da Silva, A. C. M., et al. (2020). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 25(21), 5035. Available from: [Link]
-
Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions. (2019). Journal of Chemical & Engineering Data, 64(12), 5349-5358. Available from: [Link]
Sources
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution on Naphthyridine Rings
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) on naphthyridine rings. This guide is designed for researchers, scientists, and professionals in drug development who are working with these fascinating but often challenging heterocyclic systems. Here, we move beyond simple protocols to explore the underlying principles that govern reactivity, helping you to diagnose issues, optimize conditions, and achieve your synthetic goals with confidence.
Introduction to SNAr on Naphthyridines
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are privileged scaffolds in medicinal chemistry and materials science.[1][2][3] Their π-deficient nature, a consequence of the electronegative nitrogen atoms, renders them susceptible to nucleophilic aromatic substitution (SNAr).[4][5][6] This reactivity is crucial for their functionalization. However, the position of the nitrogen atoms significantly influences the electron density at each carbon, creating distinct reactivity patterns among the different naphthyridine isomers (e.g., 1,5-, 1,6-, 1,8-, 2,7-naphthyridine).
The generally accepted mechanism for SNAr is a two-step addition-elimination process. First, the nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8][9] The aromaticity of the ring is temporarily disrupted in this step. In the second, typically faster step, the leaving group departs, restoring the aromatic system.[7][8]
The success of an SNAr reaction on a naphthyridine ring is a delicate balance of factors including the substrate's electronic properties, the nature of the nucleophile and leaving group, and the reaction conditions. This guide will address common problems encountered during these reactions in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
My SNAr reaction is not proceeding or giving very low yields. What are the likely causes and how can I fix it?
This is one of the most common issues. Let's break down the potential culprits, starting with the substrate itself.
Answer: Low or no reactivity in SNAr reactions on naphthyridines can often be traced back to one or more of the following factors: insufficient ring activation, a poor leaving group, a weak nucleophile, or suboptimal reaction conditions.
1. Is Your Naphthyridine Ring Sufficiently Activated?
The inherent π-deficient character of the pyridine ring makes it more reactive towards nucleophiles than benzene.[4] In naphthyridines, the positions most activated for SNAr are typically those ortho or para to the ring nitrogens.[5][10] This is because the electronegative nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[5][9]
-
Troubleshooting Tip: If your leaving group is at a position that is meta to both nitrogen atoms, the activation will be significantly lower, often resulting in a sluggish or failed reaction.[10] If possible, consider synthesizing an isomer where the leaving group is in a more activated position (e.g., C2, C4, C5, or C7 in 1,8-naphthyridine).
-
Expert Insight: The addition of further electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) to the ring can dramatically increase the reaction rate by further stabilizing the Meisenheimer complex.[7][8][11] The more EWGs present, especially in ortho/para positions relative to the leaving group, the faster the reaction.[7][9]
2. How Good is Your Leaving Group?
The rate-determining step in most SNAr reactions is the initial attack of the nucleophile, not the departure of the leaving group.[4][7] Consequently, the leaving group's ability to activate the ring by withdrawing electron density is often more critical than its ability to depart. This leads to a reactivity trend that can be counterintuitive compared to SN2 reactions.[10]
-
General Leaving Group Reactivity Order (SNAr): F > Cl > Br > I[7][12]
-
Troubleshooting Tip: Fluoride is an excellent leaving group for SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack.[7][10][13] If you are struggling with a chloro or bromo derivative, consider synthesizing the fluoro-naphthyridine analogue. Other excellent leaving groups include sulfonate esters like tosylates (TsO⁻) or triflates (TfO⁻).[13][14]
3. Is Your Nucleophile Strong Enough?
A potent nucleophile is essential to initiate the attack on the electron-deficient ring.
-
Troubleshooting Tip:
-
Anionic Nucleophiles: Negatively charged nucleophiles (e.g., alkoxides, thiolates, amides) are generally more reactive than their neutral counterparts. If using an alcohol or amine, the addition of a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, DBU) to deprotonate it in situ will significantly enhance its nucleophilicity.[15]
-
Steric Hindrance: Bulky nucleophiles can be kinetically slow.[16] If you suspect steric hindrance is an issue, try a smaller, less hindered nucleophile if your synthetic plan allows.
-
4. Are Your Reaction Conditions Optimized?
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, NMP, or acetonitrile are generally preferred.[15][17] These solvents are effective at solvating the nucleophile (especially if it's ionic) without forming strong hydrogen bonds that would reduce its reactivity.[18][19] Polar protic solvents like water or ethanol can stabilize the nucleophile too much, slowing down the reaction.[18]
-
Temperature: SNAr reactions on heteroaromatics often require heating to overcome the activation energy barrier associated with disrupting the aromatic system.[20] If your reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 80-120 °C) can lead to a significant rate enhancement.[21][22] Always monitor for potential decomposition at higher temperatures.
-
Catalysis: While less common than in cross-coupling reactions, certain SNAr reactions can be catalyzed. For instance, some transformations may benefit from phase-transfer catalysts or the use of specific metal catalysts, although this is highly substrate and nucleophile-dependent.[3][23]
I am observing multiple products. What kind of side reactions should I be aware of?
Answer: The formation of multiple products can complicate purification and reduce the yield of your desired compound. The most common side reactions in SNAr on naphthyridines are substitution at unintended positions and reactions involving the nucleophile or the product.
1. Regioselectivity Issues
If your naphthyridine substrate has more than one leaving group, or a leaving group in a position of ambiguous reactivity, you may see a mixture of constitutional isomers.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioselectivity issues.
-
Expert Insight: The electronic effects of the ring nitrogens are paramount. For example, in 2,5-dichloropyrimidine, a nucleophile will preferentially attack the 2-position, which is flanked by two nitrogens, over the 5-position which is only meta to them.[5] Similar logic applies to di-halogenated naphthyridines. Carefully analyze the electronic environment of each potential reaction site.
2. Competing Reactions
-
Hydrolysis: If water is present and your reaction is run at high temperatures, hydrolysis of halo-naphthyridines to the corresponding naphthyridinones can be a competing pathway. Ensure you are using anhydrous solvents and an inert atmosphere (N₂ or Ar).
-
Dimerization/Polymerization: Highly reactive nucleophiles or products can sometimes lead to self-condensation or polymerization, especially at high concentrations and temperatures. Try running the reaction at a lower concentration.
My reaction works, but purification is a nightmare. Any suggestions?
Answer: Purification challenges often arise from unreacted starting materials, closely related side products, or the physical properties of the product itself.
-
Protocol: Work-up and Purification Strategy
-
Quenching: Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Carefully quench any excess reactive species. For example, if you used NaH, slowly add a protic solvent like isopropanol or water.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate, DCM) and water or brine. This will help to remove highly polar solvents like DMF or DMSO and inorganic salts. Repeat the aqueous wash several times.
-
Acid/Base Extraction: If your product has a basic nitrogen atom (which is likely), you can selectively extract it. Wash the organic layer with a dilute acid (e.g., 1M HCl). Your product should move to the aqueous layer as the protonated salt. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃, K₂CO₃) and re-extract your purified product back into an organic solvent.
-
Chromatography: If impurities persist, column chromatography is the next step.
-
Stationary Phase: Silica gel is standard. If your compound is very polar or basic, consider using alumina or treating the silica with a small amount of triethylamine in the eluent to prevent streaking.
-
Mobile Phase: Start with a non-polar solvent (e.g., hexanes or cyclohexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, ethanol). A gradient elution is often more effective than an isocratic one.[21]
-
-
Summary Table: Key Optimization Parameters
| Parameter | Recommendation | Rationale |
| Substrate | Leaving group ortho or para to a ring nitrogen. Add EWGs if needed. | Maximizes electrophilicity of the reaction center and stabilizes the Meisenheimer intermediate through resonance.[5][9] |
| Leaving Group | F > Cl > Br > I. Tosylates/Triflates are also excellent. | Rate is determined by nucleophilic attack, which is accelerated by highly electronegative groups that activate the ring.[7][10] |
| Nucleophile | Strong, anionic nucleophiles are preferred. Use a base for neutral ones. | Higher nucleophilicity increases the rate of the initial, rate-determining addition step.[16] |
| Solvent | Polar aprotic (DMSO, DMF, NMP, CH₃CN). | Solvates the nucleophile without deactivating it through strong hydrogen bonding.[15][18] |
| Temperature | Often requires heating (80-120 °C). | Provides the necessary activation energy to overcome the disruption of aromaticity in the transition state.[20] |
| Atmosphere | Inert (N₂ or Ar). | Prevents side reactions with atmospheric moisture and oxygen, especially at elevated temperatures. |
Concluding Remarks
Troubleshooting SNAr reactions on naphthyridine rings requires a systematic approach grounded in the principles of physical organic chemistry. By carefully considering the electronic nature of your substrate, the properties of your nucleophile and leaving group, and the reaction environment, you can effectively diagnose and solve many of the common problems encountered in the lab. This guide provides a framework for that analysis, empowering you to optimize your synthetic routes and accelerate your research and development efforts.
References
-
Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]
-
Leaving group. Wikipedia. [Link]
-
Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (n.d.). NIH National Center for Biotechnology Information. [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
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Synthesis of Saturated N- Heterocycles. (2014). ETH Zurich Research Collection. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). Chemistry LibreTexts. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). MDPI. [Link]
-
One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. (n.d.). Chemical Review and Letters. [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. [Link]
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Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. (n.d.). ResearchGate. [Link]
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Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. (n.d.). ResearchGate. [Link]
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Reactions for optimization studies. (n.d.). ResearchGate. [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). NIH National Center for Biotechnology Information. [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). MDPI. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH National Center for Biotechnology Information. [Link]
-
Nucleophilic-Substitution Reactions in Benzo[C][14][18]Naphthyridines. (1986). CSIRO Publishing. [Link]
-
Some drugs possessing naphthyridine ring. (n.d.). ResearchGate. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
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NUCLEOPHILIC AROMATIC SUBSTITUTION. (n.d.). PHARMD GURU. [Link]
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Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (n.d.). Royal Society of Chemistry. [Link]
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16.6: Nucleophilic Aromatic Substitution. (2020). Chemistry LibreTexts. [Link]
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SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]
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18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (2021). YouTube. [Link]
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Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). PubMed. [Link]
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Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023). YouTube. [Link]
-
Heterocyclic Chemistry π-excessive π-deficient. (n.d.). University of Pittsburgh. [Link]
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Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (n.d.). NIH National Center for Biotechnology Information. [Link]
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Saturated Heterocycles: Unleashing the Magic of Stereoelectronics! (2021). YouTube. [Link]
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Haloselectivity of Heterocycles. (n.d.). Baran Lab, Scripps Research. [Link]
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11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
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Technical Support Center: Milder Synthesis of 2,7-Diamino-1,8-naphthyridine
Welcome to the technical support resource for the synthesis of 2,7-diamino-1,8-naphthyridine. This guide is designed for researchers and drug development professionals seeking robust and milder synthetic routes to this valuable heterocyclic building block. We will explore common experimental challenges, provide detailed troubleshooting advice, and explain the chemical principles behind our recommended protocols.
Frequently Asked Questions (FAQs)
Section 1: Foundational Concepts & Strategy
Q1: What makes the 1,8-naphthyridine core reactive towards amination at the 2 and 7 positions?
The reactivity of the 1,8-naphthyridine scaffold is dictated by its electronic structure. The two nitrogen atoms within the aromatic system are strongly electron-withdrawing. This effect significantly reduces the electron density at the α- and γ-positions (C2, C4, C5, and C7), making them electrophilic and thus highly susceptible to attack by nucleophiles.[1] This inherent electronic deficiency facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, which are the cornerstone of most synthetic routes to 2,7-diamino-1,8-naphthyridine.[1][2][3]
Caption: SNAr Mechanism on the 1,8-Naphthyridine Core.
Q2: What are the common starting materials, and how do they compare in terms of reaction harshness and safety?
The choice of precursor significantly impacts the reaction conditions. Historically, harsh methods were common, but modern approaches prioritize milder conditions and improved safety profiles.
| Starting Material | Typical Reagents & Conditions | Yield | Pros | Cons |
| 2,7-Dichloro-1,8-naphthyridine | NH₃ gas, phenol, 170°C; or NH₄OH, sealed tube | Variable | Direct route | Extremely harsh conditions; high pressure; significant explosion risk reported.[4] |
| 2-Amino-7-chloro-1,8-naphthyridine | NaNH₂ (sodium amide), xylene, 130°C | ~25% | Single step from chloro-amino intermediate | Harsh reagent (NaNH₂); high temperature; poor yield.[5] |
| 2-Amino-7-chloro-1,8-naphthyridine | 1. NaN₃, DMF, 60°C2. Zn dust, Acetic Acid, reflux | ~93% (over 2 steps) | MILD & HIGH-YIELD ; avoids high pressure; reliable.[5][6] | Two steps; uses azide intermediate (handle with care). |
| 2-Chloro-7-acetamido-1,8-naphthyridine | 1. 4-Methoxybenzylamine, reflux2. Concentrated HCl, 90°C | ~83% (over 2 steps) | IDEAL FOR SCALE-UP ; avoids hazardous reagents like azides.[4][7][8] | Two steps; requires protection/deprotection strategy. |
Based on this comparison, the azide reduction and protected amine routes represent the mildest, safest, and most efficient strategies.
Section 2: Recommended Milder Protocols & Troubleshooting
Q3: What is the most reliable and high-yielding mild synthesis method?
The two-step conversion of 2-amino-7-chloro-1,8-naphthyridine via an azide intermediate is an excellent choice for lab-scale synthesis due to its mild conditions and near-quantitative final step.[5][6] The first step is a gentle SNAr to form 2-amino-7-azido-1,8-naphthyridine, followed by a straightforward reduction.
Caption: High-yield synthesis via an azide intermediate.
Detailed Experimental Protocol: Azide Reduction Method [5][6]
-
Step 1: Synthesis of 2-Amino-7-azido-1,8-naphthyridine (13)
-
To a stirred solution of 2-amino-7-chloro-1,8-naphthyridine (12) (0.4 g, 2.22 mmol) in dry DMF (5 mL), add sodium azide (0.289 g, 4.44 mmol).
-
Heat the mixture with stirring for 4 hours at 60 °C.
-
After cooling, filter off the precipitated sodium chloride.
-
Remove the DMF from the filtrate by distillation under reduced pressure.
-
Wash the resulting solid thoroughly with water and air-dry to obtain the title compound 13 (yield ~95%).
-
-
Step 2: Synthesis of 2,7-Diamino-1,8-naphthyridine (14)
-
To a stirred solution of the azide compound 13 (0.8 g, 4.3 mmol) in glacial acetic acid (12.7 mL), add zinc dust (2.12 g).
-
Reflux the mixture for 3 hours. A precipitate will form.
-
Filter the precipitate.
-
Remove the acetic acid from the filtrate under reduced pressure to yield the pure desired product 14 as a yellowish-brown solid (yield ~98%).
-
Q4: My yield is low in the final reduction step. What went wrong?
-
Issue: Incomplete reduction of the azide.
-
Cause: Insufficient or poor-quality zinc dust. Zinc can oxidize on the surface, reducing its reactivity.
-
Solution: Use fresh, finely powdered zinc dust. Consider activating the zinc by briefly washing it with dilute HCl, followed by water, ethanol, and ether washes, then drying under vacuum. Ensure a sufficient excess of zinc is used as specified in the protocol.
-
-
Issue: Product loss during workup.
-
Cause: The diamine product may have some solubility in the aqueous acidic filtrate.
-
Solution: After removing the bulk of the acetic acid under reduced pressure, you can neutralize the residue carefully with a base like Na₂CO₃ or NH₄OH and extract the product with an organic solvent mixture such as chloroform/methanol (e.g., 85:15 v/v) to recover any dissolved product.[5]
-
-
Issue: Side reactions.
-
Cause: Prolonged heating at high temperatures can sometimes lead to decomposition.
-
Solution: Monitor the reaction by TLC. The reaction is typically complete within 3 hours. Avoid unnecessarily long reflux times.
-
Q5: I need to avoid azides and perform a large-scale synthesis. What is the best alternative?
For scale-up, avoiding potentially explosive intermediates like azides is crucial. A robust two-step method starting from 2-chloro-7-acetamido-1,8-naphthyridine using a protected amine strategy is highly recommended.[4][7][8] This method involves nucleophilic substitution with 4-methoxybenzylamine (PMB-amine), a readily available and stable amine, followed by a straightforward acidic deprotection.
Caption: A scalable and azide-free synthetic route.
Detailed Experimental Protocol: Protected Amine Method [8]
-
Step 1: Synthesis of the Protected Intermediate
-
Combine crude 2-amino-7-chloro-1,8-naphthyridine (containing the acetamido-protected version) (186 g) with pyridine (500 mL) and 4-methoxybenzylamine (283 mL, 2.19 mol) under a nitrogen atmosphere.
-
Heat the mixture to reflux for 72 hours.
-
Cool the reaction to room temperature and remove the majority of the pyridine in vacuo to yield a brown sludge.
-
Add EtOAc to the sludge to form a slurry, which is then collected by filtration.
-
-
Step 2: Deprotection
-
Take the filtered solid from the previous step and add concentrated HCl (2.5 L).
-
Heat the mixture to 90 °C for 2 hours.
-
Cool the solution in an ice bath and carefully neutralize with concentrated NH₄OH to pH 8-9.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to obtain the crude product.
-
Purify the crude material by column chromatography (SiO₂, gradient from EtOAc to 70:30 EtOAc–MeOH), followed by recrystallization to yield pure 2,7-diamino-1,8-naphthyridine.
-
Q6: Can modern palladium-catalyzed cross-coupling reactions be used?
Yes, the Buchwald-Hartwig amination is a powerful, state-of-the-art method for forming C-N bonds and represents a potentially very mild route.[9][10][11] This reaction uses a palladium catalyst with specialized phosphine ligands to couple an aryl halide (like 2,7-dichloro-1,8-naphthyridine) with an amine source.
-
Potential Advantages:
-
Often proceeds at lower temperatures than traditional SNAr.
-
High functional group tolerance.
-
Can use ammonia equivalents or protected amines under very mild conditions.[10]
-
-
Experimental Considerations:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand (e.g., BINAP, XPhos, RuPhos) is critical and requires optimization.[9][11]
-
Base: A non-nucleophilic base like NaOt-Bu or K₃PO₄ is typically required.
-
Solvent: Anhydrous aprotic solvents like toluene or dioxane are common.
-
Challenges: The reaction can be sensitive to air and moisture, requiring inert atmosphere techniques. Catalyst poisoning and competing side reactions like hydrodehalogenation can occur. While highly effective for many substrates, specific protocols for the double amination of 2,7-dichloro-1,8-naphthyridine may require significant development to achieve high yields.
-
Section 3: Purification and Characterization
Q7: How should I purify the final product?
2,7-Diamino-1,8-naphthyridine is a solid that can often be purified by simple recrystallization. However, if significant impurities are present from side reactions, column chromatography is effective.
-
Recrystallization: A mixture of chloroform and methanol (CHCl₃/MeOH) is reported to be an effective solvent system for recrystallization.[8]
-
Column Chromatography: Silica gel is a suitable stationary phase. A gradient elution starting with a less polar solvent (like ethyl acetate) and gradually increasing the polarity with a more polar solvent (like methanol) is effective for separating the product from less polar impurities.[8]
Q8: What are the key spectroscopic features I should look for to confirm my product?
Confirmation of the final product structure can be achieved using standard spectroscopic techniques.
| Technique | Expected Data for 2,7-Diamino-1,8-naphthyridine[5] |
| ¹H-NMR | (DMSO-d₆, 200 MHz) δ: 7.67 (d, 2H, J = 10.0 Hz), 7.25 (bs, 4H, -NH₂), 6.53 (d, 2H, J = 8.0 Hz) |
| IR | (cm⁻¹) 3427, 2925 (N-H stretching), 1641, 1385, 1267 |
| MS (FAB) | (m/z): 160 (M⁺) |
References
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines. Molecules, 10(8), 929-936. Retrieved from [Link]
-
Caban, M., & Cholewinski, G. (2022). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 27(19), 6527. Retrieved from [Link]
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. Retrieved from [Link]
-
Park, T., Mayer, M. F., Nakashima, S., & Zimmerman, S. C. (2005). Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. Synlett, 2005(9), 1435-1436. Retrieved from [Link]
-
Lohmann, W., & Woo, J. (1999). Fluorescent 2,7-Dialkylamino-[1][8]-Naphthyridines: Preparation and Spectroscopic Properties. Molecules, 4(12), 264-272. Retrieved from [Link]
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ResearchGate. Retrieved from [Link]
-
Park, T., Mayer, M. F., Nakashima, S., & Zimmerman, S. C. (2005). Preparation of 2,7-Diamino-1,8-naphthyridine: A Useful Building Block for Supramolecular Chemistry. Synlett, 2005(09), 1435-1436. Retrieved from [Link]
-
Anonymous. (n.d.). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. MDPI. Retrieved from [Link]
-
Anonymous. (n.d.). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Semantic Scholar. Retrieved from [Link]
-
Park, T., Mayer, M. F., Nakashima, S., & Zimmerman, S. C. (2005). Preparation of 2,7-Diamino-1,8-naphthyridine: A Useful Building Block for Supramolecular Chemistry. POSTECH. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(32), 10834-10847. Retrieved from [Link]
-
Titiu, D., & Muresan, V. (2005). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 10(8), 956-963. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Nolan, S. P., & Viciu, M. S. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 23(22), 5277-5284. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Anonymous. (n.d.). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. National Institutes of Health. Retrieved from [Link]
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Avoiding byproduct formation in the synthesis of 1,8-naphthyridines
Welcome to the technical support center for the synthesis of 1,8-naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges, with a focus on preventing the formation of unwanted byproducts, particularly in the widely used Friedländer annulation and related synthetic routes. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your syntheses effectively.
Frequently Asked Questions (FAQs)
Q1: My Friedländer synthesis is giving a low yield. What are the primary causes and how can I improve it?
Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors.[1] Traditional methods often employ high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the desired product.[1]
Common Causes and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Harsh Reaction Conditions | High temperatures and aggressive catalysts can lead to charring and decomposition of reactants and products. | Switch to milder catalysts such as ionic liquids, or use greener solvents like water which can allow for lower reaction temperatures.[2][3][4] Consider solvent-free grinding conditions with a catalyst like CeCl₃·7H₂O, which can proceed at room temperature.[5] |
| Suboptimal Catalyst | An inappropriate or inactive catalyst can result in low conversion rates. | Experiment with different catalysts. For instance, choline hydroxide in water has been shown to be highly effective.[3][4] For reactions sensitive to strong acids or bases, molecular iodine can be a mild and efficient alternative.[1] |
| Poor Solubility of Reactants | If reactants are not fully dissolved, the reaction will be slow and incomplete. | Select a solvent that effectively dissolves both the 2-aminopyridine derivative and the carbonyl compound. In some cases, a switch to a more polar solvent like DMF or ethanol may be beneficial.[1] |
| Self-Condensation of the Carbonyl Compound | The ketone or aldehyde can react with itself (an aldol condensation), especially under basic conditions, consuming the reactant and reducing the yield of the desired 1,8-naphthyridine.[1] | Slowly add the carbonyl compound to the reaction mixture containing the 2-aminopyridine derivative and the catalyst. This keeps the concentration of the carbonyl compound low at any given time, disfavoring self-condensation. |
| Incomplete Reaction | The reaction may not have proceeded to completion. | Increase the reaction time and monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A modest increase in temperature in 10°C increments can also improve the reaction rate.[1] |
Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?
The reaction of a 2-amino-3-formylpyridine with an unsymmetrical ketone can lead to two different regioisomers, depending on which α-carbon of the ketone participates in the initial condensation. Controlling this is a significant challenge in 1,8-naphthyridine synthesis.
Strategies for Regiocontrol:
-
Catalyst Selection: The choice of catalyst is critical for directing the regioselectivity. While traditional acid or base catalysts often give mixtures, specific amine catalysts have been shown to provide high selectivity. The bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) , is a highly reactive and regioselective catalyst for promoting the reaction at the methyl group of a methyl ketone, leading to the formation of 2-substituted 1,8-naphthyridines.[6][7]
-
Ionic Liquids: Certain ionic liquids, such as [Bmmim][Im] , have been reported to generate exclusive products in excellent yields when reacting with unsymmetrical ketones.[2]
-
Slow Addition of the Ketone: A key procedural modification to enhance regioselectivity is the slow addition of the unsymmetrical ketone to the reaction mixture.[6][7] This technique helps to control the concentration of the ketone, favoring the desired reaction pathway.
-
Temperature Optimization: Increasing the reaction temperature has been shown to positively influence the regioselectivity in some cases.[7]
Visualizing the Reaction Pathway for Regioselectivity:
Caption: Control of enolate formation dictates the final regioisomeric product.
Q3: My final product is contaminated with byproducts that are difficult to remove. What are these impurities and what are the best purification strategies?
Persistent impurities are often structurally similar to the desired 1,8-naphthyridine, making purification challenging.
Common Impurities and Purification Protocols:
| Impurity Type | Identification | Purification Strategy |
| Isomeric Byproducts | Positional isomers (e.g., from reactions with unsymmetrical ketones or substituted starting materials) will have the same mass but different NMR spectra. They often have very similar polarities.[8] | High-performance column chromatography with a shallow solvent gradient is often necessary. If separation is still difficult, consider derivatizing the mixture to alter the polarity of one component, followed by separation and deprotection.[8] |
| Aldol Self-Condensation Products | These byproducts will have a higher molecular weight than the starting carbonyl compound but will not contain the pyridine ring. They can be identified by mass spectrometry and NMR. | These are typically less polar than the nitrogen-containing 1,8-naphthyridine. Standard silica gel column chromatography is usually effective for their removal. |
| Unreacted Starting Materials | Unreacted 2-aminopyridine-3-carbaldehyde or the carbonyl compound can be carried through the workup. | A pH-adjusted extraction can be very effective. The basic 1,8-naphthyridine product and unreacted aminopyridine will be extracted into an acidic aqueous layer, leaving the neutral carbonyl compound in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[8] |
| Di-substituted Byproducts | In cases where multiple reactive sites are available, di-substituted products may form.[8] | Careful optimization of column chromatography is the primary method for removal.[8] |
Experimental Protocol: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous hydrochloric acid. The basic 1,8-naphthyridine product and any unreacted aminopyridine will move into the aqueous layer.
-
Separation: Separate the aqueous layer. The organic layer, containing non-basic impurities like the carbonyl starting material and aldol byproducts, can be discarded.
-
Basification and Product Isolation: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH solution) until the pH is basic (pH > 9). The 1,8-naphthyridine product will precipitate or can be extracted.
-
Final Extraction: Extract the basified aqueous solution multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[8]
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving common byproduct issues.
References
-
Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Journal of Organic Chemistry, 68(2), 467-477. Available at: [Link]
-
Ren, Z., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28037–28046. Available at: [Link]
-
Hayes, B. L., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]
-
McWilliams, J. C., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2020). Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Choudhury, S. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18883–18894. Available at: [Link]
-
Choudhury, S. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. Available at: [Link]
-
Mogilaiah, K., et al. (2015). CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines under Solvent-free Grinding Conditions. Indian Journal of Heterocyclic Chemistry, 24, 305-308. Available at: [Link]
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- 7. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of 1,8-Naphthyridine Isomers
For researchers, medicinal chemists, and professionals in drug development, the selection of a core scaffold is a decision that dictates the trajectory of a research program. The naphthyridine system, a family of ten aromatic heterocyclic isomers, presents a fascinating case study in how subtle changes in nitrogen atom placement can profoundly influence molecular properties and biological function. While the 1,8-naphthyridine isomer has cemented its status as a "privileged scaffold" in medicinal chemistry, a nuanced understanding of its relationship with other isomers is crucial for innovation.[1]
This guide provides a comparative analysis of 1,8-naphthyridine and its related isomers, moving beyond a simple recitation of facts to explain the causality behind experimental observations and synthetic choices.
Structural Isomerism in the Naphthyridine Core
The term "naphthyridine" refers to a C₈H₆N₂ bicyclic heteroaromatic system composed of two fused pyridine rings. The ten possible isomers are distinguished by the relative positions of the two nitrogen atoms. This structural diversity is the primary determinant of the differences in their electronic distribution, hydrogen bonding capability, metal chelation, and, consequently, their biological activity.
Figure 1. Common isomers of the naphthyridine scaffold.
A Tale of Two Syntheses: Friedländer vs. Skraup
The accessibility of a scaffold is paramount. The Friedländer annulation and the Skraup synthesis are two of the most foundational methods for constructing naphthyridine rings, each with distinct advantages and mechanistic underpinnings.
The Friedländer Annulation: Versatility and Control
The Friedländer synthesis is arguably the most versatile and widely used method for preparing substituted naphthyridines.[2][3] It involves the base- or acid-catalyzed condensation of an o-aminopyridine aldehyde or ketone with a compound containing an α-methylene group.
Causality Behind Experimental Choices: The choice of catalyst is critical; bases (like KOH or choline hydroxide) are used to deprotonate the α-methylene compound, forming an enolate for nucleophilic attack.[4] Acids, conversely, activate the carbonyl group of the aldehyde/ketone. This method's popularity stems from its generally milder conditions and the high degree of control over substituent placement afforded by the choice of starting materials.
Figure 2. Generalized workflow of the Friedländer synthesis for 1,8-naphthyridines.
The Skraup Synthesis: A Classic, Harsher Route
The Skraup synthesis is a more forceful method, typically involving the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.
Causality Behind Experimental Choices: The potent combination of glycerol and sulfuric acid at high temperatures generates acrolein in situ. The sulfuric acid serves as both a catalyst and a dehydrating agent to drive the cyclization. The oxidizing agent (historically arsenic pentoxide, now more commonly nitrobenzene derivatives) is essential for the final aromatization step. The harsh conditions limit its applicability for sensitive substrates.
Comparative Physicochemical and Spectroscopic Data
The position of the nitrogen atoms directly impacts the molecule's polarity, crystal packing, and electronic structure, which can be observed through its physical and spectroscopic properties.
| Property | 1,5-Naphthyridine | 1,6-Naphthyridine | 1,7-Naphthyridine | 1,8-Naphthyridine |
| Melting Point (°C) | 75 | 37-39 | 57-59 | 98-99[5] |
| ¹H NMR (δ, ppm in CDCl₃) | H2/H6: 9.00 | H2: 9.05 | H2: 9.07 | H2/H7: 8.99 |
| H4/H8: 8.25 | H4: 8.55 | H4: 8.20 | H4/H5: 8.18 | |
| H3/H7: 7.50 | H3: 7.45 | H3: 7.60 | H3/H6: 7.48 | |
| UV-Vis λₘₐₓ (nm in EtOH) | 299, 311 | 305, 318 | 310, 325 | 303, 314 |
Table 1. Comparative physicochemical and spectroscopic data for key naphthyridine isomers.[6] Note: Exact spectroscopic values may vary with solvent and instrumentation. The higher melting point of 1,8-naphthyridine reflects its greater molecular symmetry, which allows for more efficient packing in the crystal lattice.
Differential Biological Activity: The Primacy of the 1,8-Isomer
While all naphthyridine isomers are of interest, the 1,8-scaffold is preeminent in drug discovery, demonstrating a remarkable breadth of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[7][8][9]
-
Antimicrobial Activity: The archetypal 1,8-naphthyridine drug is nalidixic acid , the forerunner of the quinolone antibiotics. Its mechanism hinges on the inhibition of bacterial DNA gyrase and topoisomerase IV. The specific geometry of the 1,8-isomer allows the 4-oxo group and the 3-carboxyl group to form a critical bidentate chelate with a magnesium ion in the enzyme's active site, a structural motif essential for activity.[10]
-
Anticancer Activity: Numerous 1,8-naphthyridine derivatives act as potent anticancer agents by targeting key cellular processes.[10][11] A common mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
Figure 3. General mechanism of kinase inhibition by 1,8-naphthyridine derivatives.
While less explored, other isomers also show significant promise. Derivatives of 1,6- and 1,7-naphthyridines have demonstrated potent activity as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[12] This highlights that while 1,8-naphthyridine is a validated starting point, exploring its isomeric space can unlock novel therapeutic opportunities.
Field-Proven Experimental Protocols
The following protocols provide robust, validated methods for the synthesis and characterization of a representative 1,8-naphthyridine derivative.
Protocol: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine
This protocol is adapted from an environmentally conscious Friedländer condensation that utilizes water as a solvent.[4]
Materials:
-
2-Aminonicotinaldehyde (1.0 eq)
-
Acetone (3.0 eq)
-
Choline hydroxide (ChOH) solution (1 mol%)
-
Deionized Water
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer/hotplate, reflux condenser, separatory funnel, rotary evaporator.
Experimental Workflow:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (e.g., 0.5 mmol, 61.6 mg) and deionized water (1 mL).
-
Reagent Addition: Add acetone (e.g., 1.5 mmol, 111 μL) to the stirring mixture, followed by the choline hydroxide catalyst (1 mol%).
-
Reaction Conditions: Purge the flask with nitrogen and heat the reaction mixture to 50°C. Maintain stirring for 6-8 hours.
-
Self-Validation & Monitoring: The reaction progress must be monitored by Thin-Layer Chromatography (TLC) using 10% methanol/dichloromethane as the eluent. The disappearance of the starting aldehyde confirms the reaction is proceeding.
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Characterization: The product identity and purity should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Recrystallization or column chromatography can be used for further purification if necessary.
Protocol: Spectroscopic Characterization (NMR)
Objective: To confirm the structure of the synthesized 2-methyl-1,8-naphthyridine.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
Data Analysis: Process the spectra and integrate the proton signals. The expected chemical shifts and coupling patterns for the aromatic protons, along with the characteristic singlet for the methyl group, will confirm the structure. The absence of an aldehyde proton signal (~9-10 ppm) confirms the reaction's completion.
By understanding the distinct synthesis, properties, and biological profiles of the naphthyridine isomers, researchers are better equipped to rationally design the next generation of therapeutics and functional materials.
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Bano, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269-1294. [Link]
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Jain, A. K., et al. (2014). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]
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Wang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28021-28031. [Link]
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Laje, E. V., et al. (2003). Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(7), 1399-1407. [Link]
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Wu, F., et al. (2014). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1,5-a]-1,8-naphthyridine Derivatives through a Facile. Journal of Chemical Sciences, 126(1), 161-169. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,8-Naphthyridine-2,7-diamine
Introduction: The Critical Role of Purity in a Privileged Scaffold
1,8-Naphthyridine-2,7-diamine is a highly versatile chemical building block, recognized for its utility in constructing complex molecules with significant biological and photophysical properties.[1] The 1,8-naphthyridine scaffold is considered a "privileged structure" in medicinal chemistry, forming the core of compounds investigated as antimicrobial, anticancer, and enzyme-inhibiting agents.[1] Its applications also extend to materials science, where it serves as a precursor for highly fluorescent dyes used in biochemical imaging.[1]
Given its pivotal role, particularly in drug discovery and development, the purity of this compound is not a trivial specification but a critical parameter that dictates experimental success, reproducibility, and, ultimately, the safety and efficacy of downstream products. Impurities can introduce unforeseen variables, lead to failed experiments, generate misleading biological data, and create significant hurdles in regulatory approval processes.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind selecting and integrating these techniques for a robust, self-validating purity assessment.
Understanding the Source: Synthesis and Potential Impurities
A logical approach to purity validation begins with understanding the synthetic route, as this informs the potential impurity profile. Common syntheses for this compound often involve nucleophilic aromatic substitution (SNAr) pathways.[1]
Two prevalent routes include:
-
Azide Reduction: A two-step process involving the displacement of a chloro-substituent with a sodium azide, followed by reduction of the resulting azide intermediate (2-amino-7-azido-1,8-naphthyridine) using a reducing agent like zinc dust in acetic acid.[1][2]
-
Direct Amination: Treatment of a precursor like 2-amino-7-chloro-1,8-naphthyridine with sodium amide in a high-boiling solvent such as xylene.[1][2]
From these pathways, we can anticipate several classes of impurities:
-
Unreacted Starting Materials: e.g., 2-amino-7-chloro-1,8-naphthyridine.
-
Reaction Intermediates: e.g., 2-amino-7-azido-1,8-naphthyridine.
-
By-products: Formed from side reactions inherent to the process.
-
Residual Solvents: e.g., Dimethylformamide (DMF), acetic acid, xylene.[1][3]
A comprehensive purity analysis must be capable of detecting and quantifying these diverse potential contaminants.
A Multi-Pronged Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on the orthogonal application of multiple methods, each offering unique insights. This guide will compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Experience: HPLC is the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a polar, aromatic compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical choice. The principle is to separate the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Impurities that are less polar than the target analyte will elute earlier, while more polar impurities will elute later.
Trustworthiness: A self-validating HPLC protocol is achieved by demonstrating specificity, linearity, accuracy, and precision. The method's power lies in its ability to separate and quantify even trace-level impurities that may be invisible to other techniques.
Experimental Protocol: RP-HPLC Purity Assay
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Detector Wavelength: Set based on the UV absorbance maximum of this compound (determined by a UV-Vis scan, typically in the 254-320 nm range).
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.
-
From the stock, prepare a working solution at ~0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) * 100
-
-
Graphviz Diagram: HPLC Analysis Workflow
Caption: A streamlined workflow for HPLC-based purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
Expertise & Experience: NMR, particularly ¹H NMR, provides an exquisite "fingerprint" of a molecule's structure. Its value in purity assessment is twofold: it confirms the identity of the desired compound and can reveal the presence of impurities containing protons in different chemical environments. Quantitative NMR (qNMR) can also be used for purity determination by integrating the signals of the analyte against a certified internal standard.[4]
Trustworthiness: The self-validating aspect of NMR lies in the predictability of the spectrum. The chemical shifts, coupling constants, and integration values should align perfectly with the theoretical structure of this compound. Any unexpected signals are immediate flags for impurities. For this molecule, the aromatic protons and the amine protons should appear in distinct, predictable regions of the spectrum.[2][3]
Experimental Protocol: ¹H NMR Purity Assessment
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized product in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice as it can solubilize the polar analyte and its amine protons will be visible.
-
Add a known amount of a certified internal standard (e.g., 1,4-dimethoxybenzene) if performing qNMR.[4]
-
-
Data Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure proper phasing and baseline correction during processing.
-
-
Data Analysis:
-
Structural Confirmation: Compare the obtained chemical shifts and coupling patterns with literature values or predicted spectra for this compound. The spectrum should show two distinct aromatic doublets and a broad singlet for the four amine protons.[2]
-
Impurity Detection: Scrutinize the spectrum for any unassigned peaks. Pay close attention to the regions where residual solvent signals are expected (e.g., ~2.50 ppm for DMSO, ~2.09 ppm for acetone).
-
Quantification (if using standard): Calculate purity by comparing the integral of a well-resolved analyte peak to the integral of a known standard peak.
-
Mass Spectrometry (MS): Unambiguous Mass Confirmation
Expertise & Experience: Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized product. Techniques like Electrospray Ionization (ESI) are ideal for polar molecules like this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.[5]
Trustworthiness: The method is self-validating because the measured mass-to-charge ratio (m/z) must match the calculated theoretical mass of the protonated molecule ([M+H]⁺) to within a very narrow tolerance (typically <5 ppm for HRMS). Any other significant ions observed could indicate impurities or fragmentation. The expected exact mass for C₈H₈N₄ is 160.0749.[6]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
A small amount of an acid (e.g., 0.1% formic acid) is often added to promote protonation for positive ion mode analysis.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺. For this compound, this should be observed at an m/z of approximately 161.08.[2]
-
In HRMS, compare the measured exact mass to the theoretical exact mass of C₈H₉N₄⁺ (161.0827).
-
Search for other ions that could correspond to impurities (e.g., starting materials, by-products).
-
Graphviz Diagram: Integrated Spectroscopic & Spectrometric Workflow
Caption: Parallel workflow for structural and mass validation.
Elemental Analysis (EA): The Fundamental Composition Check
Expertise & Experience: Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis) in a sample.[7] It serves as a final, crucial check on the overall purity and elemental composition of the synthesized compound. The methodology involves the complete combustion of the sample, followed by the quantitative analysis of the resulting gases (CO₂, H₂O, N₂).[8][9]
Trustworthiness: This technique is self-validating through a direct comparison of the experimentally determined elemental percentages with the theoretically calculated values for the molecular formula (C₈H₈N₄). For a publication-quality result, the experimental values should be within ±0.4% of the calculated values.[10] A significant deviation suggests the presence of inorganic impurities, residual solvents (especially those containing C, H, or O), or that the compound is not what it is thought to be.
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation:
-
Ensure the sample is meticulously dried to remove any residual water or solvents, as these will drastically affect the hydrogen and carbon percentages.
-
Accurately weigh 1-3 mg of the sample into a tin capsule.
-
-
Instrumental Analysis:
-
The sample is combusted at high temperatures (~900-1000 °C) in an oxygen-rich environment within an elemental analyzer.
-
The resulting combustion gases are separated, and their concentrations are measured by thermal conductivity or infrared detectors.
-
-
Data Analysis:
Comparative Summary and Integrated Strategy
To achieve the highest confidence in purity, these techniques should be used in concert. Each method provides a piece of the puzzle, and together they form a comprehensive and self-validating picture.
| Technique | Primary Information | Strengths | Limitations |
| HPLC | Quantitative Purity, Impurity Profile | High sensitivity and resolution; excellent for quantification.[11] | Does not provide structural information on its own. |
| ¹H NMR | Structural Confirmation | Provides detailed structural information; can detect structurally different impurities.[7] | Lower sensitivity than HPLC; may not detect co-eluting or structurally similar impurities. |
| Mass Spec. | Molecular Weight | Unambiguous molecular weight confirmation; high sensitivity.[5] | Isomers are indistinguishable; quantification can be challenging. |
| Elemental Analysis | Elemental Composition | Confirms correct elemental formula; detects non-chromophoric and inorganic impurities.[12] | Does not distinguish between isomers; requires a highly pure and dry sample. |
Recommended Validation Workflow:
-
Initial Screening (NMR & MS): First, confirm the identity of the bulk material. Run ¹H NMR to ensure the spectral fingerprint matches this compound and use ESI-MS to verify the correct molecular weight.
-
Quantitative Assessment (HPLC): Once the identity is confirmed, use a validated RP-HPLC method to accurately quantify the purity and determine the number and relative abundance of any impurities.
-
Final Confirmation (EA): As a final check, perform elemental analysis. If the results are within ±0.4% of the theoretical values, it provides strong corroborating evidence that the sample is pure and has the correct elemental composition.
Conclusion
Validating the purity of a critical building block like this compound is a non-negotiable step in ensuring the integrity and success of research and development efforts. A superficial analysis is insufficient. By logically integrating orthogonal techniques—HPLC for quantification, NMR for structure, MS for mass, and EA for elemental composition—a scientist can build a comprehensive, self-validating dossier of purity. This rigorous, multi-faceted approach ensures that the material is precisely what it purports to be, providing a solid and reliable foundation for the groundbreaking discoveries that follow.
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A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]
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Goswami, S., Mukherjee, R., & Mukherjee, R. (2005). Simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines. Molecules, 10(8), 929-936. [Link]
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Gross, G. A., & Gruter, K. E. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 592(1-2), 271-278. [Link]
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Frisčić, T., & Reid, D. G. (2012). An International Study Evaluating Elemental Analysis. Crystal Growth & Design, 12(7), 3546-3553. [Link]
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Pillay, K., & Packiarulan, M. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 235-238. [Link]
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Park, T., Mayer, M. F., Nakashima, S., et al. (2005). Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. Tetrahedron Letters, 46(23), 4145-4148. [Link]
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Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. (2024). National Institutes of Health. [Link]
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Utyanov, D., Kulikovskii, A., & Knyazeva, A. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Theory and practice of meat processing, 6(2), 118-127. [Link]
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Zhang, Y., Li, Y., & Wang, Y. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 369, 130948. [Link]
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Utyanov, D. A., Kulikovskii, A. V., & Knyazeva, A. S. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Theory and practice of meat processing, 6(2), 118-127. [Link]
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The 1 H NMR spectrum of a mixture of... ResearchGate. [Link]
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A Comparative Spectroscopic Guide to Naphthyridine Derivatives for Researchers and Drug Development Professionals
Naphthyridines, a family of heterocyclic aromatic compounds composed of two fused pyridine rings, represent a cornerstone in medicinal chemistry and materials science. The six isomers—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—each possess a unique electronic landscape dictated by the position of their nitrogen atoms. This structural variance translates into a diverse array of biological activities and distinct photophysical properties. For researchers engaged in the structural elucidation and rational design of novel naphthyridine-based therapeutics and functional materials, a comprehensive understanding of their spectroscopic signatures is indispensable.
This guide provides a comparative analysis of the key spectroscopic characteristics of naphthyridine isomers, focusing on Ultraviolet-Visible (UV-Vis) Absorption, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will delve into the underlying principles that govern their spectral behavior, the influence of substituents, and provide detailed, field-proven experimental protocols to ensure the acquisition of high-quality, reproducible data.
Comparative Spectroscopic Data of Naphthyridine Isomers
The subtle differences in the arrangement of nitrogen atoms across the naphthyridine isomers give rise to measurable variations in their spectroscopic properties. The following table summarizes the key spectroscopic data for the parent naphthyridine isomers, offering a direct comparison of their electronic and magnetic environments.
| Isomer | UV-Vis λmax (nm) in EtOH | Fluorescence Emission λmax (nm) | Representative ¹H NMR Shifts (δ, ppm) in CDCl₃[1] | Representative ¹³C NMR Shifts (δ, ppm)[1] | Common MS Fragments (m/z) |
| 1,5-Naphthyridine | ~299, 311 | Generally weakly fluorescent | H-2: 8.99, H-4: 8.28, H-6: 8.99, H-8: 8.28 | C-2: 150.8, C-4: 136.8, C-4a: 144.1 | 130 (M+), 103, 76 |
| 1,6-Naphthyridine | ~305, 317 | ~350-450 (derivative dependent)[2] | H-2: 9.10, H-4: 8.28, H-5: 9.28, H-7: 8.76[1][3] | C-2: 153.2, C-4: 137.5, C-4a: 141.8 | 130 (M+), 103, 77 |
| 1,7-Naphthyridine | ~310, 322 | ~360-480 (derivative dependent) | H-2: 9.05, H-4: 8.25, H-6: 8.70, H-8: 9.51 | C-2: 151.7, C-4: 136.5, C-4a: 144.5 | 130 (M+), 103, 76 |
| 1,8-Naphthyridine | ~303, 314 | ~350-500 (derivative dependent) | H-2: 9.09, H-3: 7.55, H-4: 8.21, H-7: 9.09 | C-2: 152.9, C-3: 121.5, C-4: 136.9 | 130 (M+), 103, 77 |
| 2,6-Naphthyridine | ~315, 328 | Not commonly fluorescent | H-1: 9.24, H-3: 7.72, H-5: 9.24, H-7: 7.72 | C-1: 150.5, C-3: 119.8, C-4a: 145.2 | 130 (M+), 104, 77 |
| 2,7-Naphthyridine | ~320, 333 | ~380-500 (derivative dependent) | H-1: 9.24, H-3: 7.78, H-4: 8.65, H-8: 9.24 | C-1: 151.2, C-3: 120.5, C-4a: 145.8 | 130 (M+), 104, 103, 77, 76, 50[4] |
The Influence of Substituents on Spectroscopic Properties
The introduction of substituents onto the naphthyridine core can dramatically alter its spectroscopic properties. This is a key principle leveraged in the design of fluorescent probes and functional materials.
-
Electron-Donating Groups (EDGs) such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups generally cause a bathochromic (red) shift in both the UV-Vis absorption and fluorescence emission spectra. This is due to the donation of electron density into the π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO gap.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups typically induce a hypsochromic (blue) shift or a smaller bathochromic shift compared to EDGs. These groups lower the energy of the lowest unoccupied molecular orbital (LUMO), which can increase the HOMO-LUMO gap.
The position of the substituent is also critical. For instance, a substituent on a carbon atom adjacent to a nitrogen will have a more pronounced electronic effect than one on a more distant carbon.
In-Depth Spectroscopic Analysis
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule.[5][6][7][8] For naphthyridine derivatives, the absorption bands in the 200-400 nm range are typically due to π → π* transitions within the aromatic system. The precise λmax is sensitive to the isomer and the nature and position of any substituents. Increased conjugation in the system generally leads to a bathochromic shift and an increase in molar absorptivity (a hyperchromic effect).
Fluorescence Spectroscopy
Fluorescence is the emission of light from a molecule after it has absorbed light.[9][10][11][12][13] Many naphthyridine derivatives are fluorescent, a property that is highly dependent on their structure and environment. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can be significantly influenced by substituents. EDGs often enhance fluorescence, while heavy atoms or certain EWGs can quench it. The solvatochromism observed in some derivatives, where the emission wavelength changes with solvent polarity, provides insights into the change in dipole moment upon excitation.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[16][17][18][19][20]
-
¹H NMR: The chemical shifts of the protons on the naphthyridine ring are highly informative. Protons on carbons adjacent to the electronegative nitrogen atoms are deshielded and appear at a lower field (higher ppm). The coupling patterns (spin-spin splitting) between adjacent protons reveal their connectivity.
-
¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by the proximity of the nitrogen atoms, with carbons adjacent to nitrogen appearing at a lower field.
The unique symmetry (or lack thereof) in each naphthyridine isomer results in a distinct set of chemical shifts and coupling constants, providing a "fingerprint" for each structure.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.[21][22][23][24][25] In electron ionization (EI) mass spectrometry, the molecular ion (M+) is formed, which then undergoes fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For naphthyridines, common fragmentation pathways involve the loss of HCN or C₂H₂ from the ring system.[4] The initial fragmentation often occurs at the substituent level.[4]
Experimental Protocols
To ensure the acquisition of reliable and comparable data, the following standardized protocols are recommended.
UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare a stock solution of the naphthyridine derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM. From this, create a series of dilutions to obtain concentrations ranging from 1 µM to 100 µM.
-
Instrumentation and Measurement: Utilize a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with a cuvette containing the pure solvent. Measure the absorbance of each sample in a 1 cm path length quartz cuvette over a wavelength range of 200-600 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorption (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.
Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Instrumentation and Measurement: Use a spectrofluorometer. Set the excitation wavelength to the λmax determined from the UV-Vis spectrum. Record the emission spectrum from a wavelength slightly longer than the excitation wavelength to where the emission intensity returns to the baseline.
-
Quantum Yield Determination (Relative Method):
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region.
-
Measure the absorbance and integrated fluorescence intensity of a series of dilute solutions of both the sample and the standard.
-
Plot integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φ_s) can be calculated using the equation: Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²), where Φ_std is the quantum yield of the standard, m is the slope of the plot, and η is the refractive index of the solvent.
-
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation and Measurement: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Acquire the ¹H NMR spectrum, typically with 16-64 scans. Acquire the ¹³C NMR spectrum, which may require a larger number of scans.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Reference the chemical shifts to TMS. Integrate the ¹H NMR peaks to determine proton ratios and analyze splitting patterns to deduce connectivity.
Mass Spectrometry (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 µg/mL) in a volatile solvent like methanol or acetonitrile.
-
Instrumentation and Measurement: Use a mass spectrometer with an EI source. Introduce the sample via direct infusion or coupled with a separation technique like gas chromatography (GC-MS). Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak (M+). Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.
Visualizing the Workflow and Structure
To further clarify the experimental process and the fundamental structure being discussed, the following diagrams are provided.
Caption: A generalized workflow for the spectroscopic analysis of naphthyridine derivatives.
Caption: General numbering of the 1,8-naphthyridine core structure.
Conclusion
The spectroscopic comparison of naphthyridine derivatives reveals a rich and complex interplay between structure and spectral properties. A meticulous approach to spectroscopic analysis, grounded in a solid understanding of the fundamental principles of each technique, is paramount for the successful characterization of these important heterocyclic compounds. This guide serves as a foundational resource for researchers, providing not only comparative data and standardized protocols but also the conceptual framework necessary for the confident and accurate spectroscopic analysis of novel naphthyridine derivatives.
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A Comparative Guide to the Biological Activity of 1,8-Naphthyridine-2,7-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for the diverse and potent biological activities exhibited by its derivatives.[1][2][3] Among these, compounds derived from the 1,8-naphthyridine-2,7-diamine core represent a particularly promising class of molecules with significant therapeutic potential. This guide offers an in-depth, comparative analysis of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the synthetic rationale, present comparative experimental data, and provide detailed protocols to support your research and development endeavors.
The Strategic Synthesis of this compound: A Foundational Step
The biological evaluation of any derivative begins with a robust and efficient synthetic strategy. The this compound core is a key intermediate, and its preparation is a critical first step.[4][5] An improved and milder method for the synthesis of 2,7-diamino-1,8-naphthyridine has been reported, offering near-quantitative yields.[5] This process involves the reduction of an azido intermediate, which is a reliable and scalable approach for producing the foundational diamine scaffold.
Below is a generalized workflow for the synthesis of this compound, providing a conceptual framework for its laboratory preparation.
Caption: A generalized workflow for the synthesis of this compound.
Comparative Analysis of Biological Activities
The derivatization of the 2- and 7-amino groups of the 1,8-naphthyridine core allows for the fine-tuning of its biological properties. Here, we compare the anticancer, antimicrobial, and anti-inflammatory activities of various derivatives.
Anticancer Activity: A Promising Frontier
Derivatives of the 1,8-naphthyridine scaffold have demonstrated significant potential as anticancer agents, with several compounds showing potent cytotoxicity against a range of human cancer cell lines.[6][7][8] The mechanism of action is often attributed to the inhibition of key cellular enzymes such as topoisomerase II and various protein kinases.[7]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 16 | HeLa (Cervical) | 0.7 | [7] |
| HL-60 (Leukemia) | 0.1 | [7] | |
| PC-3 (Prostate) | 5.1 | [7] | |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [6] |
| K-562 (Leukemia) | 0.77 | [6] | |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [6] |
| SW620 (Colon) | 1.4 | [6] | |
| Compound 12 | HBL-100 (Breast) | 1.37 | |
| Derivative 10c | MCF7 (Breast) | 1.47 | [8] |
| Derivative 8d | MCF7 (Breast) | 1.62 | [8] |
Table 1: In Vitro Cytotoxicity of Representative 1,8-Naphthyridine Derivatives.
The data in Table 1 highlights the potent anticancer activity of several 1,8-naphthyridine derivatives, with some compounds exhibiting sub-micromolar IC50 values against various cancer cell lines.
Antimicrobial Activity: A Legacy of Efficacy
The 1,8-naphthyridine core is the foundation of several successful antimicrobial agents, with nalidixic acid being a classic example.[9] The primary mechanism of antibacterial action for many of these derivatives is the inhibition of bacterial DNA gyrase.[9] While some novel 1,8-naphthyridine derivatives may not exhibit direct antibacterial activity, they have been shown to potentiate the effects of existing antibiotics, such as fluoroquinolones, against multi-resistant bacterial strains.[10][11]
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 11a-c | Various | High Activity | [9] |
| Compound 12d | Gram-positive bacteria | Excellent Activity | [9] |
| Compound 44a-b, 45a-b | S. aureus | 6-7 mM | [9] |
| Compound 10j | S. aureus | 8 mg/L | [12] |
| Compound 10f | S. aureus | 31 mg/L | [12] |
Table 2: Minimum Inhibitory Concentration (MIC) of Selected 1,8-Naphthyridine Derivatives.
The data indicates that specific structural modifications on the 1,8-naphthyridine scaffold can lead to potent and selective antimicrobial activity.
Anti-inflammatory Activity: Targeting Key Signaling Pathways
Recent studies have revealed the anti-inflammatory potential of 1,8-naphthyridine derivatives.[13][14] Certain derivatives have been shown to attenuate inflammatory responses by suppressing the production of pro-inflammatory mediators.[13][14] The underlying mechanism for this activity has been linked to the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[13][14]
A novel 1,8-naphthyridine-2-carboxamide derivative, HSR2104, has been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated microglial cells.[13][14] This inhibition is achieved through the suppression of reactive oxygen species (ROS) generation and the downregulation of the TLR4/MyD88/NF-κB signaling pathway.[13][14]
Caption: The inhibitory effect of a 1,8-naphthyridine derivative on the TLR4/MyD88/NF-κB signaling pathway.
Experimental Protocols: Ensuring Scientific Rigor
To ensure the reliability and reproducibility of biological data, standardized and well-documented experimental protocols are paramount. The following sections provide detailed methodologies for key assays used in the evaluation of this compound derivatives.
Synthesis of 2,7-Diamino-1,8-naphthyridine
This protocol is adapted from an improved and milder synthesis method.[5]
Materials:
-
2-Amino-7-azido-1,8-naphthyridine
-
Zinc dust
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a stirred solution of 2-amino-7-azido-1,8-naphthyridine (1 equivalent) in glacial acetic acid, add zinc dust (an excess, e.g., 5-10 equivalents).
-
Reflux the mixture for 3 hours.
-
Upon completion of the reaction (monitored by TLC), a precipitate will form.
-
Filter the precipitate.
-
Remove the acetic acid from the filtrate under reduced pressure to yield the desired 2,7-diamino-1,8-naphthyridine.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial strains
-
96-well microtiter plates
-
Sterile Mueller-Hinton broth (or other appropriate broth)
-
This compound derivatives (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The derivatives have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research and drug discovery efforts in this exciting area of medicinal chemistry. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and more potent drug candidates based on this remarkable heterocyclic system.
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The Isomeric Landscape of Naphthyridines: A Comparative Guide to Antimicrobial Activity
In the relentless pursuit of novel antimicrobial agents to combat the rising tide of drug-resistant pathogens, the heterocyclic scaffolds of naphthyridines have emerged as a promising frontier. Comprising a fused system of two pyridine rings, naphthyridines can exist in six distinct isomeric forms depending on the position of the nitrogen atoms: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2][3][4] This structural diversity is not merely a chemical curiosity; it profoundly influences their biological activity, creating a fascinating landscape for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the antimicrobial activity of different naphthyridine isomers, supported by experimental data and detailed protocols for researchers in drug development.
While all six isomers present theoretical potential, the scientific literature reveals a significant concentration of research on the 1,8-naphthyridine scaffold.[5][6] This is largely due to the early and continued success of nalidixic acid, a 1,8-naphthyridine derivative that became the progenitor of the quinolone class of antibiotics.[1][2][7] Consequently, this guide will offer a detailed exploration of 1,8-naphthyridine derivatives, while comparatively discussing the antimicrobial activities of other isomers, such as 1,5- and 2,7-naphthyridines, as documented in available research.
Comparative Antimicrobial Potency: An Isomeric Overview
The antimicrobial efficacy of naphthyridine derivatives is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below, collated from various studies, offers a comparative glimpse into the activity of different isomers against representative Gram-positive and Gram-negative bacteria.
| Naphthyridine Derivative | Isomer | Bacterial Strain | MIC (µg/mL) | Reference |
| Nalidixic Acid | 1,8-Naphthyridine | Escherichia coli | Varies (historically effective) | [1][2][7] |
| Enoxacin | 1,8-Naphthyridine | Broad Spectrum | Varies | [1][2] |
| Gemifloxacin | 1,8-Naphthyridine | Streptococcus pneumoniae (multi-drug resistant) | Good Activity | [1][3] |
| Trovafloxacin | 1,8-Naphthyridine | Gram-positive streptococci, Gram-negative pathogens | Broad Spectrum | [1][2] |
| PD 131628 | 1,8-Naphthyridine | Staphylococcus aureus | More active than ciprofloxacin | [8] |
| ANA-12 | 1,8-Naphthyridine | Mycobacterium tuberculosis H37Rv | 6.25 | [9] |
| Compound 18 (guanidinomethyl derivative) | 1,5-Naphthyridine | S. aureus (MSSA & MRSA), E. faecalis (VRE) | Bactericidal | [10] |
| 2,7-Naphthyridine derivatives | 2,7-Naphthyridine | Staphylococcus aureus | Moderate to good activity | [11] |
Key Insights from Comparative Data:
-
Dominance of the 1,8-Naphthyridine Scaffold: The vast majority of potent, clinically relevant naphthyridine-based antimicrobials are derivatives of the 1,8-isomer. This includes the foundational compound, nalidixic acid, and its more advanced fluoroquinolone analogues like enoxacin, gemifloxacin, and trovafloxacin.[1][2][3]
-
Broad-Spectrum Activity: Many 1,8-naphthyridine derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Specific structural modifications have also yielded potent activity against multi-drug resistant strains and mycobacteria.[3][9]
-
Emerging Potential of Other Isomers: While less explored, other isomers like 1,5- and 2,7-naphthyridines are demonstrating significant antimicrobial potential. For instance, certain 1,5-naphthyridine derivatives have shown bactericidal activity against challenging pathogens like MRSA and VRE.[10] Similarly, derivatives of 2,7-naphthyridine are being investigated as targeted anti-staphylococcal agents.[11]
-
Structure-Activity Relationship (SAR): The antimicrobial activity is highly dependent on the substituents on the naphthyridine core. For 1,8-naphthyridines, a carboxylic acid at the 3-position and various substituents at the 1, 6, and 7-positions are crucial for activity.[1][2] The introduction of a fluorine atom at the 6-position and a cyclopropyl group at the 1-position have been pivotal in enhancing the potency and spectrum of this class.[1][2]
Mechanism of Action: The Molecular Basis of Antimicrobial Activity
The primary mechanism of action for the most well-studied naphthyridine antimicrobials, particularly the 1,8-naphthyridine-based quinolones, is the inhibition of essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV .[1][2][6]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.
By binding to these enzymes, naphthyridine derivatives stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[7][11] This targeted mechanism provides a degree of selectivity for bacterial cells, as mammalian cells possess structurally different topoisomerases.
Caption: Mechanism of action for quinolone-like naphthyridines.
Experimental Protocols: A Guide to Assessing Antimicrobial Activity
To ensure the generation of reliable and reproducible data, standardized methodologies are paramount. The following section details a step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique in antimicrobial susceptibility testing.
Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
96-well microtiter plates
-
Test naphthyridine compounds
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Spectrophotometer or microplate reader
-
Sterile multichannel pipettes
-
Incubator
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Naphthyridine Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation of Microtiter Plates:
-
Add the diluted bacterial inoculum to each well containing the serially diluted naphthyridine compounds.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Seal the microtiter plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm.
-
Caption: Workflow for MIC determination via broth microdilution.
Future Directions and Concluding Remarks
The exploration of naphthyridine isomers as antimicrobial agents remains a vibrant and critical area of research. While the 1,8-naphthyridine scaffold has yielded a significant number of successful drugs, the growing threat of antibiotic resistance necessitates the investigation of novel chemical spaces. The promising, albeit less extensive, data on other isomers like 1,5- and 2,7-naphthyridines suggest that these scaffolds are ripe for further exploration.[10][11][12]
Future research should focus on:
-
Systematic SAR studies of the less-explored naphthyridine isomers to identify key structural motifs for potent antimicrobial activity.
-
Head-to-head comparative studies of different isomers against a broad panel of clinically relevant, drug-resistant pathogens.
-
Exploration of novel mechanisms of action beyond DNA gyrase and topoisomerase IV inhibition.
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Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]
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Antibacterial activity of a 1,8-naphthyridine quinolone, PD 131628. PubMed. [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]
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Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. NIH. [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. OUCI. [Link]
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Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. [Link]
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Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PMC - NIH. [Link]
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Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. ResearchGate. [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
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Synthesis, Biological Evaluation, and Molecular Docking Studies of[4][5]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Taylor & Francis Online. [Link]
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Bactericidal Effect of Combinations of Nalidixic Acid and Various Antibiotics on Enterobacteriaceae. PMC - NIH. [Link]
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The Impact of Modifying the Chemical Structure of Nalidixic Acid on the Antimicrobial Activity of Its Derivatives: A Review. ResearchGate. [Link]
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Antimicrobial activity of novel naphthyridine compounds. ResearchGate. [Link]
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Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]
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A Comparative Guide to Cyclization Methods for 1,8-Naphthyridines: Strategies and Synthesis
The 1,8-naphthyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant applications in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The development of efficient and versatile synthetic methods to access this important nucleus is, therefore, a subject of ongoing research. This guide provides a comparative analysis of prominent cyclization methods for the synthesis of 1,8-naphthyridines, offering insights into their mechanisms, advantages, and practical applications for researchers, scientists, and drug development professionals.
The Friedländer Annulation: A Classic and Versatile Approach
The Friedländer synthesis is arguably the most common and direct method for constructing the 1,8-naphthyridine skeleton. This reaction involves the condensation of a 2-aminonicotinaldehyde or a 2-aminonicotinoyl ketone with a compound containing a reactive α-methylene group (e.g., ketones, esters, nitriles).[1][2][3] The reaction is typically catalyzed by either an acid or a base.
Mechanistic Insights
The reaction proceeds through an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde or ketone of the 2-aminopyridine derivative. This is followed by a cyclodehydration to form the fused pyridine ring. The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity when unsymmetrical ketones are used.[1][4]
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The Ascendant Trajectory of 1,8-Naphthyridines in Oncology: A Comparative Efficacy Guide
The landscape of oncology is one of relentless innovation, where the quest for more selective and potent therapeutic agents is paramount. Within this dynamic field, the 1,8-naphthyridine scaffold has emerged as a "privileged structure," a term bestowed upon molecular frameworks that demonstrate a remarkable propensity for binding to diverse biological targets.[1] This guide offers an in-depth evaluation of the efficacy of 1,8-naphthyridine derivatives in oncology, moving beyond a mere catalog of findings to provide a critical comparison against established alternatives, substantiated by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential and mechanistic underpinnings of this versatile class of compounds.
The Architectural Advantage of the 1,8-Naphthyridine Core
The 1,8-naphthyridine ring system, a bicyclic heteroaromatic structure containing two nitrogen atoms, serves as a versatile scaffold for the design of novel anticancer agents.[2][3] Its rigid, planar nature and the strategic placement of nitrogen atoms facilitate a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding and π-π stacking, which are crucial for high-affinity binding to therapeutic targets.[4] This inherent structural feature is a key determinant of the broad spectrum of anticancer activities observed in its derivatives.[2][3]
Mechanistic Deep Dive: Targeting the Pillars of Cancer Proliferation
1,8-Naphthyridine derivatives exert their anticancer effects through a variety of mechanisms, primarily by targeting key enzymes and pathways that are fundamental to cancer cell survival and proliferation.[1][5] This guide will dissect three of the most significant mechanisms of action: topoisomerase inhibition, kinase modulation, and Poly(ADP-ribose) polymerase (PARP) inhibition.
Topoisomerase Inhibition: Inducing Catastrophic DNA Damage
Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination.[4][6] Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1][6] Several 1,8-naphthyridine derivatives have demonstrated potent topoisomerase II inhibitory activity.[4][7][8]
A notable example is the derivative 5p from a recent study, which displayed a potent topoisomerase IIβ inhibitory effect when compared to known topoisomerase inhibitors like doxorubicin and topotecan.[7] The proposed mechanism involves the stabilization of the topoisomerase II-DNA cleavage complex, preventing the re-ligation of the DNA strands.[6] This action mirrors that of established topoisomerase poisons.
Comparative Efficacy of Topoisomerase-Targeting 1,8-Naphthyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Comparator | Comparator IC50 (µM) | Reference |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | - | - | [9][10] |
| K-562 (Leukemia) | 0.77 | - | - | [9][10] | |
| Compound 29 | PA-1 (Ovarian) | 0.41 | - | - | [9][10] |
| SW620 (Colon) | 1.4 | - | - | [9][10] | |
| Compound 16 | HeLa (Cervical) | 0.7 | Colchicine | >10 | [11] |
| HL-60 (Leukemia) | 0.1 | Colchicine | >10 | [11] | |
| PC-3 (Prostate) | 5.1 | Colchicine | >10 | [11] | |
| Compound 13 | A549 (Lung) | 2.3 | Colchicine | >10 | [12] |
| Caki-2 (Renal) | 13.4 | Colchicine | >10 | [12] | |
| Vosaroxin | - | - | - | - | [11] |
Experimental Protocol: In Vitro Topoisomerase II Inhibition Assay (Plasmid-Based)
This protocol outlines a standard method for evaluating the ability of a compound to inhibit the decatenation activity of topoisomerase II.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following:
-
Kinetoplast DNA (kDNA) (200 ng) - a network of interlocked DNA minicircles.
-
Topoisomerase II (2 units).
-
Assay Buffer (containing ATP).
-
Varying concentrations of the 1,8-naphthyridine derivative or a known inhibitor (e.g., etoposide).
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. Decatenated DNA minicircles will migrate faster than the catenated kDNA network. Inhibition is observed as a decrease in the amount of decatenated DNA.
Causality Behind Experimental Choices: The use of kDNA provides a clear visual readout of enzyme activity. The inclusion of ATP is critical as topoisomerase II is an ATP-dependent enzyme. A known inhibitor like etoposide serves as a positive control to validate the assay's performance.
Signaling Pathway: Topoisomerase II Inhibition by 1,8-Naphthyridine Derivatives
Caption: Mechanism of 1,8-naphthyridine derivatives as topoisomerase II poisons.
Kinase Inhibition: Disrupting Oncogenic Signaling Cascades
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5] The 1,8-naphthyridine scaffold has been identified as a promising framework for the development of kinase inhibitors.[2][4] Certain derivatives have shown inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR).[5]
Comparative Efficacy of Kinase-Inhibiting 1,8-Naphthyridine Derivatives
| Compound | Target Kinase | Cancer Cell Line | IC50 (µM) | Comparator | Comparator IC50 (µM) | Reference |
| Various Derivatives | EGFR, c-Met, PDK1 | - | - | - | - | [5] |
| Compound 36 | PKMYT1 | - | - | - | - | [13] |
Specific IC50 values for kinase inhibition by 1,8-naphthyridine derivatives are often presented in extensive screening panels within primary research articles.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity.
-
Reaction Setup: In a 384-well plate, add:
-
Kinase and substrate peptide.
-
Varying concentrations of the 1,8-naphthyridine derivative.
-
ATP to initiate the kinase reaction.
-
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a solution containing a terbium-labeled anti-phospho-substrate antibody.
-
Signal Reading: Read the plate on a fluorescence plate reader capable of TR-FRET measurements. Inhibition is quantified by a decrease in the FRET signal.
Causality Behind Experimental Choices: The TR-FRET format offers high sensitivity and is amenable to high-throughput screening. The use of a specific antibody ensures that only the phosphorylated substrate is detected, providing a direct measure of kinase activity.
Signaling Pathway: EGFR Inhibition by 1,8-Naphthyridine Derivatives
Caption: Inhibition of the EGFR signaling pathway by 1,8-naphthyridine derivatives.
PARP Inhibition: Exploiting Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, particularly in the base excision repair (BER) pathway.[14] PARP inhibitors have shown significant clinical success in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[14][15] Recently, the 1,8-naphthyridinone scaffold has been explored for the development of potent PARP1 inhibitors.[16]
A preclinical candidate, compound 34 , a naphthyridinone derivative, demonstrated remarkable antitumor efficacy both as a single agent and in combination with chemotherapeutic agents in a BRCA1 mutant breast cancer xenograft model.[16] This highlights the potential of this scaffold in developing targeted therapies for specific patient populations.
Comparative Efficacy of PARP-Inhibiting 1,8-Naphthyridine Derivatives
| Compound | Target | Cancer Cell Line | Activity | Comparator | Comparator Activity | Reference |
| Compound 34 | PARP1 | MDA-MB-436 (Breast) | Potent antitumor efficacy | - | - | [16] |
Experimental Protocol: PARP1 Inhibition Assay (Chemiluminescent)
This protocol details a method to quantify the inhibition of PARP1 activity.
-
Plate Preparation: Use a 96-well plate coated with histones (the acceptor for poly(ADP-ribosyl)ation).
-
Reaction Mixture: Add the following to each well:
-
Recombinant PARP1 enzyme.
-
Activated DNA.
-
Biotinylated NAD+ (the substrate).
-
Varying concentrations of the 1,8-naphthyridine derivative.
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection:
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add streptavidin-horseradish peroxidase (HRP).
-
Add a chemiluminescent HRP substrate.
-
-
Signal Measurement: Measure the luminescence using a plate reader. A decrease in signal indicates PARP1 inhibition.
Causality Behind Experimental Choices: The use of a histone-coated plate mimics the in vivo context where PARP1 modifies chromatin-associated proteins. The biotin-NAD+/streptavidin-HRP system provides a highly sensitive and quantitative readout of enzyme activity.
Workflow Diagram: In Vitro Cytotoxicity (MTT) Assay
Caption: A typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Structure-Activity Relationship (SAR): A Glimpse into Rational Design
The anticancer potency of 1,8-naphthyridine derivatives is significantly influenced by the nature and position of substituents on the naphthyridine core.[4][11] For instance, studies on 7-methyl-1,8-naphthyridine derivatives have shown that substitutions at the C2, C3, C5, C6, and C7 positions can dramatically alter their cytotoxic effects.[4] The presence of electron-withdrawing groups and hydrogen bond donors has been shown to enhance cytotoxic effects.[17] These SAR insights are invaluable for the rational design of next-generation 1,8-naphthyridine-based anticancer drugs with improved potency and selectivity.
Concluding Remarks and Future Directions
The 1,8-naphthyridine scaffold represents a highly promising platform for the development of novel anticancer agents. The derivatives synthesized to date have demonstrated significant efficacy against a wide range of cancer cell lines through diverse mechanisms of action, including topoisomerase, kinase, and PARP inhibition. The direct comparisons with established drugs and the detailed experimental protocols provided in this guide underscore the therapeutic potential of this chemical class.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Furthermore, the exploration of novel targets and the development of derivatives with dual-targeting capabilities could lead to even more effective cancer therapies. The continued investigation of 1,8-naphthyridine derivatives is a compelling endeavor that holds the promise of delivering innovative and impactful treatments for cancer patients.
References
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- Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives.
- A Technical Guide to the Anticancer Properties of Substituted 1,8-Naphthyridin-2(1H)-ones. Benchchem.
- (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
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- The Structure-Activity Relationship of 7-Methyl-1,8-Naphthyridine Deriv
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Reddy, S. S., Shireesha, K., & Jella, K. S. (2023). Synthesis, Biological Evaluation, and Molecular Docking Studies of[9][17]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Polycyclic Aromatic Compounds, 1-20.
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- (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1)
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,8-Naphthyridine-2,7-diamine
As researchers dedicated to advancing drug development, our work with novel chemical entities like 1,8-Naphthyridine-2,7-diamine demands the highest standards of scientific rigor and an unwavering commitment to safety. This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of this compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain full regulatory compliance. This is not merely a checklist, but a framework grounded in the chemical principles of hazard mitigation.
Core Principle: Hazard Recognition and Risk Assessment
Proper disposal begins with a thorough understanding of the substance's inherent risks. This compound, as a nitrogen-containing heterocyclic aromatic amine, belongs to a class of compounds that requires careful handling.[1] Aromatic amines, as a group, are known for potential health hazards, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[2]
While specific toxicological data for this compound is limited, the safety data for the parent compound, 1,8-Naphthyridine, and related structures provides essential guidance. The Globally Harmonized System (GHS) classifications for analogous compounds frequently include warnings for acute oral toxicity, skin irritation, and serious eye damage.[3][4] Therefore, we must operate under the precautionary principle, treating this compound with the appropriate level of caution.
Table 1: Hazard Profile Summary (Based on Analogous Compounds)
| Hazard Class | GHS Category | Precautionary Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[3][6] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation[3][5][6] |
| Respiratory Irritation | - | May cause respiratory irritation upon inhalation of dust[4] |
Furthermore, thermal decomposition or combustion of nitrogen-containing organic compounds can release toxic gases, such as nitrogen oxides (NOx) and carbon monoxide.[7] This potential hazard directly informs firefighting measures and disposal methods, ruling out uncontrolled incineration.
Pre-Disposal Operations: Safe Handling and Waste Segregation
The foundation of safe disposal is laid at the point of waste generation. Mishandling of the material before it is even designated as "waste" can lead to unnecessary exposure and contamination.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure via inhalation, ingestion, or dermal contact.[8]
Table 2: Required PPE for Handling this compound
| Task | Required PPE | Rationale |
|---|---|---|
| Weighing/Handling Solid | Chemical splash goggles, lab coat, chemically resistant gloves (e.g., nitrile). | Prevents eye contact and skin absorption of solid particles.[6][9] |
| Preparing Solutions | All of the above + work in a certified chemical fume hood. | Mitigates inhalation risk from dust or aerosols.[9][10] |
| Handling Waste Containers | All of the above. | Protects against residual contamination on exterior surfaces. |
Waste Segregation at the Source
Never mix waste streams. This compound waste must be segregated into a dedicated, properly labeled hazardous waste container.[10]
Step-by-Step Segregation Protocol:
-
Designate a Container: Use a clearly labeled, sealable, and chemically compatible container for "this compound Solid Waste." For solutions, use a separate, compatible container labeled appropriately.
-
Solid Waste: All disposable materials that have come into direct contact with the solid compound—including weighing papers, contaminated gloves, and paper towels used for cleanup—must be placed in this container.[11]
-
Sharps: Contaminated needles or glassware must be disposed of in a designated sharps container for hazardous chemical waste.
-
Empty Containers: The original product container is not "empty" in a regulatory sense. It must be managed as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., methanol or acetone), adding the rinsate to a designated liquid hazardous waste stream. The rinsed container should then be disposed of through the institutional hazardous waste program.
Step-by-Step Disposal Protocol
Disposal of this compound and its associated waste is straightforward but requires strict adherence to protocol. The universal principle is that this chemical waste must be managed by a licensed and approved hazardous waste disposal facility.[4][7]
DO NOT dispose of this material down the drain or in regular trash under any circumstances. [7][11] Doing so can contaminate waterways, harm aquatic life, and violate local, regional, and national environmental regulations.[1][2]
-
Containment: Ensure all waste (solid, liquid, and contaminated PPE) is collected in the appropriate, segregated containers as described in Section 2.2.
-
Labeling: Label the hazardous waste container clearly. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.[9]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste. They will manage the logistics of transferring the waste to a licensed disposal contractor.
-
Documentation: Maintain a log of the waste generated, including the quantity and date. This is crucial for regulatory compliance and institutional record-keeping.
Emergency Procedures: Spill Management
Accidents happen, but a prepared response minimizes risk.
For a small-scale laboratory spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): If the spill is large or if dust is airborne, evacuate the immediate area.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as listed in Table 2, including respiratory protection if there is an inhalation risk.[11]
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[11]
-
Collection: Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[5][11] Avoid creating dust.[11]
-
Decontamination: Clean the spill area with a suitable solvent and paper towels. Place all cleanup materials into the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.
Caption: Disposal workflow for this compound waste.
References
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-
[5][11]NAPHTHYRIDINE-2,7-DIAMINE | 145325-89-9 . ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5tlUq_XiV6GCivIdo4pvjvvMJCtKnBhTzr4L4pu5oHIVncJgXWBUm5suLyE2wft8B7FG4fHMQQeff3CmocgL4D23ncsLfRlzgNhL_0DoVV0ARzv_ldJSKLF-dqgT2mOHCt3rdCqg84AaDVfGgbgioIVKq9WRYwNBWeDL8hTlhSg==]
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Personal protective equipment for handling 1,8-Naphthyridine-2,7-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 1,8-Naphthyridine-2,7-diamine (CAS No. 145325-89-9). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure your safety and the integrity of your research. The following procedures are designed to be a self-validating system of protocols, grounded in authoritative safety data.
Understanding the Hazard Profile
Therefore, a cautious approach is mandated. All personnel must be trained on the potential hazards and the procedures outlined in this guide before handling this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be worn over safety glasses when there is a risk of splashes or aerosol generation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[1] |
| Body Protection | A flame-resistant lab coat should be worn and kept fully fastened. Ensure that clothing covers all exposed skin. |
| Respiratory Protection | For routine handling of small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a potential for aerosolization or if handling larger quantities, a NIOSH-approved respirator is necessary. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is essential for minimizing exposure and preventing contamination.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare your workspace by lining the area with absorbent, disposable bench paper.
-
Weighing: Conduct all weighing operations within the fume hood. Use a dedicated, clean spatula and weighing vessel.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated disposable materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures: Be Prepared
Spills
-
Small Spills: For small powder spills within a fume hood, gently cover the spill with absorbent material, then carefully sweep the material into a designated hazardous waste container.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1]
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the Safety Data Sheet.[1]
Disposal Plan
All waste containing this compound, including contaminated PPE and disposable labware, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible waste container.
Consult your institution's EHS guidelines for specific hazardous waste disposal procedures. Do not dispose of this chemical down the drain.[1]
Visual Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
References
-
Capot Chemical Co.,Ltd. (2026, January 7). MSDS of this compound. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
